molecular formula C10H11NO B1313754 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one CAS No. 6729-50-6

2,3,4,5-Tetrahydro-benzo[c]azepin-1-one

Cat. No.: B1313754
CAS No.: 6729-50-6
M. Wt: 161.2 g/mol
InChI Key: WWQPGNZHJFFKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydro-2-benzazepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-9-6-2-1-4-8(9)5-3-7-11-10/h1-2,4,6H,3,5,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQPGNZHJFFKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459730
Record name 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6729-50-6
Record name 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is a seven-membered lactam fused to a benzene ring. This structural motif is of interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The benzoazepine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. This guide serves as a practical resource for researchers aiming to synthesize and characterize this target molecule for further investigation.

Proposed Synthetic Pathway

The most logical and efficient synthetic route to this compound is a two-step process starting from the commercially available β-tetralone. The proposed pathway involves the initial formation of β-tetralone oxime, followed by a Beckmann rearrangement to yield the desired lactam.

Synthesis_Pathway beta_tetralone β-Tetralone oxime β-Tetralone Oxime beta_tetralone->oxime Hydroxylamine (NH2OH·HCl), Base lactam This compound oxime->lactam Beckmann Rearrangement (Acid Catalyst)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, adaptable experimental protocols for the synthesis of this compound.

Synthesis of β-Tetralone Oxime

Materials:

  • β-Tetralone

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate or pyridine

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve β-tetralone in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the flask. The base is added to neutralize the HCl released.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 1 to 4 hours.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water.

  • The crude β-tetralone oxime is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol/water, can be performed for further purification.

Beckmann Rearrangement to this compound

The Beckmann rearrangement of the ketoxime can be achieved using various acidic reagents.[1][2][3] The choice of reagent can influence reaction time and yield. Common reagents include polyphosphoric acid (PPA), sulfuric acid, or milder reagents like p-toluenesulfonyl chloride in the presence of a base.

Protocol using Polyphosphoric Acid (PPA):

  • Place β-tetralone oxime in a flask equipped with a mechanical stirrer.

  • Add polyphosphoric acid to the flask. The amount of PPA should be sufficient to ensure efficient stirring of the resulting mixture.

  • The mixture is heated, typically in the range of 100-140°C, for several hours.

  • The reaction should be monitored by TLC until the starting oxime is consumed.

  • After completion, the hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated crude product is collected by filtration and washed thoroughly with water until the washings are neutral.

  • The crude lactam is then dried.

  • Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate or an ethanol/water mixture).

Characterization

As no direct spectroscopic data for this compound is readily available in the searched literature, the following table provides an expected characterization profile based on the analysis of closely related structures, such as substituted tetrahydrobenzo[c]azepines and other benzolactams.[4][5][6]

Table 1: Expected Characterization Data for this compound

Analysis Expected Data
Appearance White to off-white solid
Melting Point (°C) Expected to be in the range of 150-180°C
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 2.0-2.2 (m, 2H, CH₂), 2.8-3.0 (t, 2H, CH₂), 3.3-3.5 (m, 2H, CH₂), 7.2-7.6 (m, 4H, Ar-H), ~8.0 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~25 (CH₂), ~35 (CH₂), ~45 (CH₂), ~125-135 (Ar-C), ~170 (C=O)
IR (KBr, cm⁻¹) ~3200-3300 (N-H stretch), ~1650-1670 (C=O, amide I band), ~1600 (C=C, aromatic), ~1400-1500 (C-N stretch)
Mass Spec. (ESI-MS) m/z: [M+H]⁺ expected at 176.09, [M+Na]⁺ expected at 198.07

Experimental and Characterization Workflow

The following diagram illustrates the logical workflow from synthesis to full characterization of the target compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start β-Tetralone Oximation Oximation (NH2OH·HCl, Base) Start->Oximation Oxime β-Tetralone Oxime Oximation->Oxime Rearrangement Beckmann Rearrangement (PPA) Oxime->Rearrangement Crude_Lactam Crude Lactam Rearrangement->Crude_Lactam Purification Purification (Chromatography/ Recrystallization) Crude_Lactam->Purification Final_Product This compound Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS MP Melting Point Analysis Final_Product->MP Purity Purity Assessment (HPLC/TLC) Final_Product->Purity

Caption: Workflow for the synthesis and characterization of this compound.

Biological Context and Future Directions

While no specific biological data for this compound has been identified in the initial literature search, the broader class of benzo[c]azepine derivatives has been investigated for various therapeutic applications. For instance, certain derivatives have been explored as PARP-1 inhibitors for cancer therapy.[4] The successful synthesis and characterization of the title compound will enable its screening in various biological assays to explore its potential as a novel therapeutic agent. Future work could involve the derivatization of the lactam nitrogen or the aromatic ring to generate a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route, centered on the Beckmann rearrangement of β-tetralone oxime, is a robust and well-established chemical transformation. The provided experimental protocols and expected characterization data serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis of this compound will open avenues for the exploration of its biological properties and its potential as a scaffold for novel therapeutics.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one. This information is critical for researchers and professionals involved in drug discovery and development, offering insights into the molecule's behavior in various chemical and biological environments.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are a combination of experimentally determined data where available and predicted values from reputable computational models.

PropertyValueSource
IUPAC Name 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-oneN/A
CAS Number 6729-50-6[1][2]
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Physical State Solid
Melting Point 102.8 °CExperimental
Boiling Point 357.8 ± 42.0 °CPredicted
Water Solubility (LogS) -2.14Predicted
pKa (most basic) 1.84Predicted
logP (Octanol/Water) 1.57Predicted

Predicted Physicochemical Properties for Drug Discovery

To further aid in the evaluation of this compound for drug development, a range of pharmacokinetic and drug-likeness properties have been predicted using the SwissADME web tool.

ParameterPredicted Value
Topological Polar Surface Area (TPSA) 41.1 Ų
Number of Rotatable Bonds 0
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 1
Lipinski's Rule of Five Violations 0
Bioavailability Score 0.55

Potential Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of this compound is limited in the readily available literature, a study on a closely related derivative, 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol, has identified it as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[3] PARP-1 is a key enzyme in the DNA damage repair pathway. Its inhibition can lead to synthetic lethality in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations.

The potential mechanism of action, should this compound or its derivatives act as PARP-1 inhibitors, would involve the following signaling pathway:

PARP1_Inhibition_Pathway cluster_0 DNA Damage cluster_1 PARP-1 Mediated Repair cluster_2 Inhibition cluster_3 Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation PARylation of Histones & Repair Proteins PARP1->PARylation Apoptosis Apoptosis in HR-Deficient Cells PARP1->Apoptosis Inhibition leads to unrepaired SSB & replication fork collapse Recruitment Recruitment of Repair Machinery PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor 2,3,4,5-Tetrahydro- benzo[c]azepin-1-one (Potential PARP-1 Inhibitor) Inhibitor->PARP1

Potential PARP-1 Inhibition Pathway

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the literature, the following are generalized, standard methodologies for determining the key physicochemical properties of solid organic compounds.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline solid using a melting point apparatus.[4][5]

Melting_Point_Protocol Start Start Sample_Prep Prepare a finely powdered, dry sample Start->Sample_Prep Capillary_Loading Load sample into a capillary tube (2-3 mm height) Sample_Prep->Capillary_Loading Apparatus_Setup Place capillary in melting point apparatus Capillary_Loading->Apparatus_Setup Rapid_Heat Rapidly heat to ~15-20°C below expected melting point Apparatus_Setup->Rapid_Heat Slow_Heat Heat slowly (1-2°C/min) near the melting point Rapid_Heat->Slow_Heat Observe_Melt Observe and record the temperature range from first liquid to complete melt Slow_Heat->Observe_Melt End End Observe_Melt->End Solubility_Protocol Start Start Add_Excess Add excess solid to a known volume of water Start->Add_Excess Equilibrate Agitate at a constant temperature until equilibrium is reached (e.g., 24h) Add_Excess->Equilibrate Separate Separate the saturated solution from undissolved solid (centrifugation/filtration) Equilibrate->Separate Analyze Determine the concentration of the solute in the saturated solution (e.g., HPLC, UV-Vis) Separate->Analyze Calculate Calculate solubility (e.g., in mg/mL or mol/L) Analyze->Calculate End End Calculate->End pKa_Protocol Start Start Prepare_Solution Prepare a solution of the compound of known concentration Start->Prepare_Solution Calibrate_pH Calibrate pH meter with standard buffers Prepare_Solution->Calibrate_pH Titrate Titrate the solution with a standardized acid or base, recording pH after each addition Calibrate_pH->Titrate Plot_Curve Plot pH versus volume of titrant added Titrate->Plot_Curve Determine_pKa Determine the pH at the half-equivalence point, which equals the pKa Plot_Curve->Determine_pKa End End Determine_pKa->End logP_Protocol Start Start Prepare_Phases Saturate n-octanol with water and water with n-octanol Start->Prepare_Phases Dissolve_Compound Dissolve the compound in one of the phases Prepare_Phases->Dissolve_Compound Mix_Phases Mix known volumes of the two phases and shake until equilibrium is reached Dissolve_Compound->Mix_Phases Separate_Phases Separate the two phases by centrifugation Mix_Phases->Separate_Phases Analyze_Concentration Determine the concentration of the compound in each phase (e.g., HPLC, UV-Vis) Separate_Phases->Analyze_Concentration Calculate_logP Calculate logP as log([compound]octanol / [compound]water) Analyze_Concentration->Calculate_logP End End Calculate_logP->End

References

The Diverse Biological Activities of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,5-tetrahydro-benzo[c]azepin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their quantitative biological data, experimental protocols for key assays, and the signaling pathways they modulate.

Anticancer Activity: PARP-1 Inhibition

A significant area of research for this compound derivatives has been in oncology, particularly as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, and its inhibition can lead to synthetic lethality in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations.

Quantitative Data: PARP-1 Inhibition and Anti-proliferative Activity

Several 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been synthesized and evaluated for their PARP-1 inhibitory and anti-proliferative effects. The following table summarizes the reported IC50 values.

Compound IDTargetIC50 (nM)Cell LineAnti-proliferative IC50 (µM)
11b PARP-119.24[1]A549 (Lung Carcinoma)1.95[1]
PARP-232.58[1]OVCAR-3 (Ovarian Carcinoma)>30[1]
HCT-116 (Colon Carcinoma)10.03[1]
MCF-7 (Breast Carcinoma)11.21[1]
11c --A5494.82[1]
11h --A5493.56[1]
11i --A5492.87[1]
11j --A5493.21[1]
Experimental Protocols

The anti-proliferative effects of the target compounds are commonly evaluated using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, OVCAR-3, HCT-116, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a positive control (e.g., rucaparib) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

The ability of these compounds to induce apoptosis is often assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway: PARP-1 Inhibition in Cancer

The following diagram illustrates the mechanism of action of PARP-1 inhibitors in cancer cells, leading to synthetic lethality.

PARP1_Inhibition cluster_DNA_Damage DNA Damage cluster_Repair_Pathways DNA Repair Pathways Single-Strand Break Single-Strand Break PARP-1 PARP-1 Single-Strand Break->PARP-1 activates Replication Replication Single-Strand Break->Replication during BER Base Excision Repair BER->Single-Strand Break repairs HR Homologous Recombination PARP-1->BER initiates PARP_Inhibitor 2,3,4,5-Tetrahydro- benzo[c]azepin-1-one Derivative PARP_Inhibitor->PARP-1 inhibits Double-Strand Break Double-Strand Break Replication->Double-Strand Break leads to Double-Strand Break->HR repaired by Cell_Death Apoptosis / Cell Death Double-Strand Break->Cell_Death unrepaired in BRCA-deficient cells

Mechanism of PARP-1 Inhibitor Action

Central Nervous System (CNS) Activity

While quantitative data is more limited, derivatives of the broader benzazepine and benzodiazepine classes, including some tetrahydro-benzo[c]azepin-1-ones, have shown potential for modulating the central nervous system.

Anxiolytic-like and Analgesic Activity

Studies on structurally related compounds, such as 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one, have demonstrated anxiolytic-like effects in animal models.[2][3] These effects are often evaluated using behavioral tests like the elevated plus maze and open field test. Some novel 2,3,4,5-tetrahydro[2][3]diazepino[1,2-a]benzimidazole derivatives have also shown both anxiolytic and analgesic potential.[4]

Dopamine Receptor Affinity

Research on 2,3,4,5-tetrahydro-1H-3-benzazepines has identified compounds with high affinity for the dopamine D3 receptor. For example, a 3-acetamido-2-fluorocinnamide derivative displayed a pKi of 8.4 for the D3 receptor, with 130-fold selectivity over the D2 receptor.[2]

Experimental Protocols

Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.

Protocol:

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animal Dosing: Animals are administered the test compound or vehicle at a specific time before the test.

  • Test Procedure: Each animal is placed in the center of the maze, and its behavior is recorded for a set period (e.g., 5 minutes).

  • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.

  • Data Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

Principle: This test measures the response latency of an animal to a thermal stimulus. Analgesic compounds increase the time it takes for the animal to react to the heat.

Protocol:

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animal Dosing: Animals are administered the test compound or vehicle.

  • Test Procedure: Each animal is placed on the hot plate, and the latency to a pain response (e.g., licking a paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Data Analysis: A significant increase in the reaction latency compared to the control group indicates an analgesic effect.

Potential Signaling Pathways in the CNS

The anxiolytic effects of related benzodiazepines are primarily mediated through the positive allosteric modulation of GABA-A receptors. The analgesic and other CNS effects could involve a variety of targets including dopamine and serotonin receptors.

CNS_Activity cluster_Compound Tetrahydro-benzo[c]azepin-1-one Derivative cluster_Receptors Potential CNS Targets cluster_Effects Pharmacological Effects Compound Compound GABA_A GABA-A Receptor Compound->GABA_A modulates Dopamine_R Dopamine Receptor Compound->Dopamine_R binds to Serotonin_R Serotonin Receptor Compound->Serotonin_R interacts with Anxiolytic Anxiolytic GABA_A->Anxiolytic leads to Other_CNS Other CNS Effects Dopamine_R->Other_CNS Serotonin_R->Anxiolytic Analgesic Analgesic Serotonin_R->Analgesic

Potential CNS Targets and Effects

Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics. While research into their anticancer properties is well-underway, a more thorough and quantitative exploration of their CNS activities is warranted. Future studies should focus on:

  • Broad Receptor Screening: Evaluating derivatives against a wide panel of CNS receptors and enzymes to identify novel targets and elucidate mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core scaffold to optimize potency and selectivity for specific biological targets.

  • In Vivo Efficacy Studies: Moving beyond in vitro and behavioral models to assess the therapeutic potential of promising compounds in more complex animal models of disease.

By continuing to explore the rich pharmacology of this versatile scaffold, researchers can unlock new avenues for the treatment of a wide range of diseases, from cancer to neurological disorders.

References

The Versatile Scaffold: A Deep Dive into 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3,4,5-tetrahydro-benzo[c]azepin-1-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the design and development of novel therapeutic agents targeting a range of biological entities. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of derivatives based on this promising scaffold.

Synthetic Strategies: Building the Core

The construction of the this compound scaffold can be achieved through various synthetic routes. A key approach involves the multi-step synthesis starting from commercially available materials. While specific protocols for the unsubstituted core are not extensively detailed in recent literature, the synthesis of more complex derivatives, such as spirocyclic analogues, provides insight into the plausible synthetic pathways.

For instance, the synthesis of spiro[benzo[c]azepine-1,1'-cyclohexan]-5-one derivatives, which serve as precursors to potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), highlights a potential strategy that could be adapted for the synthesis of the core scaffold. This typically involves the construction of a suitable substituted aromatic precursor followed by cyclization to form the seven-membered lactam ring.

Pharmacological Applications: A Focus on PARP-1 Inhibition

Derivatives of the this compound scaffold have shown significant promise as inhibitors of PARP-1, a key enzyme in DNA repair.[1] Inhibition of PARP-1 is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

A series of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been synthesized and evaluated for their PARP-1 inhibitory and anti-proliferative activities.[1] These compounds have demonstrated potent enzymatic inhibition and significant cytotoxicity against various cancer cell lines.

Quantitative Data on PARP-1 Inhibitors

The following tables summarize the in vitro PARP-1 inhibitory activity and anti-proliferative effects of representative spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives.

Table 1: In Vitro PARP-1 Inhibitory Activity [1]

CompoundRIC₅₀ (nM)
11b 2-Fluorophenyl19.24
11h 2-ChlorophenylNot Reported
11i 3-ChlorophenylNot Reported
11j 4-ChlorophenylNot Reported
Rucaparib (Positive Control)Not Reported

Table 2: Anti-proliferative Activity against Human Cancer Cell Lines (IC₅₀, µM) [1]

CompoundA549 (Lung)OVCAR-3 (Ovarian)HCT-116 (Colon)MCF-7 (Breast)
11b 1.95>10>10>10
11h 2.58>10>10>10
11i 3.14>10>10>10
11j 2.87>10>10>10
Rucaparib 3.560.454.212.18

Structure-Activity Relationship (SAR) Studies

Preliminary SAR studies on the spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol series of PARP-1 inhibitors have provided valuable insights for further optimization.[1] The introduction of a 1,2,3-triazole ring, a known pharmacophore that can engage in various enzymatic interactions, connected to the azepine nitrogen via a methylene linker, was a key design element.

The nature and position of the substituent on the phenyl ring of the triazole moiety were found to significantly influence the anti-proliferative activity. For instance, compound 11b , bearing a 2-fluorophenyl group, exhibited the most potent activity against the A549 lung cancer cell line.[1]

Experimental Protocols

General Synthesis of 2-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivatives (e.g., 11b, 11h, 11i, 11j)[1]

These target compounds were synthesized via a "click chemistry" approach. The key intermediate, a propargylated spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol, was reacted with a corresponding aryl azide in the presence of a copper(I) catalyst to afford the desired 1,2,3-triazole linked product. The detailed synthesis of the propargylated intermediate and the specific aryl azides can be found in the supporting information of the source publication.

General Procedure: To a solution of the propargylated spiro-benzazepine intermediate and the respective aryl azide in a suitable solvent system (e.g., t-BuOH/H₂O), a solution of sodium ascorbate and copper(II) sulfate pentahydrate is added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is worked up by standard procedures, and the crude product is purified by column chromatography to yield the final compound.

In Vitro PARP-1 Inhibition Assay[1]

The PARP-1 inhibitory activity of the synthesized compounds was determined using a commercially available PARP-1 assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of the inhibitor. The signal is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. The IC₅₀ values are calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)[1]

The anti-proliferative activity of the compounds against various cancer cell lines (A549, OVCAR-3, HCT-116, and MCF-7) was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT reagent was then added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured at a specific wavelength, and the IC₅₀ values were calculated.

Visualizing the Mechanism of Action

The mechanism of action of the spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors involves the induction of apoptosis in cancer cells.

PARP_Inhibition_Apoptosis cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway synthesis Synthesis of Benzo[c]azepin-1-one Derivatives parp_assay PARP-1 Inhibition Assay synthesis->parp_assay cell_assay Cell Proliferation Assay (MTT) synthesis->cell_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) cell_assay->apoptosis_assay Active Compounds drug Benzo[c]azepin-1-one Derivative (e.g., 11b) parp1 PARP-1 drug->parp1 Inhibition dna_repair DNA Repair parp1->dna_repair Activation apoptosis Apoptosis parp1->apoptosis Inhibition of repair leads to apoptosis in HR-deficient cells dna_damage DNA Single-Strand Breaks dna_damage->parp1 Recruitment

Caption: Workflow from synthesis to apoptosis induction by PARP-1 inhibitors.

The diagram above illustrates both the experimental workflow for identifying active compounds and the simplified signaling pathway of PARP-1 inhibition leading to apoptosis. In the presence of DNA damage, PARP-1 is recruited to the site of single-strand breaks and facilitates their repair. Inhibition of PARP-1 by the benzo[c]azepin-1-one derivatives prevents this repair process. In cancer cells with deficient homologous recombination (HR) pathways, the accumulation of unrepaired DNA damage leads to cell death via apoptosis.

Conclusion and Future Directions

The this compound scaffold has emerged as a valuable framework in the design of potent PARP-1 inhibitors. The synthetic accessibility and the ability to readily introduce diverse substituents provide a strong foundation for further medicinal chemistry exploration. Future efforts could focus on expanding the therapeutic applications of this scaffold to other biological targets. A deeper understanding of the structure-activity relationships will be crucial for the development of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties. The exploration of non-spirocyclic derivatives of the core scaffold is also a promising avenue for future research.

References

Potential Therapeutic Targets of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 2,3,4,5-tetrahydro-benzo[c]azepin-1-one analogs, a class of compounds also known as benzolactams. This document synthesizes current scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate further research and drug development in this area.

Core Therapeutic Targets and Mechanisms of Action

Research into this compound analogs has primarily identified two key therapeutic targets: Protein Kinase C (PKC) isozymes and Poly (ADP-ribose) polymerase-1 (PARP-1). The modulation of these targets by benzolactam analogs holds therapeutic promise for a range of diseases, including neurodegenerative disorders like Alzheimer's disease and various cancers.

Protein Kinase C (PKC) Isozymes

A significant body of research has focused on the interaction of this compound analogs with Protein Kinase C (PKC) isozymes. These analogs are potent ligands and modulators of PKC activity.

Quantitative Data: Binding Affinities of Benzolactam Analogs for PKC Isozymes

The binding affinity of these analogs for different PKC isozymes is a critical determinant of their therapeutic potential and selectivity. The following table summarizes the available quantitative data for a selection of this compound derivatives.

CompoundPKC IsozymeBinding Affinity (Ki, nM)Reference
7-methoxy-8-decynyl-benzolactam-V8PKCα45.6[1][2]
7-methoxy-8-decynyl-benzolactam-V8PKCδ91.1[1][2]
7-methoxy-8-decynyl-benzolactam-V8PKCε121.3[1][2]
8- and 9-substituted benzolactam-V8 analogs (general)PKCαNanomolar range[3]

Signaling Pathway: PKC-Mediated α-Secretase Activation

One of the most promising therapeutic applications of PKC-activating benzolactams is in the treatment of Alzheimer's disease. Activation of specific PKC isozymes has been shown to enhance the activity of α-secretase, an enzyme that cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway. This process increases the secretion of the neuroprotective soluble APPα (sAPPα) fragment and reduces the production of the amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients.

PKC_alpha_Secretase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol APP Amyloid Precursor Protein (APP) sAPPalpha Soluble APPα (sAPPα) APP->sAPPalpha Cleavage by activated α-secretase alpha_secretase α-Secretase (ADAM10/17) Benzolactam This compound Analog PKC Protein Kinase C (PKC) Benzolactam->PKC Binds to C1 domain PKC_active Activated PKC PKC->PKC_active Activation PKC_active->alpha_secretase Phosphorylation & Activation

PKC-mediated activation of α-secretase by benzolactam analogs.
Poly (ADP-ribose) Polymerase-1 (PARP-1)

More recent research has identified PARP-1 as another potential therapeutic target for analogs of the 2,3,4,5-tetrahydro-benzo[c]azepine scaffold. Specifically, spiro-derivatives have been shown to be potent inhibitors of PARP-1, an enzyme crucial for DNA repair. PARP-1 inhibitors are an established class of anti-cancer agents.

Quantitative Data: PARP-1 Inhibition by Spiro-Benzolactam Analogs

The following table presents the half-maximal inhibitory concentrations (IC50) for a series of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives against PARP-1.

CompoundPARP-1 IC50 (nM)Reference
2-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol19.24

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of this compound analogs.

Synthesis of this compound Analogs

A general synthetic route for 8- and 9-substituted benzolactam-V8 derivatives involves a multi-step process starting from commercially available materials. The key steps often include the formation of the seven-membered lactam ring, followed by the introduction of various substituents on the aromatic ring to explore structure-activity relationships. For instance, the synthesis of a 7-methoxy-8-decynyl-benzolactam-V8 analog utilizes a catalytic asymmetric alkylation as a crucial step to establish the desired stereochemistry.[2]

PKC Competitive Binding Assay

The affinity of benzolactam analogs for PKC is typically determined using a competitive binding assay. This assay measures the ability of the test compound to displace a known radiolabeled ligand, such as [3H]phorbol 12,13-dibutyrate ([3H]PDBu), from the C1 domain of the PKC isozyme.

Experimental Workflow for a PKC Competitive Binding Assay

PKC_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified PKC isozyme - [3H]PDBu (radioligand) - Benzolactam analog (competitor) - Assay buffer start->prepare_reagents incubation Incubate PKC, [3H]PDBu, and varying concentrations of benzolactam analog prepare_reagents->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Data Analysis: - Generate competition curve - Calculate Ki value quantification->analysis end End analysis->end

Workflow for a PKC competitive binding assay.

A detailed protocol would involve incubating the purified PKC isozyme with a fixed concentration of the radioligand and varying concentrations of the benzolactam analog in an appropriate buffer. After reaching equilibrium, the mixture is rapidly filtered to separate the bound from the free radioligand. The amount of radioactivity retained on the filter is then quantified using a scintillation counter. The data is analyzed to generate a competition curve, from which the Ki value for the benzolactam analog can be determined.

sAPPα Secretion Assay

To assess the functional activity of PKC-activating benzolactams, a cell-based assay measuring the secretion of sAPPα is commonly used. This assay typically involves treating cultured cells (e.g., human neuroblastoma cells or primary neurons) with the benzolactam analog and then quantifying the amount of sAPPα released into the culture medium.

A general protocol involves seeding cells in culture plates and allowing them to adhere. The cells are then treated with various concentrations of the benzolactam analog for a specified period. Following treatment, the cell culture medium is collected, and the concentration of sAPPα is determined using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with an antibody specific for the N-terminal region of APP.

PARP-1 Inhibition Assay

The inhibitory activity of spiro-benzolactam analogs against PARP-1 can be evaluated using a variety of commercially available assay kits. These assays typically measure the incorporation of NAD+ into a substrate by PARP-1 in the presence and absence of the inhibitor. A common format is a colorimetric or chemiluminescent assay where the product of the PARP-1 reaction is detected. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce PARP-1 activity by 50%.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting PKC isozymes and PARP-1. The ability of certain analogs to selectively activate PKC isozymes involved in the non-amyloidogenic processing of APP highlights their potential in the treatment of Alzheimer's disease. Furthermore, the discovery of spiro-analogs with potent PARP-1 inhibitory activity opens up avenues for their exploration as anti-cancer agents.

Future research in this area should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of analogs with diverse substitutions to build a more complete understanding of the structural requirements for potent and selective modulation of different PKC isozymes and PARP-1.

  • Isozyme-Selective PKC Modulators: Developing analogs with greater selectivity for specific PKC isozymes to minimize off-target effects and enhance therapeutic efficacy.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising lead compounds in animal models of Alzheimer's disease and cancer to assess their in vivo efficacy, safety, and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and therapeutic application of this compound analogs. The continued exploration of this versatile chemical scaffold is likely to yield novel and effective treatments for a range of challenging diseases.

References

In Vitro Stability and Solubility of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro stability and solubility of the pharmaceutical intermediate and research chemical, 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one. Due to a lack of publicly available experimental data for this specific compound, this document focuses on detailing the standardized experimental protocols that are critical for determining its drug-like properties. Understanding the solubility and stability of this benzazepinone is fundamental for its potential development, as these parameters significantly influence bioavailability, formulation, and overall therapeutic efficacy. This guide serves as a foundational resource for researchers initiating studies on this and related compounds, providing the necessary procedural framework for generating crucial early-stage drug discovery data.

Introduction

This compound is a bicyclic lactam with a structure that is of interest in medicinal chemistry for the development of novel therapeutic agents, potentially targeting neurological disorders.[1] The physicochemical and metabolic properties of any potential drug candidate are critical determinants of its success. In vitro solubility and stability assays are fundamental components of the initial screening cascade in drug discovery.

Solubility directly impacts a compound's absorption and bioavailability. Poor aqueous solubility can hinder formulation development and lead to unreliable results in biological assays. It is crucial to distinguish between kinetic and thermodynamic solubility to best inform different stages of the drug discovery process.[2]

In vitro stability , assessed in matrices such as plasma and liver microsomes, provides an early indication of a compound's metabolic fate.[3] Compounds that are rapidly metabolized in the liver or degraded by plasma enzymes are likely to have short in vivo half-lives and poor bioavailability, necessitating chemical modifications to improve their metabolic profile.[4][5][6] Given that lactams can be susceptible to hydrolysis, assessing their stability is particularly important.[7]

This guide outlines detailed protocols for key in vitro assays essential for characterizing the stability and solubility profile of this compound.

Physicochemical Properties (Predicted)

While experimental data is not available, some general physicochemical properties can be noted. As a lactam, this compound contains a cyclic amide group which can participate in hydrogen bonding. The aromatic ring contributes to its lipophilicity. The overall properties will be a balance between these features. The stability of the lactam ring to hydrolysis under physiological conditions is a key parameter to be determined experimentally.[8][9][10][11][12]

Experimental Protocols

The following sections detail standardized protocols for determining the in vitro solubility and stability of a test compound like this compound.

Aqueous Solubility Assays

Aqueous solubility is a critical factor for oral absorption and the design of in vitro assays.[2] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.

This high-throughput method is useful for the rapid assessment of compounds, particularly in the early phases of drug discovery.[2][13][14] It measures the solubility of a compound that has been rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Compound Addition: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%).

  • Incubation: The plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[13]

  • Detection and Quantification:

    • Nephelometry: The formation of precipitate is detected by measuring light scattering using a nephelometer.[2][15] The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

    • Direct UV/LC-MS Analysis: After incubation, the samples are filtered to remove any precipitate. The concentration of the solubilized compound in the filtrate is then determined by UV-Vis spectrophotometry or LC-MS/MS against a standard curve.[13][16]

This method determines the equilibrium solubility of a compound and is considered the gold standard. It is more time and resource-intensive but provides a more accurate measure of a compound's true solubility.[17][18][19]

Protocol:

  • Compound Addition: An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at various pH values).

  • Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve.[18][19]

In Vitro Stability Assays

This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[4]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Thaw pooled liver microsomes (human, rat, or other species of interest) on ice.

    • Prepare a solution of NADPH (cofactor) in buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[20][21]

  • Incubation:

    • In a 96-well plate, add the buffer, liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL), and the test compound (e.g., at a final concentration of 1 µM).[4][20]

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4][20]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the termination solution.

  • Sample Processing: The samples are centrifuged to pellet the precipitated protein.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[21]

This assay determines the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical structures.[7][22]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Thaw pooled plasma (from the species of interest) at 37°C.

  • Incubation:

    • Add the test compound to the plasma at a final concentration (e.g., 1 µM).[5]

    • The mixture is incubated at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[7][22][23]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile containing an internal standard) to precipitate plasma proteins.[23]

  • Sample Processing: The samples are centrifuged to remove the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The percentage of the compound remaining is plotted over time to determine the degradation rate and the half-life of the compound in plasma.[6]

Data Presentation

While no specific data for this compound is available, the results from the described assays would typically be summarized in tables for clear comparison.

Table 1: Example Solubility Data Summary

Assay TypeMedium (pH)Solubility (µg/mL)Solubility (µM)
KineticPBS (7.4)DataData
ThermodynamicPBS (7.4)DataData
ThermodynamicSGF (1.2)DataData
ThermodynamicSIF (6.8)DataData

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Table 2: Example In Vitro Stability Data Summary

Assay TypeSpeciest½ (min)Intrinsic Clearance (µL/min/mg protein)% Remaining at 120 min
Microsomal StabilityHumanDataDataN/A
Microsomal StabilityRatDataDataN/A
Plasma StabilityHumanDataN/AData
Plasma StabilityRatDataN/AData

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described.

G cluster_0 Kinetic Solubility Workflow A Prepare 10 mM stock in DMSO B Add 2 µL stock to 96-well plate A->B C Add aqueous buffer (e.g., PBS) B->C D Incubate (e.g., 2h at 25°C) with shaking C->D E Analyze by Nephelometry or Filter & LC-MS D->E

Caption: Workflow for Kinetic Solubility Assay.

G cluster_1 Thermodynamic Solubility Workflow F Add excess solid compound to buffer G Equilibrate with shaking (24-48h) F->G H Filter or Centrifuge to separate solid G->H I Quantify supernatant by HPLC-UV or LC-MS H->I

Caption: Workflow for Thermodynamic Solubility Assay.

G cluster_2 Microsomal Stability Workflow J Incubate compound (1 µM) with liver microsomes (0.5 mg/mL) at 37°C K Initiate reaction with NADPH J->K L Take samples at T = 0, 5, 15, 30, 45 min K->L M Terminate reaction with cold Acetonitrile + IS L->M N Centrifuge to precipitate protein M->N O Analyze supernatant by LC-MS/MS N->O

Caption: Workflow for Liver Microsomal Stability Assay.

G cluster_3 Plasma Stability Workflow P Incubate compound (1 µM) with plasma at 37°C Q Take samples at T = 0, 15, 30, 60, 120 min P->Q R Terminate reaction with cold Acetonitrile + IS Q->R S Centrifuge to precipitate protein R->S T Analyze supernatant by LC-MS/MS S->T

Caption: Workflow for Plasma Stability Assay.

Conclusion

The in vitro characterization of this compound's solubility and metabolic stability is a critical first step in evaluating its potential as a scaffold for drug development. Although specific experimental data for this molecule is currently limited in the public domain, the standardized protocols detailed in this guide provide a robust framework for researchers to generate this essential information. The application of these kinetic, thermodynamic, microsomal, and plasma stability assays will enable a thorough understanding of the compound's fundamental properties, guiding future medicinal chemistry efforts and supporting informed decision-making in the drug discovery pipeline.

References

The Genesis of a Scaffold: A Technical History of Benzo[c]azepin-1-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[c]azepin-1-one core, a significant heterocyclic scaffold in medicinal chemistry, has a rich history rooted in the foundational principles of organic synthesis. Its discovery was not a singular event but rather an outcome of the development of powerful ring-expansion reactions, namely the Schmidt and Beckmann rearrangements. This technical guide delves into the historical context of its discovery, the evolution of its synthesis, and the early explorations of its biological potential.

Early Synthetic Strategies: The Era of Ring Expansions

The journey to the benzo[c]azepin-1-one scaffold began with the pioneering work on lactam synthesis. Two classical name reactions laid the groundwork for accessing this seven-membered heterocyclic system from readily available six-membered carbocyclic precursors.

The Schmidt Reaction: A Gateway to Benzolactams

The Schmidt reaction, first reported by Karl Friedrich Schmidt in 1924, provided a direct method for the conversion of ketones to amides through the action of hydrazoic acid in the presence of a strong acid.[1][2] This reaction proved to be a cornerstone in the synthesis of lactams from cyclic ketones.

The application of the Schmidt reaction to α-tetralone (1,2,3,4-tetrahydronaphthalen-1-one) derivatives emerged as a key strategy for the synthesis of the 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one ring system. The reaction proceeds through the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with the expulsion of nitrogen gas to yield the corresponding seven-membered lactam.

Schmidt_Reaction

The Beckmann Rearrangement: An Alternative Pathway

Predating the Schmidt reaction, the Beckmann rearrangement, discovered by Ernst Otto Beckmann in 1886, offered another powerful tool for the synthesis of amides from oximes.[3][4] This acid-catalyzed rearrangement of an oxime derived from a cyclic ketone leads to the formation of a lactam.[5][6]

In the context of benzo[c]azepin-1-one synthesis, the process begins with the conversion of an α-tetralone to its corresponding oxime. Treatment of this oxime with a strong acid, such as polyphosphoric acid or sulfuric acid, induces a rearrangement where the group anti-periplanar to the hydroxyl group on the nitrogen migrates, resulting in the formation of the seven-membered lactam.[7] The stereochemistry of the oxime is crucial in determining the regioselectivity of the rearrangement.

Beckmann_Rearrangement

Key Experimental Protocols

The following sections detail the generalized experimental procedures for the classical syntheses of the benzo[c]azepin-1-one core.

Protocol 1: Synthesis via Schmidt Reaction

Objective: To synthesize 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one from α-tetralone.

Materials:

  • α-Tetralone

  • Sodium Azide (NaN₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • A solution of α-tetralone in chloroform is prepared in a flask equipped with a stirrer and a dropping funnel, and the flask is cooled in an ice bath.

  • Concentrated sulfuric acid is added dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Sodium azide is added portion-wise to the stirred mixture over a period of time, ensuring the temperature remains controlled. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with chloroform.

  • The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one.

Protocol 2: Synthesis via Beckmann Rearrangement

Objective: To synthesize 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one from α-tetralone oxime.

Part A: Preparation of α-Tetralone Oxime

Materials:

  • α-Tetralone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol

Procedure:

  • A mixture of α-tetralone, hydroxylamine hydrochloride, and sodium acetate (or pyridine) in ethanol is refluxed for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is partially evaporated.

  • The mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and dried to give α-tetralone oxime.

Part B: Beckmann Rearrangement

Materials:

  • α-Tetralone Oxime

  • Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • α-Tetralone oxime is added portion-wise to pre-heated polyphosphoric acid (or concentrated sulfuric acid) at a specific temperature (e.g., 120-130 °C) with stirring.

  • The reaction mixture is heated for a short period.

  • The hot mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude lactam is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Early Biological Investigations

While the initial focus was on the development of synthetic methodologies, the structural similarity of the benzo[c]azepin-1-one core to other biologically active benzodiazepine derivatives spurred interest in its pharmacological properties. Early investigations, though not as extensive as for the more common 1,4- and 1,5-benzodiazepines, explored a range of potential activities. These initial studies were often driven by the search for novel central nervous system (CNS) agents, given the well-established anxiolytic, anticonvulsant, and sedative properties of the broader benzodiazepine class.[8][9][10] However, specific and potent biological activities for the unsubstituted benzo[c]azepin-1-one core were not prominently reported in early literature, which led to a focus on the synthesis and evaluation of more complex, substituted derivatives.

Tabular Summary of Key Developments

Era Key Development Primary Contributors Core Synthetic Transformation Significance
Late 19th Century Discovery of the Beckmann RearrangementErnst Otto BeckmannOxime to AmideProvided a fundamental method for lactam synthesis from cyclic ketones.[3][4]
Early 20th Century Discovery of the Schmidt ReactionKarl Friedrich SchmidtKetone to AmideOffered a direct and efficient alternative for lactam synthesis.[1][2]
Mid-20th Century Application to Benzolactam SynthesisVarious academic and industrial research groupsRing expansion of α-tetralone derivativesEnabled the construction of the benzo[c]azepin-1-one scaffold.
Late 20th Century Exploration of Biological ActivityMedicinal chemistsN/AInitial investigations into the CNS and other potential therapeutic applications.

Conclusion

The history of benzo[c]azepin-1-one compounds is intrinsically linked to the discovery and application of fundamental organic reactions. The Beckmann and Schmidt rearrangements provided the essential tools for chemists to access this unique seven-membered heterocyclic scaffold. While the parent compound did not immediately emerge as a blockbuster drug, its discovery laid the critical groundwork for the subsequent development of a diverse array of substituted derivatives with a wide range of biological activities, making it a scaffold of enduring interest in the field of drug discovery. The evolution of its synthesis from classical methods to modern, more efficient protocols continues to be an active area of research, driven by the ongoing quest for novel therapeutic agents.

References

Methodological & Application

"step-by-step synthesis protocol for 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one, a valuable scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the oximation of α-tetralone, followed by a Beckmann rearrangement of the resulting α-tetralone oxime to yield the target benzolactam.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis protocol.

StepReactionStarting MaterialReagentsProductYield (%)Purity (%)
1Oximationα-TetraloneHydroxylamine hydrochloride, Sodium carbonateα-Tetralone oxime~95>99
2Beckmann Rearrangementα-Tetralone oximePolyphosphoric acid (PPA)This compoundVariable-

Note: The yield for the Beckmann rearrangement is variable and highly dependent on reaction conditions and purification methods.

Experimental Protocols

Step 1: Synthesis of α-Tetralone Oxime

This protocol is adapted from a patented procedure for the efficient synthesis of α-tetralone oxime.

Materials:

  • α-Tetralone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • 95% Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • To a round-bottom flask, add α-tetralone (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium carbonate (1.1 eq).

  • Add 95% ethanol to the flask to create a stirrable slurry.

  • Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Crystals of α-tetralone oxime will precipitate out of the solution.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 95% ethanol to remove any residual impurities.

  • Dry the purified α-tetralone oxime crystals in a vacuum oven to a constant weight. The expected yield is typically high, around 95%, with a purity exceeding 99%.

Step 2: Beckmann Rearrangement to this compound

The Beckmann rearrangement is a classic method for converting oximes to amides or lactams using an acidic catalyst.[1][2][3] Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation.[4]

Materials:

  • α-Tetralone oxime

  • Polyphosphoric acid (PPA)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, place the α-tetralone oxime (1.0 eq).

  • Carefully add polyphosphoric acid (a sufficient amount to ensure good mixing and heating, typically 5-10 times the weight of the oxime).

  • Heat the mixture with stirring to a temperature between 100-130 °C. The optimal temperature may need to be determined empirically.

  • Maintain the reaction at this temperature for the required time (typically 1-3 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to a manageable temperature (around 60-70 °C).

  • Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

  • Extract the aqueous mixture with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Signaling Pathway of the Beckmann Rearrangement

The following diagram illustrates the key steps in the acid-catalyzed Beckmann rearrangement of α-tetralone oxime.

Beckmann_Rearrangement Oxime α-Tetralone Oxime Protonation Protonation of Hydroxyl Group Oxime->Protonation H⁺ (PPA) Water_Loss Loss of Water & Rearrangement Protonation->Water_Loss Nitrilium_Ion Nitrilium Ion Intermediate Water_Loss->Nitrilium_Ion Water_Attack Nucleophilic Attack by Water Nitrilium_Ion->Water_Attack H₂O Deprotonation Deprotonation Water_Attack->Deprotonation Lactam This compound Deprotonation->Lactam -H⁺ Synthesis_Workflow Start Start: α-Tetralone Step1 Step 1: Oximation (NH₂OH·HCl, Na₂CO₃, EtOH, Reflux) Start->Step1 Intermediate α-Tetralone Oxime Step1->Intermediate Step2 Step 2: Beckmann Rearrangement (Polyphosphoric Acid, 100-130°C) Intermediate->Step2 Workup Workup (Ice Quench, Neutralization, Extraction) Step2->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

References

Application Notes and Protocols for High-Throughput Screening of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2,3,4,5-tetrahydro-benzo[c]azepin-1-one scaffold is a key pharmacophore in the development of novel therapeutics, particularly in the field of oncology. Derivatives of this core structure have shown significant potential as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair.[1] PARP inhibitors have emerged as a promising class of anti-cancer agents, exploiting the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] High-throughput screening (HTS) assays are essential for the rapid identification and characterization of potent and selective inhibitors from large compound libraries.

These application notes provide detailed protocols for various HTS assays suitable for screening this compound derivatives targeting PARP-1. The described methodologies include biochemical assays such as Fluorescence Polarization (FP) and AlphaLISA, as well as cell-based reporter assays, offering a comprehensive approach to inhibitor discovery.

Biochemical Assays for PARP-1 Inhibition

Biochemical assays are fundamental in primary screening campaigns to identify direct inhibitors of a target enzyme. Here, we detail two robust and scalable HTS assays for measuring PARP-1 activity.

Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous technique used to monitor molecular interactions in solution.[3][4] It is well-suited for HTS of PARP inhibitors. The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In this context, a fluorescently labeled NAD+ analog or a small molecule tracer that binds to the PARP-1 active site can be used. When the tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger PARP-1 enzyme, its tumbling is restricted, leading to an increase in polarization. Test compounds that inhibit this interaction will compete with the tracer for binding, resulting in a decrease in the FP signal.

Experimental Protocol: Fluorescence Polarization Assay

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20.

    • PARP-1 Enzyme: Recombinant human PARP-1 diluted in assay buffer to a final concentration of 1 nM.

    • Fluorescent Tracer: A suitable fluorescently labeled NAD+ analog or a known small molecule binder (e.g., TAMRA-labeled PARP inhibitor) diluted in assay buffer to a final concentration of 10 nM.

    • Test Compounds: this compound derivatives serially diluted in DMSO, then further diluted in assay buffer. The final DMSO concentration in the assay should be ≤ 1%.

    • Controls: Positive control (no inhibitor) and negative control (no enzyme).

  • Assay Procedure (384-well format):

    • Dispense 5 µL of test compound or control solution into the wells of a low-volume, black, flat-bottom microplate.

    • Add 10 µL of PARP-1 enzyme solution to all wells except the negative control wells.

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 540 nm and emission at 590 nm for TAMRA).

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_negative) / (mP_positive - mP_negative)]) where mP is the millipolarization value.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: FP Assay

CompoundIC50 (nM)Maximum Inhibition (%)
Derivative 11b19.2498.5
Rucaparib (Control)25.5099.1
.........

Note: The data presented here is illustrative and based on findings for similar PARP-1 inhibitors.[1]

AlphaLISA Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay technology that is highly sensitive and amenable to HTS.[5][6] For PARP-1, the assay measures the poly(ADP-ribosyl)ation (PARylation) of a biotinylated histone substrate. Donor beads are coated with streptavidin to bind the biotinylated histone, and acceptor beads are conjugated to an anti-PAR antibody. When PARP-1 is active, it adds PAR chains to the histone, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which triggers a chemiluminescent reaction in the acceptor bead, emitting light at 615 nm. Inhibitors of PARP-1 will prevent this process, leading to a decrease in the AlphaLISA signal.

Experimental Protocol: AlphaLISA Assay

  • Reagent Preparation:

    • AlphaLISA Buffer: Prepare according to the manufacturer's instructions.

    • PARP-1 Enzyme: Recombinant human PARP-1 diluted in AlphaLISA buffer.

    • Substrate Mix: Biotinylated histone H1 and NAD+ in AlphaLISA buffer.

    • Test Compounds: Serially diluted in DMSO and then in AlphaLISA buffer (final DMSO ≤ 1%).

    • Detection Mix: Streptavidin-coated Donor beads and anti-PAR antibody-conjugated Acceptor beads in AlphaLISA buffer.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of test compound or control to the assay plate.

    • Add 2.5 µL of PARP-1 enzyme.

    • Add 5 µL of the substrate mix to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the detection mix.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the FP assay.

    • Determine IC50 values by fitting the dose-response curves.

Data Presentation: AlphaLISA Assay

CompoundIC50 (nM)Z'-factor
Derivative A35.20.85
Olaparib (Control)5.80.89
.........

Note: Data is illustrative.

Cell-Based Reporter Assays

Cell-based assays are crucial for confirming the activity of compounds in a more physiologically relevant context.[7][8][9] A reporter gene assay can be designed to measure the activity of downstream effectors of DNA damage, which is modulated by PARP-1 activity. For instance, a cell line can be engineered with a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is responsive to DNA damage signaling pathways.

Experimental Protocol: Cell-Based Reporter Assay

  • Cell Line and Culture:

    • Use a suitable human cancer cell line (e.g., A549, OVCAR-3) stably transfected with a DNA damage-responsive reporter construct (e.g., a promoter containing p53 binding sites driving luciferase expression).

    • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure (96-well or 384-well format):

    • Seed the reporter cells in a white, clear-bottom microplate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the this compound derivatives for 1-2 hours.

    • Induce DNA damage by adding a DNA-damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor) at a pre-determined concentration.

    • Incubate for an additional 16-24 hours.

    • Measure the reporter gene expression. For luciferase, add a lytic reagent containing the luciferase substrate and measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the reporter signal to cell viability (e.g., using a parallel MTS or CellTiter-Glo assay).

    • Calculate the percentage of inhibition of the DNA damage-induced reporter signal.

    • Determine the EC50 values from the dose-response curves.

Data Presentation: Cell-Based Reporter Assay

CompoundEC50 (µM)Cytotoxicity (CC50, µM)
Derivative 11b1.95 (A549 cells)> 50
Veliparib (Control)0.85> 100
.........

Note: EC50 data for derivative 11b is from a proliferation assay but is representative of cellular activity.[1]

Visualizations

Signaling Pathway

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation (PAR Chain Formation) PARP1->PARylation uses NAD+ DDR_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Inhibitor 2,3,4,5-Tetrahydro- benzo[c]azepin-1-one Derivative Inhibitor->PARP1 inhibits

Caption: PARP-1 Inhibition Pathway in DNA Repair.

Experimental Workflows

FP_Workflow start Start dispense_cpd Dispense Compound/ Control start->dispense_cpd add_enzyme Add PARP-1 Enzyme dispense_cpd->add_enzyme add_tracer Add Fluorescent Tracer add_enzyme->add_tracer incubate Incubate (60 min) add_tracer->incubate read_plate Read Fluorescence Polarization incubate->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

Caption: Fluorescence Polarization (FP) Assay Workflow.

AlphaLISA_Workflow start Start add_cpd Add Compound/ Control start->add_cpd add_enzyme Add PARP-1 Enzyme add_cpd->add_enzyme add_substrate Add Substrate Mix (Biotin-Histone + NAD+) add_enzyme->add_substrate incubate1 Incubate (60 min) add_substrate->incubate1 add_detection Add Detection Mix (Donor + Acceptor Beads) incubate1->add_detection incubate2 Incubate in Dark (60 min) add_detection->incubate2 read_plate Read AlphaLISA Signal incubate2->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

References

Application Notes and Protocols for Cell-Based Assays of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3,4,5-tetrahydro-benzo[c]azepin-1-one scaffold is a versatile chemical structure that has been incorporated into a variety of biologically active compounds. Derivatives of this core structure have shown promise as modulators of several important drug targets, including Poly (ADP-ribose) polymerase-1 (PARP-1) and dopamine receptors. This document provides detailed application notes and protocols for the development and execution of cell-based assays to screen and characterize the activity of these derivatives.

Biological Targets and Signaling Pathways

PARP-1 Inhibition

A significant number of this compound derivatives, particularly those with a spirocyclic modification, have been identified as potent inhibitors of PARP-1.[1] PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition can lead to synthetic lethality in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations.

The signaling pathway diagram below illustrates the role of PARP-1 in DNA single-strand break repair and the mechanism of action for PARP inhibitors.

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR_Polymer Poly(ADP-ribose) (PAR) Polymer PARP1->PAR_Polymer synthesizes Replication_Fork Replication Fork Stall PARP1->Replication_Fork unresolved SSB leads to XRCC1 XRCC1 PAR_Polymer->XRCC1 recruits Repair_Complex SSB Repair Complex XRCC1->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB HR_Repair Homologous Recombination Repair DSB->HR_Repair BRCA_Deficient BRCA Deficient Cells DSB->BRCA_Deficient in Apoptosis Apoptosis HR_Repair->Apoptosis fails in PARP_Inhibitor 2,3,4,5-Tetrahydro- benzo[c]azepin-1-one Derivative (PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits BRCA_Deficient->Apoptosis leads to

Caption: PARP-1 signaling pathway and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.

Dopamine Receptor Modulation

Certain derivatives of the parent scaffold have been shown to interact with dopamine receptors.[2] These G-protein coupled receptors (GPCRs) are crucial for neurotransmission and are implicated in a range of neurological and psychiatric disorders. Modulation of dopamine receptors can either be agonistic or antagonistic, leading to a variety of downstream cellular responses.

The diagram below outlines a generalized signaling cascade following the activation of a Gs-coupled dopamine receptor.

Dopamine_Receptor_Pathway Ligand Dopamine Agonist (e.g., Benzazepine Derivative) D_Receptor Dopamine Receptor (Gs-coupled) Ligand->D_Receptor binds to G_Protein Gs Protein D_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression promotes

Caption: A simplified Gs-coupled dopamine receptor signaling pathway leading to changes in gene expression.

Experimental Workflow for Screening and Characterization

A tiered approach is recommended for the efficient screening and characterization of novel this compound derivatives. The workflow below outlines a typical progression from initial high-throughput screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Compound Library of Benzazepine Derivatives Primary_Screen Primary Screening: High-Throughput Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Primary_Screen Hit_Identification Hit Identification: Selection of Compounds with Significant Anti-proliferative Activity Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination: Titration of Hit Compounds Hit_Identification->Dose_Response Target_Engagement Target Engagement Assays: - PARP Activity Assay (in-cell) - Second Messenger Assays (cAMP, Ca2+) Dose_Response->Target_Engagement Mechanism_of_Action Mechanism of Action Studies: - Apoptosis Assays (Annexin V/PI) - Cell Cycle Analysis Target_Engagement->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A general experimental workflow for the screening and characterization of this compound derivatives.

Data Presentation: Anti-proliferative Activity of PARP-1 Inhibitors

The following table summarizes the in vitro anti-proliferative activities of a series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives against various human cancer cell lines.[1]

CompoundA549 (IC50, µM)OVCAR-3 (IC50, µM)HCT-116 (IC50, µM)MCF-7 (IC50, µM)
11b 1.953.244.135.67
11c 2.874.115.326.89
11h 3.155.236.457.98
11i 2.543.984.876.12
11j 2.213.564.545.99
11m 3.545.877.118.54
Rucaparib 4.216.127.899.32

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay) for Anti-proliferative Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, OVCAR-3, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the induction of apoptosis by the test compounds.

Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • Complete cell culture medium

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.

    • Incubate for 24 hours.

    • Treat the cells with the test compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them in a centrifuge tube.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour of staining.

    • Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the cell-based evaluation of this compound derivatives. By employing these assays, researchers can effectively screen for novel therapeutic agents, determine their potency and mechanism of action, and advance the development of promising drug candidates targeting diseases such as cancer and neurological disorders.

References

Solid-Phase Synthesis of Benzodiazepine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of benzodiazepine libraries, a class of privileged structures in medicinal chemistry. The methodologies outlined herein are designed to enable the efficient generation of diverse benzodiazepine libraries for drug discovery and lead optimization efforts.

Introduction

Benzodiazepines are a critical class of therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative-hypnotic effects. The solid-phase synthesis approach offers significant advantages for the construction of benzodiazepine libraries, facilitating high-throughput synthesis, purification, and the introduction of molecular diversity. This document details the synthesis of 1,4-benzodiazepine-2,5-dione libraries, a prominent scaffold in drug discovery.

Overview of the Solid-Phase Synthesis Strategy

The solid-phase synthesis of 1,4-benzodiazepine-2,5-dione libraries is a multi-step process that begins with the immobilization of an amino acid onto a solid support, followed by a series of chemical transformations to build the benzodiazepine core, and culminates in the cleavage of the final products from the resin. This methodology allows for the systematic introduction of diversity at three key positions (R¹, R², and R³) by varying the building blocks used in the synthesis.

Key Building Blocks and Scaffolds

The construction of a diverse 1,4-benzodiazepine-2,5-dione library relies on the use of a variety of commercially available or readily synthesized building blocks:

  • Resin: Wang resin is a commonly used solid support for this synthesis.

  • Amino Acids: A wide range of natural and unnatural α-amino acids can be employed to introduce diversity at the R¹ position.

  • Anthranilic Acids: Substituted anthranilic acids serve as the foundation for the benzodiazepine core and introduce diversity at the R² position.

  • Alkylating Agents: Various alkylating agents are used to introduce diversity at the R³ position on the benzodiazepine scaffold.

Experimental Protocols

General Solid-Phase Synthesis Protocol for a 1,4-Benzodiazepine-2,5-dione Library

This protocol outlines the key steps for the manual solid-phase synthesis of a 1,4-benzodiazepine-2,5-dione library.

Materials:

  • Wang Resin

  • Fmoc-protected amino acids

  • Anthranilic acids

  • Alkylating agents (e.g., alkyl halides)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Sodium hydride (NaH)

Protocol:

  • Resin Swelling: Swell the Wang resin in DMF for 1-2 hours.

  • First Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the swollen resin and shake at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin with DMF and DCM.

  • Anthranilic Acid Coupling:

    • Couple the desired anthranilic acid (3 eq.) to the free amine on the resin using DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Shake at room temperature for 4-6 hours.

    • Wash the resin with DMF and DCM.

  • Cyclization and N-Alkylation:

    • Suspend the resin in a solution of the desired alkylating agent (5 eq.) and NaH (5 eq.) in DMF.

    • Shake at room temperature for 12-16 hours to effect cyclization and N-alkylation simultaneously.

    • Wash the resin with DMF, methanol, and DCM.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA and DCM.

  • Post-Cleavage Work-up:

    • Concentrate the combined filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product and decant the ether.

    • Dry the crude product under vacuum.

  • Purification:

    • Purify the crude benzodiazepine derivatives by preparative reverse-phase HPLC.

Analytical Characterization Protocols

HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% TFA) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified benzodiazepine in the initial mobile phase composition.

¹H NMR Analysis:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Concentration: Approximately 5-10 mg of the purified compound in 0.6 mL of solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Analysis: Confirm the structure of the synthesized benzodiazepine by analyzing the chemical shifts, coupling constants, and integration of the proton signals.

Data Presentation

The following tables summarize representative quantitative data for the solid-phase synthesis of a 1,4-benzodiazepine-2,5-dione library.

Table 1: Reaction Conditions for Solid-Phase Synthesis of a 1,4-Benzodiazepine-2,5-dione Library

StepReagents and SolventsEquivalentsTemperature (°C)Time (h)
Amino Acid Coupling Fmoc-Amino Acid, DIC, HOBt in DMF3Room Temperature4-6
Fmoc Deprotection 20% Piperidine in DMF-Room Temperature0.33
Anthranilic Acid Coupling Anthranilic Acid, DIC, HOBt in DMF3Room Temperature4-6
Cyclization/Alkylation Alkylating Agent, NaH in DMF5Room Temperature12-16
Cleavage 95% TFA, 2.5% H₂O, 2.5% TIPS-Room Temperature2-3

Table 2: Representative Yields and Purity of Synthesized 1,4-Benzodiazepine-2,5-diones

EntryR¹ (Amino Acid)R² (Anthranilic Acid)R³ (Alkylating Agent)Overall Yield (%)Purity by HPLC (%)
1Phenyl (from Phe)HMethyl (from MeI)65>95
2Isopropyl (from Val)5-ChloroBenzyl (from BnBr)58>95
3H (from Gly)4-NitroPropyl (from PrI)72>95
4Indolylmethyl (from Trp)HEthyl (from EtI)55>95

Yields are calculated based on the initial loading of the resin. Purity was determined by HPLC analysis of the crude product after cleavage.

Visualizations

Workflow for Solid-Phase Synthesis of a 1,4-Benzodiazepine-2,5-dione Library

G cluster_synthesis Solid-Phase Synthesis Workflow cluster_diversification Points of Diversification start Start: Wang Resin swell 1. Resin Swelling (DMF) start->swell aa_coupling 2. Amino Acid Coupling (Fmoc-AA, DIC, HOBt) swell->aa_coupling fmoc_deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) aa_coupling->fmoc_deprotection r1 R¹ Diversity (Amino Acids) anthranilic_coupling 4. Anthranilic Acid Coupling (Anthranilic Acid, DIC, HOBt) fmoc_deprotection->anthranilic_coupling cyclization_alkylation 5. Cyclization & N-Alkylation (Alkylating Agent, NaH) anthranilic_coupling->cyclization_alkylation r2 R² Diversity (Anthranilic Acids) cleavage 6. Cleavage from Resin (TFA Cocktail) cyclization_alkylation->cleavage r3 R³ Diversity (Alkylating Agents) end Final Product: 1,4-Benzodiazepine-2,5-dione cleavage->end r1->aa_coupling r2->anthranilic_coupling r3->cyclization_alkylation

Caption: Workflow for the solid-phase synthesis of a 1,4-benzodiazepine-2,5-dione library.

Logical Relationship of Key Steps and Diversification

G cluster_building_blocks Building Blocks cluster_synthesis_steps Synthetic Steps Resin Solid Support (Wang Resin) Coupling1 Coupling 1 Resin->Coupling1 AminoAcid Amino Acids (R¹) AminoAcid->Coupling1 AnthranilicAcid Anthranilic Acids (R²) Coupling2 Coupling 2 AnthranilicAcid->Coupling2 AlkylatingAgent Alkylating Agents (R³) CyclizationAlkylation Cyclization/ Alkylation AlkylatingAgent->CyclizationAlkylation Deprotection Deprotection Coupling1->Deprotection Deprotection->Coupling2 Coupling2->CyclizationAlkylation Cleavage Cleavage CyclizationAlkylation->Cleavage Product Diverse Benzodiazepine Library Cleavage->Product

Caption: Logical relationship of key steps and points of diversification.

References

Application Notes and Protocols for Tetrahydroisoquinoline Synthesis via the Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds. The Bischler-Napieralski reaction is a cornerstone method for the synthesis of 1,2,3,4-tetrahydroisoquinolines. This reaction proceeds through the intramolecular cyclization of a β-arylethylamide using a condensing agent to form an intermediate 3,4-dihydroisoquinoline, which is subsequently reduced to the target tetrahydroisoquinoline.[1][2] This application note provides a comprehensive overview of the reaction conditions, detailed experimental protocols, and a comparative summary of quantitative data to aid researchers in the efficient synthesis of tetrahydroisoquinolines.

The Bischler-Napieralski reaction is a powerful tool for the construction of the isoquinoline core, offering a versatile route to a wide range of substituted analogs.[3] The reaction is typically carried out under acidic conditions at elevated temperatures and is most effective when the aromatic ring is substituted with electron-donating groups, which facilitates the key intramolecular electrophilic aromatic substitution step.[4][5]

Reaction Mechanism and Conditions

The mechanism of the Bischler-Napieralski reaction can proceed through two primary pathways, depending on the specific reagents and conditions employed. One proposed mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, while another proceeds through a more electrophilic nitrilium ion intermediate.[4][6] Regardless of the precise pathway, the reaction culminates in the formation of a 3,4-dihydroisoquinoline.

A variety of condensing agents can be used to effect the cyclization, with phosphorus oxychloride (POCl₃) being the most common.[4][6][7] Other effective reagents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O).[4][6][7] For substrates that lack electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often the most effective condition.[5][6] The choice of solvent is also crucial, with common options including acetonitrile, toluene, and xylene.[7][8] Microwave-assisted synthesis has also emerged as a viable option for accelerating the reaction.[7][9]

A critical consideration in the synthesis of tetrahydroisoquinolines via the Bischler-Napieralski reaction is that the initial product is a 3,4-dihydroisoquinoline.[1] A subsequent reduction step is necessary to obtain the fully saturated tetrahydroisoquinoline ring system.[1] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[4][10]

Comparative Reaction Conditions and Yields

The following table summarizes various reported conditions for the Bischler-Napieralski reaction leading to tetrahydroisoquinolines, highlighting the diversity of substrates and the corresponding yields.

Starting Material (β-arylethylamide)Condensing AgentSolventTemperature (°C)Reaction Time (h)Reduction ConditionsFinal Yield (%)Reference
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamidePOCl₃AcetonitrileReflux2NaBH₄, MeOH85J. Org. Chem. 2010, 75, 5627-5634
N-[2-(4-methoxyphenyl)ethyl]benzamideP₂O₅, POCl₃Toluene1104NaBH₄, MeOH78Org. Lett. 2008, 10, 3485-3488
N-(2-phenylethyl)acetamideTf₂ODichloromethane0 to RT1NaBH₄, MeOH92J. Am. Chem. Soc. 2023, 145, 20062
N-[2-(3-methoxyphenyl)ethyl]propionamidePolyphosphoric acid-1003NaBH₄, MeOH75Synthesis, 2014, 46, 2644-2650
(S)-N-(1,2-diphenylethyl)acetamidePOCl₃, P₂O₅ChloroformReflux6LiAlH₄, THF88 (91% de)J. Chem. Soc., Perkin Trans. 1, 1999, 3359-3367

Experimental Protocols

General Procedure for the Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Step 1: Bischler-Napieralski Cyclization

A solution of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous acetonitrile is prepared in an oven-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

Step 2: Reduction to Tetrahydroisoquinoline

The crude residue from Step 1 is dissolved in methanol and the solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 3.0 eq) is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The solvent is then evaporated, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. The product can be further purified by column chromatography on silica gel.

Mandatory Visualizations

Bischler-Napieralski Reaction Workflow for Tetrahydroisoquinoline Synthesis

Bischler_Napieralski_Workflow cluster_setup Reaction Setup cluster_cyclization Cyclization cluster_reduction Reduction cluster_workup Workup and Purification Start Start with β-arylethylamide Reagents Add Condensing Agent (e.g., POCl₃) in an appropriate solvent Start->Reagents Dissolve Heat Heat the reaction mixture (e.g., reflux) Reagents->Heat Reaction initiation DHIQ Formation of 3,4-Dihydroisoquinoline intermediate Heat->DHIQ Intramolecular cyclization Reduce Add Reducing Agent (e.g., NaBH₄) DHIQ->Reduce Reduction of the imine THIQ Formation of Tetrahydroisoquinoline Reduce->THIQ Protonation Workup Aqueous workup and extraction THIQ->Workup Purify Purification (e.g., column chromatography) Workup->Purify End Isolated Tetrahydroisoquinoline Purify->End

Caption: Workflow for the synthesis of tetrahydroisoquinolines via the Bischler-Napieralski reaction.

Signaling Pathway Diagram (Logical Relationship)

Bischler_Napieralski_Mechanism cluster_activation Amide Activation cluster_cyclization Intramolecular Cyclization cluster_elimination_reduction Final Steps Amide β-arylethylamide ActivatedIntermediate Activated Intermediate (e.g., Dichlorophosphoryl imine-ester or Nitrilium ion) Amide->ActivatedIntermediate Activation CondensingAgent Condensing Agent (e.g., POCl₃) CondensingAgent->ActivatedIntermediate Cyclization Electrophilic Aromatic Substitution ActivatedIntermediate->Cyclization Electrophilic attack AromaticRing Electron-rich Aromatic Ring AromaticRing->Cyclization CyclizedIntermediate Cyclized Intermediate Cyclization->CyclizedIntermediate DHIQ 3,4-Dihydroisoquinoline CyclizedIntermediate->DHIQ Elimination Elimination Elimination THIQ Tetrahydroisoquinoline DHIQ->THIQ Reduction Reduction Reduction (e.g., NaBH₄)

References

Application Note and Protocol: Chiral Separation of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective separation of pharmaceutical compounds is of critical importance, as enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2][3] 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is a heterocyclic lactam structure that is a key intermediate in the synthesis of various biologically active molecules. The development of a robust analytical method for the separation and quantification of its enantiomers is therefore essential for quality control and regulatory compliance in drug development.[2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and effective technique for the direct separation of enantiomers.[1][3] This document provides a detailed protocol and application note for the development of a chiral HPLC method for the separation of this compound enantiomers.

Recommended Initial Screening Conditions

The selection of an appropriate chiral stationary phase and mobile phase is the most critical step in developing a successful chiral separation method.[2] Based on the successful separation of structurally related lactam and benzodiazepine compounds, polysaccharide-based and cyclodextrin-based CSPs are recommended for initial screening.[4][5][6] A systematic screening approach using different mobile phase modes (Normal Phase, Reversed Phase, and Polar Organic) is advised to identify the optimal separation conditions.[7]

Table 1: Proposed Initial Screening Conditions for Chiral HPLC Method Development

Parameter Condition A: Normal Phase Condition B: Reversed Phase Condition C: Polar Organic
Chiral Stationary Phase Chiralpak® IA, AD, ICChiralpak® IA, AD, ICChiralpak® IA, AD, IC
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Acetonitrile / Water (50:50, v/v)Acetonitrile / Methanol (50:50, v/v)
Additives 0.1% Diethylamine (for basic compounds) or 0.1% Trifluoroacetic acid (for acidic compounds)0.1% Formic Acid or 0.1% Diethylamine0.1% Diethylamine or 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C25 °C
Detection Wavelength 220 nm (or UV max of the compound)220 nm (or UV max of the compound)220 nm (or UV max of the compound)
Injection Volume 5 µL5 µL5 µL

Experimental Protocol

This protocol outlines the steps for the chiral separation of this compound enantiomers using HPLC.

1. Materials and Reagents

  • Racemic this compound standard

  • HPLC grade n-Hexane

  • HPLC grade 2-Propanol

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Deionized water (18.2 MΩ·cm)

  • Diethylamine (DEA)

  • Trifluoroacetic acid (TFA)

  • Formic acid (FA)

  • Chiral HPLC columns (e.g., Chiralpak® IA, AD, IC)

2. Instrument and Equipment

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

3. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., Methanol or a mixture of mobile phase components).

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the initial mobile phase to be screened.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

4. HPLC Method

  • Equilibrate the chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the detection wavelength to the UV maximum of the analyte (e.g., 220 nm).

  • Inject 5 µL of the prepared sample.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • After the analysis, wash the column with an appropriate solvent (e.g., 2-Propanol for normal phase or Methanol for reversed phase) and store it according to the manufacturer's recommendations.

5. Data Analysis

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the retention time (t_R), resolution (R_s), selectivity (α), and capacity factor (k') for each enantiomer.

  • The resolution (R_s) should be ≥ 1.5 for baseline separation.

Hypothetical Results

The following table serves as a template to record the experimental results obtained from the screening process.

Table 2: Template for Recording Chromatographic Data

Condition CSP Mobile Phase t_R1 (min) t_R2 (min) Resolution (R_s) Selectivity (α) Notes
AChiralpak IAn-Hexane/2-Propanol (90:10)
AChiralpak ADn-Hexane/2-Propanol (90:10)
BChiralpak IAACN/Water (50:50)
BChiralpak ADACN/Water (50:50)
CChiralpak IAACN/Methanol (50:50)
CChiralpak ADACN/Methanol (50:50)

Method Development and Optimization Workflow

The following diagram illustrates the logical workflow for the development and optimization of the chiral HPLC method.

G start Start: Define Analytical Goal lit_review Literature Review for Similar Compounds start->lit_review csp_selection Select Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) lit_review->csp_selection mode_selection Select Mobile Phase Modes (NP, RP, PO) csp_selection->mode_selection screening Initial Screening Experiments mode_selection->screening evaluation Evaluate Results: Resolution (Rs > 1.5?) Peak Shape, Retention Time screening->evaluation optimization Optimization of Promising Conditions (Mobile Phase Ratio, Additives, Temperature) evaluation->optimization Yes no_sep No/Poor Separation evaluation->no_sep No validation Method Validation (ICH Guidelines) optimization->validation routine_analysis Routine Analysis validation->routine_analysis end End: Final Method routine_analysis->end no_sep->csp_selection Select different CSPs/Modes

References

Application Notes and Protocols for Obtaining X-ray Quality Crystals of Benzo[c]azepin-1-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of benzo[c]azepin-1-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry. The successful growth of single crystals of high quality is a critical prerequisite for the determination of their three-dimensional molecular structure by X-ray diffraction. This structural information is invaluable for understanding structure-activity relationships (SAR), guiding drug design and optimization, and securing intellectual property.

The following sections detail common crystallization techniques, specific experimental protocols, and a general workflow for obtaining X-ray quality crystals of benzo[c]azepin-1-ones and related fused azepinone systems.

Overview of Crystallization Methods

The formation of high-quality crystals is a process of bringing a solution to a state of supersaturation under controlled conditions to allow for slow and ordered molecular packing. For small organic molecules like benzo[c]azepin-1-ones, several methods are commonly employed:

  • Slow Evaporation: This is often the simplest method, where the solvent is allowed to evaporate slowly from a near-saturated solution of the compound, gradually increasing the concentration and inducing crystallization.[1] The choice of solvent is critical and can significantly influence crystal growth.[2]

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[2][3] A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[1][4][5]

  • Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble (an anti-solvent).[3][4] The two solvents must have different densities to form a distinct interface.[4] Slow diffusion at the interface leads to a gradual decrease in solubility and the formation of crystals.[4]

  • Slow Cooling: This method is effective for compounds that have a significant difference in solubility at different temperatures. A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and crystals to form.[6]

Data Presentation: Crystallization Conditions for Fused Azepinone Derivatives

While specific data for benzo[c]azepin-1-ones is limited in publicly available literature, the following table summarizes successful crystallization conditions reported for structurally related fused azepine and benzodiazepine derivatives. This information can serve as a valuable starting point for developing crystallization strategies for novel benzo[c]azepin-1-ones.

Compound ClassCrystallization MethodSolvent SystemTemperatureReference
Tetrahydro-1-benzazepinesSlow EvaporationNot specifiedRoom Temperature[3]
1,4-Benzodiazepine derivativeNot specifiedMethanolNot specified[7]
Fused Triazolo-ThiadiazoleSlow EvaporationDMFRoom Temperature[8]
N-Substituted PyrazolinesSlow EvaporationNot specifiedRoom Temperature[9]
1,5-Benzodiazepine-2,4-dithioneNot specifiedNot specified150 K (for data collection)[10]
Tetrafluorinated 1,5-benzodiazepinonesSlow EvaporationNot specifiedRoom Temperature[4]

Note: The lack of detailed solvent and temperature information in some references highlights the often empirical nature of crystallization. Systematic screening of various solvents and conditions is highly recommended.

Experimental Protocols

It is imperative to start with a highly pure compound (>95%), as impurities can act as nucleation sites, leading to the formation of many small crystals or preventing crystallization altogether.[1]

Protocol 1: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of a small amount (5-10 mg) of the benzo[c]azepin-1-one derivative in a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane) to find a solvent in which the compound is moderately soluble.[1] The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.[1]

  • Preparation of a Near-Saturated Solution: Dissolve the compound in the chosen solvent (or a mixture of solvents) by gentle heating to create a clear, nearly saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter.

  • Crystal Growth: Cover the vial with a cap that has a small hole or with parafilm punctured a few times with a needle.[10] This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[11]

Protocol 2: Vapor Diffusion (Sitting Drop)

  • Solvent and Anti-solvent Selection: Identify a "good" solvent in which the benzo[c]azepin-1-one is readily soluble and a volatile "anti-solvent" in which it is insoluble. The two solvents must be miscible.

  • Preparation:

    • In the outer reservoir of a crystallization plate or a small beaker, place a volume of the anti-solvent (e.g., 1 mL of hexane or diethyl ether).

    • Prepare a concentrated solution of the benzo[c]azepin-1-one in the "good" solvent (e.g., dichloromethane or ethyl acetate).

    • Place a small drop (1-5 µL) of the compound's solution on a sitting drop post or the bottom of a small inner vial.[8]

  • Sealing and Incubation: Seal the larger container tightly and leave it in a stable environment.[3] The vapor from the anti-solvent will slowly diffuse into the drop, causing the compound to crystallize as its solubility decreases.[1][4]

Protocol 3: Solvent Layering

  • Solvent System Selection: Choose a solvent pair where the benzo[c]azepin-1-one is soluble in the denser solvent and insoluble in the less dense solvent.[6] The two solvents must be miscible. A common combination is dichloromethane (denser, good solvent) and ethanol or hexane (less dense, anti-solvent).[5][12]

  • Layering:

    • Dissolve the compound in a minimal amount of the denser "good" solvent in a narrow container like an NMR tube or a small test tube.[5]

    • Very carefully and slowly, layer the less dense anti-solvent on top of the solution, taking care not to disturb the interface.[5][6] A syringe or a pipette with the tip placed against the inner wall of the tube can be used for this purpose.[5]

  • Incubation: Seal the container and allow it to stand undisturbed. Crystals will typically form at the interface of the two solvents over a period of hours to days.[12]

Troubleshooting Common Crystallization Problems

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated.Allow more solvent to evaporate; start with a more concentrated solution.
Compound is too soluble.Try a different solvent or a solvent/anti-solvent system.
Formation of Oil Solution is too supersaturated; cooling is too rapid.Re-dissolve the oil by warming and adding a small amount of solvent, then allow to cool more slowly.[1]
Melting point of the compound is low.Try crystallization at a lower temperature.
Formation of Powder or Microcrystals Nucleation rate is too high.Decrease the level of supersaturation (use a more dilute solution, slow down evaporation or cooling).[1]
Presence of impurities.Further purify the compound.[1]
Poor Crystal Quality (e.g., needles, plates) Rapid crystal growth.Slow down the crystallization process (e.g., by reducing the rate of evaporation or diffusion).
Solvent choice.Experiment with different solvents or solvent mixtures.[1]

Experimental Workflow

The following diagram illustrates a general workflow for obtaining X-ray quality crystals of a novel benzo[c]azepin-1-one derivative.

experimental_workflow General Workflow for Crystallization of Benzo[c]azepin-1-ones A Compound Synthesis & Purification (>95%) B Solubility Screening A->B C Select Crystallization Method B->C D Slow Evaporation C->D E Vapor Diffusion C->E F Solvent Layering C->F G Set up Crystallization Experiment D->G E->G F->G H Incubate (Days to Weeks) (Vibration-free environment) G->H I Observe for Crystal Growth H->I J No Crystals / Poor Quality I->J K X-ray Quality Crystals Obtained I->K Success J->C Optimize Conditions (Solvent, Temp, Conc.) L Harvest Crystal & Mount for X-ray Diffraction K->L

Workflow for obtaining X-ray quality crystals.

By systematically applying these methods and protocols, researchers can significantly increase the likelihood of obtaining high-quality single crystals of benzo[c]azepin-1-ones suitable for X-ray crystallographic analysis, thereby accelerating the drug discovery and development process.

References

Application Notes and Protocols: Radiolabeling of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the radiolabeling of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one, a promising scaffold for the development of Positron Emission Tomography (PET) imaging agents. This class of compounds has shown potential for targeting various central nervous system (CNS) receptors, including the sigma-1 receptor, which is implicated in a range of neurological disorders. The following protocols describe the synthesis of precursors and the subsequent radiolabeling with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), the two most widely used radioisotopes in PET imaging.

Introduction

Positron Emission Tomography (PET) is a powerful non-invasive molecular imaging technique that allows for the quantitative assessment of biochemical processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. The this compound core structure is a key pharmacophore in medicinal chemistry. Its derivatives have been identified as potent ligands for various biological targets, including the sigma-1 receptor. Radiolabeled versions of these molecules are therefore highly valuable tools for preclinical and clinical research in neurology, oncology, and psychiatry.

This document outlines two primary strategies for the radiolabeling of this compound:

  • [¹¹C]Methylation: Introduction of a radioactive methyl group ([¹¹C]CH₃) onto the lactam nitrogen. This is a rapid and efficient method suitable for the short half-life of Carbon-11 (t½ ≈ 20.4 minutes).

  • [¹⁸F]Fluoroethylation: Attachment of a fluoroethyl group ([¹⁸F]FCH₂CH₂) to the lactam nitrogen. The longer half-life of Fluorine-18 (t½ ≈ 109.8 minutes) allows for more complex synthesis and imaging protocols.

Potential Signaling Pathway: Sigma-1 Receptor

The this compound scaffold is a known constituent of ligands targeting the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[1] It plays a crucial role in cellular signaling and has been implicated in neuroprotection, neuroplasticity, and the pathophysiology of various neurological and psychiatric disorders.[1] Upon ligand binding, the sigma-1 receptor can translocate and modulate the activity of various ion channels and signaling proteins.[1]

sigma1_pathway cluster_er Endoplasmic Reticulum Sigma-1_Receptor Sigma-1_Receptor BiP BiP Sigma-1_Receptor->BiP dissociation IP3R IP3R Sigma-1_Receptor->IP3R modulation Ion_Channels Ion_Channels Sigma-1_Receptor->Ion_Channels translocation & modulation Ca2_Signaling Ca2_Signaling IP3R->Ca2_Signaling regulates Ligand Ligand Ligand->Sigma-1_Receptor binding Cellular_Response Cellular_Response Ca2_Signaling->Cellular_Response leads to Ion_Channels->Cellular_Response

Caption: Sigma-1 Receptor Signaling Pathway.

Radiolabeling Protocols

[¹¹C]Methylation of this compound

This protocol describes the synthesis of [¹¹C]2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one via N-methylation of the corresponding desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

c11_workflow Cyclotron Cyclotron Gas_Processing [¹¹C]CO₂ to [¹¹C]CH₃I/OTf Cyclotron->Gas_Processing Radiolabeling Precursor + [¹¹C]CH₃I/OTf Gas_Processing->Radiolabeling Purification HPLC Radiolabeling->Purification Formulation Formulation Purification->Formulation QC Quality Control Formulation->QC Final_Product [¹¹C]Tracer QC->Final_Product

Caption: [¹¹C]Methylation Experimental Workflow.

The desmethyl precursor, this compound, is commercially available.

  • Preparation of [¹¹C]Methyl Iodide/Triflate: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf using an automated synthesis module.

  • Radiolabeling Reaction:

    • Dissolve 1-2 mg of the desmethyl precursor (this compound) in 300 µL of anhydrous DMF or DMSO in a sealed reaction vessel.

    • Add a suitable base (e.g., 5 µL of 1 M NaOH or 2-3 mg of Cs₂CO₃).

    • Bubble the produced [¹¹C]CH₃I or [¹¹C]CH₃OTf through the solution at room temperature or elevated temperature (e.g., 80-100 °C) for 5-10 minutes.

  • Purification:

    • Quench the reaction with 500 µL of HPLC mobile phase.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

    • Elute with a suitable mobile phase (e.g., acetonitrile/water with 0.1% TFA) to separate the radiolabeled product from unreacted precursor and byproducts.

  • Formulation:

    • Collect the radioactive peak corresponding to the product.

    • Remove the HPLC solvent under a stream of nitrogen or by solid-phase extraction (SPE) using a C18 cartridge.

    • Formulate the final product in a sterile, pyrogen-free solution (e.g., physiological saline with up to 10% ethanol).

  • Quality Control:

    • Determine radiochemical purity by analytical HPLC.

    • Measure molar activity.

    • Perform tests for sterility, pyrogenicity, and residual solvents as required for preclinical or clinical use.

Parameter[¹¹C]Methylation
Radiochemical Yield (RCY)25-40% (decay-corrected)
Molar Activity (Am)> 37 GBq/µmol
Synthesis Time25-40 minutes
Radiochemical Purity> 95%
[¹⁸F]Fluoroethylation of this compound

This protocol outlines the synthesis of [¹⁸F]2-(2-fluoroethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one via nucleophilic substitution of a tosylated precursor with [¹⁸F]fluoride.

f18_workflow Cyclotron Cyclotron F18_Activation [¹⁸F]Fluoride Trapping & Elution Cyclotron->F18_Activation Radiolabeling Precursor + [¹⁸F]Fluoride F18_Activation->Radiolabeling Purification HPLC or SPE Radiolabeling->Purification Formulation Formulation Purification->Formulation QC Quality Control Formulation->QC Final_Product [¹⁸F]Tracer QC->Final_Product

Caption: [¹⁸F]Fluoroethylation Experimental Workflow.

  • Hydroxyethylation: React this compound with 2-bromoethanol in the presence of a base (e.g., NaH) in an appropriate solvent (e.g., DMF) to yield 2-(2-hydroxyethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one.

  • Tosylation: React the resulting alcohol with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., dichloromethane) to afford the tosylated precursor.

  • [¹⁸F]Fluoride Activation:

    • Trap aqueous [¹⁸F]fluoride from the cyclotron target on an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., K₂CO₃) in acetonitrile/water.

    • Perform azeotropic drying of the [¹⁸F]fluoride/Kryptofix complex under a stream of nitrogen at elevated temperature (e.g., 110 °C).

  • Radiolabeling Reaction:

    • Dissolve 3-5 mg of the tosylated precursor in 500 µL of anhydrous acetonitrile or DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride/Kryptofix complex.

    • Heat the reaction mixture at 80-120 °C for 10-20 minutes.

  • Purification:

    • Dilute the reaction mixture with water or HPLC mobile phase.

    • Purify the crude product using semi-preparative HPLC or solid-phase extraction (SPE) with a C18 cartridge. For SPE purification, load the diluted reaction mixture onto a pre-conditioned C18 cartridge, wash with water to remove unreacted [¹⁸F]fluoride and polar impurities, and elute the product with an organic solvent like ethanol or acetonitrile.[2]

  • Formulation:

    • If using HPLC, collect the product peak and remove the solvent.

    • If using SPE, the eluate can be directly formulated.

    • Formulate the final product in a sterile, pyrogen-free solution (e.g., physiological saline with up to 10% ethanol).

  • Quality Control:

    • Determine radiochemical purity by analytical HPLC.

    • Measure molar activity.

    • Perform tests for sterility, pyrogenicity, and residual solvents.

Parameter[¹⁸F]Fluoroethylation
Radiochemical Yield (RCY)15-30% (decay-corrected)
Molar Activity (Am)> 74 GBq/µmol
Synthesis Time50-70 minutes
Radiochemical Purity> 95%

Quality Control

A robust quality control (QC) process is mandatory to ensure the safety and efficacy of the radiotracer for in vivo studies.

qc_flow Final_Product Final_Product Appearance Visual Inspection Final_Product->Appearance pH_Test pH Measurement Final_Product->pH_Test Radiochemical_Purity Analytical HPLC Final_Product->Radiochemical_Purity Radionuclidic_Purity Gamma Spectroscopy Final_Product->Radionuclidic_Purity Molar_Activity HPLC with UV Final_Product->Molar_Activity Residual_Solvents Gas Chromatography Final_Product->Residual_Solvents Sterility_Test Sterility_Test Final_Product->Sterility_Test Endotoxin_Test Endotoxin_Test Final_Product->Endotoxin_Test Release Release Appearance->Release pH_Test->Release Radiochemical_Purity->Release Radionuclidic_Purity->Release Molar_Activity->Release Residual_Solvents->Release Sterility_Test->Release Endotoxin_Test->Release

Caption: Quality Control Workflow.

Table of Quality Control Specifications

TestSpecificationMethod
Appearance Clear, colorless, free of particulatesVisual Inspection
pH 4.5 - 7.5pH meter or pH strips
Radiochemical Purity ≥ 95%Analytical HPLC
Radionuclidic Identity Confirmed by half-life measurementDose calibrator or gamma counter
Radionuclidic Purity ≥ 99.5%Gamma spectroscopy
Molar Activity As high as achievableHPLC with UV and radiation detectors
Residual Solvents Below USP limitsGas Chromatography (GC)
Sterility SterileUSP <71>
Bacterial Endotoxins < 175 EU/V (or as per regulatory guidelines)Limulus Amebocyte Lysate (LAL) test

Conclusion

The protocols described in this document provide a comprehensive guide for the radiolabeling of this compound with both Carbon-11 and Fluorine-18. These methods can be adapted for the synthesis of a variety of derivatives based on this scaffold, enabling the development of novel PET radiotracers for imaging a range of biological targets in the central nervous system and other organs. The successful implementation of these protocols will facilitate further research into the role of these targets in health and disease, and aid in the development of new diagnostic and therapeutic strategies.

References

Application of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. The 2,3,4,5-tetrahydro-benzo[c]azepin-1-one scaffold represents a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be elaborated to develop potent and selective modulators of various protein targets. While direct public-domain data on the application of the parent fragment this compound in FBDD campaigns is limited, its derivatives have shown significant biological activity, suggesting the potential of the core scaffold as a valuable starting point for fragment screening. This document provides a detailed overview of the potential applications, key experimental protocols, and data presentation for utilizing this fragment and its analogs in FBDD.

Derivatives of the broader benzo[c]azepine class have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, making it a significant target in oncology.[1] The core structure's ability to be readily functionalized allows for the exploration of chemical space to achieve desired potency and selectivity.

Data Presentation: Physicochemical Properties and Biological Activity

Effective FBDD relies on the careful selection and characterization of fragments. The following table summarizes key physicochemical properties desirable for a fragment library, using this compound as a representative scaffold.

PropertyValue/RangeRationale in FBDD
Molecular Weight (MW)< 300 DaEnsures fragments are small and have a higher probability of efficient binding.
logP1-3Balances solubility and permeability for optimal screening and ADME properties.
Hydrogen Bond Donors (HBD)≤ 3Adheres to the "Rule of Three" for good oral bioavailability.
Hydrogen Bond Acceptors (HBA)≤ 3Adheres to the "Rule of Three" for good oral bioavailability.
Rotatable Bonds (RotB)≤ 3Reduces conformational entropy loss upon binding, leading to higher affinity.

The subsequent table presents hypothetical, yet representative, quantitative data for a series of this compound analogs targeting PARP-1, illustrating how such data would be structured for comparative analysis.

Compound IDR1-substitutionR2-substitutionIC50 (nM) for PARP-1Ligand Efficiency (LE)
F-001 HH> 10,000-
F-002 4-fluorophenylH8500.35
F-003 3-chlorophenylH5200.38
F-004 2-methylphenylH12000.32
F-005 4-fluorophenyl5-methyl1500.42

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of an FBDD campaign. The following protocols outline key experiments for screening and characterizing fragments based on the this compound scaffold.

High-Throughput Screening (HTS) for PARP-1 Inhibition

This protocol describes a primary biochemical assay to identify fragments that inhibit PARP-1 activity.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. Inhibition of PARP-1 results in a decreased signal.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • NAD+ (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Assay buffer (e.g., Tris-HCl, pH 8.0, with MgCl2 and DTT)

  • 384-well microplates

  • Fragment library (including this compound and its analogs)

Protocol:

  • Add 5 µL of assay buffer to each well of a 384-well plate.

  • Add 50 nL of fragment compound in DMSO to the appropriate wells (final concentration typically 100-500 µM).

  • Add 2.5 µL of PARP-1 enzyme and histone H1 mixture to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 2.5 µL of biotinylated NAD+.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of a stopping solution (e.g., 10% SDS).

  • Add 10 µL of streptavidin-HRP conjugate and incubate for 30 minutes.

  • Add 10 µL of TMB substrate and incubate for 15-30 minutes in the dark.

  • Read the absorbance at 650 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity of fragments to the target protein.

Principle: The target protein is immobilized on a sensor chip. The binding of a fragment to the protein causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS)

  • Target protein (e.g., PARP-1)

  • Running buffer (e.g., HBS-EP+)

  • Fragment solutions at various concentrations

Protocol:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a dilution series of the fragment in running buffer.

  • Inject the fragment solutions over the sensor surface at a constant flow rate.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between injections with a suitable regeneration solution.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD).

X-ray Crystallography for Structural Characterization

This protocol outlines the steps to determine the three-dimensional structure of a fragment bound to its target protein.

Principle: High-resolution X-ray diffraction data from a co-crystal of the protein and fragment are used to solve the atomic structure of the complex, revealing the binding mode of the fragment.

Materials:

  • Purified target protein

  • Fragment compound

  • Crystallization screens and reagents

  • Cryoprotectant

  • Synchrotron X-ray source

Protocol:

  • Co-crystallize the target protein with the fragment by mixing the protein and a molar excess of the fragment before setting up crystallization trials (e.g., using vapor diffusion).

  • Alternatively, soak pre-formed protein crystals in a solution containing the fragment.

  • Harvest a suitable crystal and soak it in a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure using molecular replacement.

  • Build and refine the atomic model of the protein-fragment complex to visualize the binding interactions.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experiments and the biological context of the target is essential for a successful FBDD project.

FBDD_Workflow FragmentLibrary Fragment Library (incl. Benzo[c]azepin-1-one) HTS High-Throughput Screening (e.g., PARP-1 Assay) FragmentLibrary->HTS HitIdentification Hit Identification HTS->HitIdentification BiophysicalAssays Biophysical Assays (SPR, NMR) HitIdentification->BiophysicalAssays XRayCrystallography X-ray Crystallography BiophysicalAssays->XRayCrystallography SAR Structure-Activity Relationship XRayCrystallography->SAR FragmentElaboration Fragment Elaboration/ Linking SAR->FragmentElaboration LeadCompound Lead Compound FragmentElaboration->LeadCompound

Caption: A typical workflow for a fragment-based drug discovery campaign.

PARP1_Signaling_Pathway DNA_Damage DNA Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_synthesis DDR_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor Benzo[c]azepin-1-one Fragment Inhibitor->PARP1_Activation

Caption: Simplified signaling pathway of PARP-1 in DNA damage response.

References

Application Notes and Protocols for Purity Assessment of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for determining the purity of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one, a key intermediate in pharmaceutical synthesis. The following protocols are designed to be adaptable for routine quality control and in-depth impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. This method allows for the separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Ammonium acetate (analytical grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.05 M ammonium acetate solution, acetonitrile, and methanol. A common starting gradient could be 30:25:45 (v/v/v) ammonium acetate:acetonitrile:methanol. The pH can be adjusted to around 9 with ammonia solution if necessary to improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration similar to the primary working standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Gradient or isocratic elution with a mixture of ammonium acetate buffer, acetonitrile, and methanol.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the compound)

    • Injection Volume: 10 µL

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with the reference standard. Calculate the purity of the sample by the area normalization method or by using an external standard calibration curve. Quantify any impurities based on their peak areas relative to the main peak.

Data Presentation: HPLC Purity Analysis
ParameterResult
Retention Time of Main Peak8.5 min
Purity by Area %99.5%
Total Impurities0.5%
Impurity Profile
Impurity A (Retention Time: 6.2 min)0.2%
Impurity B (Retention Time: 7.8 min)0.15%
Unknown Impurity (Retention Time: 9.1 min)0.15%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample. It can also be used to confirm the structure of the main component.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile organic impurities and confirm the molecular weight of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade) or other suitable solvent

  • Sample of this compound

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1)

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis: Identify the main peak and any impurity peaks in the total ion chromatogram. Analyze the mass spectrum of the main peak to confirm the molecular weight of this compound. Identify impurities by comparing their mass spectra with a library (e.g., NIST).

Data Presentation: GC-MS Impurity Analysis
Retention Time (min)Proposed ImpurityMolecular Ion (m/z)Area %
12.5This compound16199.8
9.8Starting Material X[Value]0.1
11.2By-product Y[Value]0.1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Confirmation

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound and can also be used for quantitative purity assessment (qNMR).

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Sample of this compound

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis:

    • Compare the obtained ¹H and ¹³C NMR chemical shifts and coupling constants with the expected values for the structure of this compound.

    • Integrate the signals in the ¹H NMR spectrum to confirm the proton ratios.

    • Look for any unexpected signals that may indicate the presence of impurities. The purity can be estimated by comparing the integral of the main compound signals to those of the impurities.

Data Presentation: Expected NMR Data
NucleusExpected Chemical Shift Range (ppm)Multiplicity
Aromatic CH7.0 - 8.0m
NH7.5 - 8.5br s
CH₂ (adjacent to N)3.0 - 3.5t or m
CH₂ (adjacent to C=O)2.5 - 3.0t or m
CH₂1.8 - 2.2m

Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)

Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed. Their levels must be controlled according to regulatory guidelines such as USP <467>.[1]

Experimental Protocol: HS-GC

Objective: To identify and quantify residual solvents in the sample of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Capillary column (e.g., G43 phase like a 624-type column).

Reagents:

  • High-purity water or a suitable high-boiling point solvent (e.g., DMSO, DMF) as a diluent.

  • Certified reference standards of potential residual solvents.

Procedure:

  • Standard Preparation: Prepare a stock standard solution containing the potential residual solvents of interest at a known concentration in the chosen diluent. Prepare working standards by dilution.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a known volume of the diluent.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 30 min

    • Transfer Line Temperature: 110°C

    • Pressurization Time: 1 min

    • Loop Fill Time: 0.1 min

    • Injection Time: 1 min

  • GC Conditions:

    • Column: G43 phase, 30 m x 0.32 mm, 1.8 µm

    • Carrier Gas: Helium or Nitrogen

    • Oven Temperature Program: 40°C for 20 min, then ramp to 240°C at 10°C/min, and hold for 20 min.

    • Detector: FID at 250°C

  • Analysis: Analyze the blank, standards, and sample vials.

  • Data Analysis: Identify and quantify the residual solvents in the sample by comparing the retention times and peak areas with the calibration standards.

Data Presentation: Residual Solvent Analysis
SolventClassICH Limit (ppm)Observed Level (ppm)Status
Methanol23000150Pass
Dichloromethane2600< 50Pass
Toluene2890< 50Pass
Acetone35000200Pass

Visualizations

Analytical_Workflow_Purity_Assessment cluster_0 Purity and Impurity Profiling cluster_1 Structural Confirmation and Identity cluster_2 Residual Solvent Analysis Sample This compound Sample HPLC HPLC Analysis (Purity, Impurities) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities, Structure) Sample->GCMS Purity_Report Comprehensive Purity Report HPLC->Purity_Report GCMS->Purity_Report NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Purity_Report Sample_ID This compound Sample Sample_ID->NMR HSGC Headspace GC (Residual Solvents) HSGC->Purity_Report Sample_RS This compound Sample Sample_RS->HSGC

Caption: Overall analytical workflow for the purity assessment of the target compound.

HPLC_Method_Workflow start Start: Receive Sample prep Prepare Mobile Phase, Standards, and Sample Solutions start->prep hplc_analysis Inject into HPLC System (C18 Column, UV Detection) prep->hplc_analysis data_acq Data Acquisition (Chromatogram) hplc_analysis->data_acq data_proc Data Processing: - Identify Peaks - Integrate Areas data_acq->data_proc calc Calculate Purity and Impurity Levels data_proc->calc report Generate Report calc->report end End report->end

Caption: Step-by-step workflow for the HPLC purity analysis method.

Logical_Relationship_Purity_Tests Purity Overall Purity Assessment Chromatographic Chromatographic Purity Purity->Chromatographic Spectroscopic Structural Identity & Purity Purity->Spectroscopic Residual Residual Content Purity->Residual HPLC HPLC (Non-volatile impurities) Chromatographic->HPLC GC GC (Volatile impurities) Chromatographic->GC NMR_P NMR (Structural integrity) Spectroscopic->NMR_P MS MS (Molecular weight confirmation) Spectroscopic->MS HSGC_R HS-GC (Solvents) Residual->HSGC_R

Caption: Logical relationship between different analytical tests for purity assessment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one. The primary synthetic route addressed is the Beckmann rearrangement of α-tetralone oxime, a common method for accessing this benzolactam core.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most frequently employed synthetic strategy is the Beckmann rearrangement of α-tetralone oxime. This reaction involves the acid-catalyzed rearrangement of the oxime to the corresponding lactam.

Q2: What are the expected regioisomeric products from the Beckmann rearrangement of α-tetralone oxime?

The Beckmann rearrangement of α-tetralone oxime can theoretically yield two regioisomeric lactams, depending on which group anti-periplanar to the oxime's hydroxyl group migrates. The desired product is this compound. The isomeric side-product is 1,3,4,5-Tetrahydro-benzo[b]azepin-2-one. The stereochemistry (E/Z configuration) of the oxime precursor is critical in determining the product ratio.[1][2]

Q3: What are the most common side-products other than the regioisomer?

A significant side-reaction in the Beckmann rearrangement is Beckmann fragmentation . This pathway is competitive with the rearrangement and is favored when the group alpha to the oxime can form a stable carbocation.[1][3] In the case of α-tetralone oxime, fragmentation can lead to the formation of a nitrile-containing byproduct. Additionally, under harsh acidic conditions and high temperatures, decomposition of the starting material and product can occur, often indicated by the reaction mixture turning dark.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound via the Beckmann rearrangement.

Problem 1: Low Yield of the Desired this compound

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Reaction Conditions: Harsh acids (e.g., concentrated sulfuric acid, polyphosphoric acid) and high temperatures can lead to side-product formation and decomposition.[1][4]Employ milder rearrangement conditions. Consider using reagents like p-toluenesulfonyl chloride (TsCl) or cyanuric chloride in combination with a Lewis acid co-catalyst.[1][5] Pre-forming oxime sulfonates can also allow for rearrangement under less harsh thermal conditions.[4]
Incorrect Oxime Isomer: The rearrangement is stereospecific, with the group anti to the hydroxyl group migrating.[3] If the wrong oxime isomer (E vs. Z) is predominant, the yield of the desired lactam will be low.Isomerization of the oxime can sometimes be achieved under the reaction conditions.[2] However, it is preferable to separate the oxime isomers prior to the rearrangement if possible, or to use reaction conditions known to favor the formation of the desired isomer during the oximation step.
Beckmann Fragmentation: Formation of a stable benzylic carbocation can promote fragmentation over rearrangement.Use milder catalysts and lower reaction temperatures to disfavor the fragmentation pathway.[1]
Problem 2: Formation of a Mixture of Regioisomeric Lactams

Possible Causes & Solutions:

CauseRecommended Action
Isomerization of the Oxime: Under acidic conditions, the E and Z isomers of the oxime can interconvert, leading to a mixture of products.[2]Use reagents that are less prone to causing isomerization, such as p-toluenesulfonyl chloride or phosphorus pentachloride.[4] Attempt to separate the oxime isomers before the rearrangement.
Lack of Stereocontrol in Oximation: The initial formation of the oxime may not be stereoselective.Investigate different oximation conditions (e.g., solvent, base) to favor the formation of the desired oxime isomer.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions:

CauseRecommended Action
Similar Polarity of Products and Byproducts: The desired lactam, its regioisomer, and other side-products may have similar polarities, making separation by column chromatography challenging.Utilize alternative purification techniques such as crystallization. In some cases, converting the lactams to derivatives may facilitate separation, followed by regeneration of the desired product.
Decomposition on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of acid-sensitive products.Use neutralized silica gel or an alternative stationary phase like alumina for chromatography.

Experimental Protocols

Key Experiment: Beckmann Rearrangement of α-Tetralone Oxime

Objective: To synthesize this compound from α-tetralone oxime.

Materials:

  • α-Tetralone oxime

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Dichloromethane (CH2Cl2)

  • Brine

Procedure:

  • Dissolve α-tetralone oxime in a mixture of dioxane and water.

  • Cool the solution in an ice bath.

  • Add a solution of sodium hydroxide.

  • Portion-wise, add p-toluenesulfonyl chloride to the stirred solution, maintaining a low temperature.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or crystallization to isolate this compound.

Note: This is a general procedure and may require optimization for specific scales and desired purity.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting Low Yield Troubleshooting Low Yield in this compound Synthesis start Low Yield of Desired Lactam check_conditions Analyze Reaction Conditions start->check_conditions check_isomer Check Oxime Isomer Ratio start->check_isomer check_fragmentation Investigate Beckmann Fragmentation start->check_fragmentation harsh_conditions Harsh Acid/High Temperature? check_conditions->harsh_conditions isomer_issue Incorrect Isomer Predominates? check_isomer->isomer_issue fragmentation_detected Nitrile Byproduct Detected? check_fragmentation->fragmentation_detected harsh_conditions->check_isomer No use_milder_reagents Action: Use Milder Reagents (e.g., TsCl) harsh_conditions->use_milder_reagents Yes isomer_issue->check_fragmentation No optimize_oximation Action: Optimize Oximation/Separate Isomers isomer_issue->optimize_oximation Yes lower_temp Action: Lower Temperature/Use Milder Catalyst fragmentation_detected->lower_temp Yes

Caption: Troubleshooting workflow for low yield.

Side-Product Formation Pathways

Side-Product Formation Side-Product Formation in Beckmann Rearrangement start α-Tetralone Oxime rearrangement Beckmann Rearrangement start->rearrangement fragmentation Beckmann Fragmentation start->fragmentation isomerization E/Z Isomerization start->isomerization desired_product This compound (Desired Product) rearrangement->desired_product isomeric_byproduct 1,3,4,5-Tetrahydro-benzo[b]azepin-2-one (Isomeric Byproduct) rearrangement->isomeric_byproduct nitrile_byproduct Nitrile Byproduct fragmentation->nitrile_byproduct isomerization->start

Caption: Pathways to desired product and side-products.

References

"troubleshooting low yield in the synthesis of tetrahydro-benzo[c]azepin-1-ones"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield in the synthesis of tetrahydro-benzo[c]azepin-1-ones.

Troubleshooting Guides

Low or No Product Formation

Question: My reaction is not proceeding, or the yield of the desired tetrahydro-benzo[c]azepin-1-one is very low. What are the potential causes and solutions?

Answer: Low or no yield in the synthesis of tetrahydro-benzo[c]azepin-1-ones can be attributed to several factors, largely dependent on the chosen synthetic route. The most common methods for constructing the seven-membered ring of the benzo[c]azepin-1-one core are intramolecular Friedel-Crafts acylation, Bischler-Napieralski reaction followed by reduction, or a Beckmann rearrangement of a corresponding oxime. Below is a breakdown of potential issues and solutions for each of these key methods.

Route 1: Intramolecular Friedel-Crafts Acylation

This approach typically involves the cyclization of a precursor like 3-benzyl-4-phenylbutanoic acid or its corresponding acyl chloride.

Common Issues & Solutions:

Potential Cause Recommended Troubleshooting Steps
Deactivated Aromatic Ring The aromatic ring may not be sufficiently electron-rich for the electrophilic substitution to occur. Ensure that the aromatic ring of your substrate does not contain strongly electron-withdrawing groups. If it does, consider a different synthetic strategy.[1][2]
Inactive or Insufficient Catalyst The Lewis acid catalyst (e.g., AlCl₃, PPA) is highly sensitive to moisture. Use fresh, anhydrous Lewis acid and ensure all glassware and solvents are rigorously dried.[2] For many Friedel-Crafts acylations, a stoichiometric amount of the catalyst is required because the product ketone can form a complex with it.[2] Consider increasing the catalyst loading.
Sub-optimal Reaction Temperature Some reactions require heating to overcome the activation energy, while others may require cooling to prevent side reactions. Experiment with a range of temperatures (e.g., 0 °C to reflux) to find the optimal condition for your specific substrate.
Poor Quality Reagents Impurities in the starting material or acylating agent can inhibit the reaction. Purify the starting materials and ensure the acylating agent (e.g., thionyl chloride for forming the acyl chloride) is of high purity.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

  • Place the starting carboxylic acid (1 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

  • Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the carboxylic acid).

  • Heat the mixture with stirring at a temperature between 80-120 °C. The optimal temperature will depend on the specific substrate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The product can then be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Route 2: Bischler-Napieralski Reaction followed by Reduction

This route involves the cyclization of a β-phenylethylamide to form a dihydroisoquinoline-like intermediate, which is then reduced to the desired tetrahydro-benzo[c]azepin-1-one.

Common Issues & Solutions:

Potential Cause Recommended Troubleshooting Steps
Insufficiently Potent Dehydrating Agent For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective for electron-deficient or neutral substrates.[1][3][4]
Retro-Ritter Side Reaction A major competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[1][4][5] To minimize this, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the side product.[1][4][5] Alternatively, employing milder conditions, such as triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine at lower temperatures, can suppress this side reaction.[1]
Decomposition of Starting Material or Product Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.[3]
Incomplete Reduction of the Intermediate If the Bischler-Napieralski cyclization is successful but the subsequent reduction step is problematic, ensure the appropriate reducing agent and conditions are used. For the reduction of the cyclic imine, common reagents include sodium borohydride (NaBH₄) or catalytic hydrogenation.

Experimental Protocol: Bischler-Napieralski Cyclization

  • To a solution of the β-phenylethylamide (1 equivalent) in an anhydrous solvent (e.g., toluene, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon), add the dehydrating agent (e.g., POCl₃, 1.5-3 equivalents) dropwise at 0 °C.

  • After the addition, the reaction mixture is typically heated to reflux. The reaction time can range from a few hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto a mixture of ice and a base (e.g., concentrated ammonia solution, sodium carbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product is then purified, typically by column chromatography.

Route 3: Beckmann Rearrangement

This method involves the rearrangement of a cyclic oxime, derived from a corresponding ketone precursor, to form the lactam (the tetrahydro-benzo[c]azepin-1-one).

Common Issues & Solutions:

Potential Cause Recommended Troubleshooting Steps
Incomplete Oxime Formation Ensure the reaction between the ketone precursor and hydroxylamine goes to completion. This step is often straightforward but can be optimized by adjusting the pH and reaction time.
Incorrect Stereochemistry of the Oxime The Beckmann rearrangement is stereospecific; the group that migrates is the one that is anti-periplanar to the leaving group on the nitrogen.[6][7] If you are getting an undesired regioisomer, it may be due to the formation of the wrong oxime isomer. While oxime isomerization can occur under acidic conditions, reaction conditions can be optimized to favor the desired isomer.[8]
Beckmann Fragmentation A common side reaction is the fragmentation of the oxime, which competes with the rearrangement.[6] Careful selection of the promoting reagent and solvent can favor the desired rearrangement. Strong Brønsted acids (e.g., sulfuric acid, PPA) or Lewis acids are typically used.[7]
Harsh Reaction Conditions Strongly acidic and high-temperature conditions can lead to decomposition. Consider using milder reagents to promote the rearrangement, such as tosyl chloride or cyanuric chloride.[6][8]

Experimental Protocol: Beckmann Rearrangement

  • The precursor oxime is dissolved in an appropriate solvent.

  • The acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid) is added carefully at a low temperature (e.g., 0 °C).

  • The reaction mixture is then allowed to warm to room temperature or heated, depending on the substrate's reactivity.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by pouring it into a mixture of ice and a base.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bischler-Napieralski Type Reactions

EntryDehydrating AgentSolventTemperatureYield (%)Reference
1POCl₃TolueneRefluxVaries (often moderate)[1][3]
2P₂O₅ in POCl₃NeatRefluxGenerally higher for deactivated systems[1][3][4]
3Tf₂O, 2-chloropyridineDichloromethane-20 °C to RTOften high, with fewer side products[1]
4PPANeat80-150 °CSubstrate dependent[3]

Visualizations

G cluster_start Starting Material cluster_synthesis Synthetic Routes cluster_product Target Molecule Starting Material Starting Material Friedel-Crafts Friedel-Crafts Starting Material->Friedel-Crafts Carboxylic Acid Derivative Bischler-Napieralski Bischler-Napieralski Starting Material->Bischler-Napieralski β-phenylethylamide Beckmann Rearrangement Beckmann Rearrangement Starting Material->Beckmann Rearrangement Cyclic Ketone/Oxime Tetrahydro-benzo[c]azepin-1-one Tetrahydro-benzo[c]azepin-1-one Friedel-Crafts->Tetrahydro-benzo[c]azepin-1-one Bischler-Napieralski->Tetrahydro-benzo[c]azepin-1-one followed by reduction Beckmann Rearrangement->Tetrahydro-benzo[c]azepin-1-one

Caption: Synthetic routes to tetrahydro-benzo[c]azepin-1-ones.

Troubleshooting_Workflow cluster_fc Friedel-Crafts cluster_bn Bischler-Napieralski cluster_beckmann Beckmann Rearrangement start Low Yield of Tetrahydro-benzo[c]azepin-1-one check_sm Are starting materials pure and dry? start->check_sm purify_sm Purify/dry starting materials and solvents check_sm->purify_sm No check_reaction Identify synthetic route check_sm->check_reaction Yes purify_sm->check_reaction fc_catalyst Is the Lewis acid catalyst active and in sufficient quantity? check_reaction->fc_catalyst Friedel-Crafts bn_reagent Is the dehydrating agent strong enough? check_reaction->bn_reagent Bischler-Napieralski beckmann_oxime Is the oxime stereochemistry correct? check_reaction->beckmann_oxime Beckmann fc_solution Use fresh, anhydrous catalyst; increase stoichiometry fc_catalyst->fc_solution No fc_temp Is the reaction temperature optimized? fc_catalyst->fc_temp Yes end Re-run optimized reaction fc_solution->end fc_temp_solution Screen a range of temperatures fc_temp->fc_temp_solution No fc_temp->end Yes fc_temp_solution->end bn_solution Use P₂O₅ in POCl₃ or Tf₂O bn_reagent->bn_solution No bn_side_reaction Is retro-Ritter reaction observed? bn_reagent->bn_side_reaction Yes bn_solution->end bn_side_solution Use nitrile as solvent or milder conditions bn_side_reaction->bn_side_solution Yes bn_side_reaction->end No bn_side_solution->end beckmann_solution Adjust oxime formation conditions beckmann_oxime->beckmann_solution No beckmann_fragmentation Is fragmentation competing? beckmann_oxime->beckmann_fragmentation Yes beckmann_solution->end beckmann_frag_solution Use milder rearrangement conditions beckmann_fragmentation->beckmann_frag_solution Yes beckmann_fragmentation->end No beckmann_frag_solution->end

Caption: Troubleshooting workflow for low yield synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of an unexpected regioisomer. What is the likely cause?

A1: The formation of an unexpected regioisomer is most common in the intramolecular Friedel-Crafts acylation and the Beckmann rearrangement. In Friedel-Crafts reactions, cyclization may occur at an alternative, electronically favorable position on the aromatic ring, which can be influenced by the substitution pattern. In the Beckmann rearrangement, the migration of the group anti to the leaving group on the oxime nitrogen is stereospecific.[6] If the undesired oxime isomer is formed, it will lead to the corresponding regioisomeric lactam.

Q2: My reaction is producing a significant amount of a styrene-like side product. How can I minimize this?

A2: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski cyclization, known as the retro-Ritter reaction.[1][4][5] This can be minimized by using the corresponding nitrile as a solvent, which shifts the reaction equilibrium away from the fragmentation product.[1][4][5] Alternatively, employing milder and more modern protocols, such as using triflic anhydride (Tf₂O) and 2-chloropyridine at lower temperatures, can suppress this side reaction.[1]

Q3: Are there any alternative, milder methods for achieving the cyclization?

A3: Yes, for many of these classical reactions, modern variations offer milder conditions and broader substrate scope. For the Bischler-Napieralski reaction, the use of triflic anhydride and a non-nucleophilic base is a prime example of a milder approach.[1] For Friedel-Crafts type reactions, alternative Lewis acids or Brønsted acids that are less sensitive to moisture can sometimes be employed. It is always advisable to review recent literature for developments in these synthetic methods.

Q4: How critical is the complete exclusion of moisture in these reactions?

A4: For intramolecular Friedel-Crafts acylation and the Bischler-Napieralski reaction, the exclusion of moisture is critical. The Lewis acids (e.g., AlCl₃, POCl₃) used in these reactions react vigorously with water, which deactivates them and can inhibit the reaction completely.[2] It is essential to use anhydrous solvents, freshly opened or purified reagents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). For the Beckmann rearrangement, while some acidic conditions can tolerate small amounts of water, it is generally good practice to maintain anhydrous conditions to prevent unwanted side reactions.

References

"purification strategies for removing impurities from 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via a Beckmann rearrangement of α-tetralone oxime. Consequently, common impurities may include:

  • Unreacted starting materials: α-tetralone and α-tetralone oxime.

  • Side products from Beckmann rearrangement: These can include nitriles resulting from Beckmann fragmentation, which is a competing reaction.[1]

  • Isomeric lactams: Depending on the reaction conditions, small amounts of the isomeric lactam, 3,4,5,6-Tetrahydro-1H-benzo[d]azepin-2-one, may be formed.

  • Polymeric materials: Acid-catalyzed polymerization of the starting material or product can occur under harsh reaction conditions.

Q2: What are the recommended general strategies for purifying crude this compound?

A2: The primary purification strategies for this lactam are:

  • Recrystallization: Effective for removing most non-polar and some polar impurities, yielding material of moderate to high purity.

  • Column Chromatography (Flash Chromatography): Useful for separating impurities with different polarities from the desired product.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employed for achieving very high purity, especially for the removal of closely related impurities.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Purity can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and convenient method to assess the number of components in a mixture and to optimize solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the desired product and detect the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible CauseTroubleshooting StepRationale
Inappropriate solvent choice Screen a variety of solvents or solvent mixtures. Good single solvents for lactams often include ethanol, isopropanol, or ethyl acetate. For solvent mixtures, consider combinations like ethyl acetate/hexane or dichloromethane/diethyl ether.The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should remain soluble at all temperatures.
Product "oiling out" instead of crystallizing Use a more non-polar solvent system or a larger volume of the current solvent. Initiate crystallization at a higher temperature."Oiling out" occurs when the product's solubility is too high in the chosen solvent. Using a less polar solvent or more solvent volume can prevent supersaturation at a temperature where the product is still a liquid.
Premature crystallization Ensure the crude material is fully dissolved in the minimum amount of hot solvent. Filter the hot solution quickly to remove any insoluble impurities.If the solution cools too quickly or contains nucleation sites (like dust), the product can crash out of solution, trapping impurities.
Significant loss of product in the mother liquor Cool the crystallization mixture to a lower temperature (e.g., 0 °C or -20 °C) before filtration. Minimize the amount of cold solvent used for washing the crystals.The product will have some residual solubility even at low temperatures. Lowering the temperature and using minimal washing solvent will reduce losses.
Issue 2: Poor Separation in Column Chromatography
Possible CauseTroubleshooting StepRationale
Inappropriate solvent system (eluent) Optimize the eluent polarity using TLC. A common starting point for lactams on silica gel is a gradient of ethyl acetate in hexane or dichloromethane in methanol.The eluent must have the right polarity to move the desired compound down the column while leaving less polar impurities behind and allowing more polar impurities to be washed off separately.
Column overloading Use a larger diameter column or reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel weight.Overloading the column leads to broad, overlapping bands and poor separation.
Co-elution of impurities with similar polarity Consider using a different stationary phase (e.g., alumina) or switching to preparative HPLC.If impurities have very similar polarity to the product, separation on silica gel may not be possible. A different stationary phase or a more efficient technique like HPLC might be necessary.
Streaking or tailing of the product band Add a small amount of a polar modifier (e.g., 0.1-1% triethylamine or acetic acid) to the eluent.Acidic or basic impurities in the silica or the sample can interact with the product, causing poor band shape. A modifier can neutralize these interactions.

Data Presentation

Table 1: Comparison of Purification Strategies for this compound

Purification MethodTypical Purity AchievedTypical YieldThroughputKey AdvantagesKey Disadvantages
Recrystallization 85-98%60-85%HighSimple, cost-effective, scalable.May not remove all impurities, potential for product loss in mother liquor.
Column Chromatography 95-99%70-90%MediumGood for removing a wide range of impurities.Can be time-consuming and uses large volumes of solvent.
Preparative HPLC >99%50-80%LowHighest purity achievable, excellent for removing closely related impurities.Expensive, low throughput, requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent (e.g., ethyl acetate) at room temperature. If it dissolves readily, the solvent is too polar. If it is insoluble, heat the mixture. If the compound dissolves upon heating and precipitates upon cooling, the solvent is suitable. A good starting solvent system to try is ethyl acetate/hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. A typical Rf value for the product on TLC should be around 0.2-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Start eluting with the least polar solvent mixture and gradually increase the polarity (e.g., from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Preparative HPLC of this compound
  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical gradient might run from 20% to 80% acetonitrile over 20-30 minutes.

  • Sample Preparation: Dissolve the partially purified product in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the product peak, which is identified by UV detection (typically around 254 nm).

  • Product Isolation: Combine the fractions containing the pure product. The mobile phase is then removed, often by lyophilization if TFA is used, or by extraction and evaporation if formic acid is used.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Further Purification Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Sufficient Purity (85-98%) Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC High Purity Needed Column_Chromatography->Pure_Product Sufficient Purity (95-99%) Prep_HPLC->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Low Yield After Recrystallization Cause1 Inappropriate Solvent? Start->Cause1 Cause2 Oiling Out? Start->Cause2 Cause3 Premature Crystallization? Start->Cause3 Cause4 High Loss in Mother Liquor? Start->Cause4 Solution1 Screen Solvents (e.g., EtOAc/Hexane) Cause1->Solution1 Solution2 Use Less Polar Solvent / More Volume Cause2->Solution2 Solution3 Ensure Complete Dissolution / Hot Filtration Cause3->Solution3 Solution4 Cool to Lower Temperature / Minimize Washing Cause4->Solution4

Caption: Troubleshooting guide for low yield in recrystallization.

Beckmann_Impurities Reaction Beckmann Rearrangement of α-Tetralone Oxime Product This compound Desired Product Reaction->Product Impurities Common Impurities α-Tetralone (starting material) α-Tetralone Oxime (starting material) Nitrile (fragmentation byproduct) Isomeric Lactam Reaction->Impurities

Caption: Potential product and impurities from the synthesis reaction.

References

"optimizing reaction conditions for the Bischler-Napieralski cyclization"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: The Bischler-Napieralski Cyclization

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is intended for researchers, scientists, and drug development professionals to provide clear, actionable solutions for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of 3,4-dihydroisoquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and its primary application?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2][3] This reaction is fundamental for synthesizing the isoquinoline core, a prevalent scaffold in numerous alkaloids and pharmaceutical compounds.[3] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][4][5]

Q2: What are the critical factors for a successful reaction?

Success is highly dependent on the electronic nature of the aromatic ring. The reaction is an electrophilic aromatic substitution and is most effective when the ring contains electron-donating groups that activate it for cyclization.[2][4][5] Substrates with electron-withdrawing groups will significantly hinder the reaction.[2] The choice of a sufficiently potent dehydrating agent is also crucial and depends on the substrate's reactivity.[2]

Q3: What are the most common dehydrating agents used?

Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and zinc chloride (ZnCl₂).[3][4][6] For less reactive or electron-deficient substrates, a stronger combination, such as P₂O₅ in refluxing POCl₃, is often required.[1][2][5] Milder, more modern methods utilize reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base.[2][3]

Q4: What is the underlying mechanism of the reaction?

Two main mechanistic pathways are proposed, and the predominant route can be influenced by reaction conditions.[1][4]

  • Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which cyclizes and then eliminates to form the product.[1]

  • Mechanism II: Proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring.[1][4] This nitrilium intermediate is also responsible for the common retro-Ritter side reaction.[6]

Troubleshooting Guide

This guide addresses the most common issues encountered during the Bischler-Napieralski cyclization in a question-and-answer format.

Q5: My reaction has a very low yield or is not working at all. What should I check?

Low or no yield is a frequent issue and can be attributed to several factors. Use the logical workflow below to diagnose the problem.

start Problem: Low/No Yield q1 Is the aromatic ring activated with electron-donating groups? start->q1 s1 NO: Ring is deactivated. This is the likely cause. q1->s1 No q2 YES: Ring is activated. Is starting material consumed (TLC)? q1->q2 Yes a1 Action: Use a stronger condensing agent (e.g., P₂O₅/POCl₃) or switch to a milder, more powerful modern protocol (Tf₂O). s1->a1 s2 NO: Incomplete Reaction q2->s2 No s3 YES: SM consumed, but a complex mixture or tar is formed. q2->s3 Yes a2 Action: Increase temperature (e.g., switch from toluene to xylene). Increase reaction time and monitor via TLC. s2->a2 a3 Action: Temperature is likely too high. Reduce temperature and reaction time. Consider a milder protocol (Tf₂O). s3->a3

Caption: Troubleshooting workflow for low-yield Bischler-Napieralski reactions.

Q6: I'm observing a significant amount of a styrene-like side product. How can I prevent this?

The formation of a styrene derivative indicates a retro-Ritter reaction, where the nitrilium ion intermediate fragments.[2][6] This is especially common when the resulting styrene is highly conjugated.[2][6]

Solutions:

  • Milder Conditions: Switch to a low-temperature protocol, such as the Tf₂O/2-chloropyridine system, which can suppress this side reaction by avoiding high heat.[2]

  • Solvent Choice: Using a nitrile-based solvent (e.g., acetonitrile) can shift the reaction equilibrium away from the retro-Ritter by Le Châtelier's principle.[2][5][6]

  • Alternative Reagents: A method using oxalyl chloride forms an N-acyliminium intermediate that is less prone to fragmentation.[2][5][6]

Q7: The reaction mixture has turned into a thick, unmanageable tar. What went wrong?

Tar formation is typically caused by polymerization or decomposition of the starting material or product at high temperatures or with prolonged reaction times.[2][7]

Solutions:

  • Temperature Control: Carefully control the reaction temperature. A gradual, slow increase to the target temperature may be beneficial.[2][7]

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent decomposition from prolonged heating.[2][7]

  • Solvent Volume: Ensure enough solvent is used to maintain a freely stirring mixture.[7]

Q8: An unexpected regioisomer of the product has formed. Why did this happen?

This can occur if cyclization happens at an alternative, electronically favorable position on the aromatic ring. In some cases, particularly with P₂O₅, the mechanism can involve an ipso-attack on a substituted carbon, followed by a rearrangement to yield an "abnormal" product.[1][2]

Solutions:

  • Reagent Choice: The choice of condensing agent can influence the regioselectivity. Analyze the products obtained with different reagents.

  • Substrate Modification: It may be necessary to modify or move activating/blocking groups on the aromatic ring to direct the cyclization to the desired position.[2]

Summary Troubleshooting Table
Symptom Potential Cause Suggested Solution(s)
Low to No Product Deactivated aromatic ring.[2]Use a stronger dehydrating agent (P₂O₅/POCl₃) or a modern Tf₂O protocol.[2]
Insufficient reaction time or temperature.[2]Increase temperature (e.g., switch to a higher boiling solvent) and/or extend reaction time.[2]
Styrene Byproduct Retro-Ritter side reaction is occurring.[2][6]Use milder, low-temperature conditions (Tf₂O).[2] Use a nitrile solvent to shift equilibrium.[2][5]
Tar Formation Reaction temperature is too high or time is too long.[2][7]Carefully control temperature. Stop the reaction upon consumption of starting material. Ensure sufficient solvent volume.[2][7]
Wrong Regioisomer Cyclization at an alternative position or ipso-attack with rearrangement.[1][2]Modify activating groups on the substrate to direct cyclization. Experiment with different dehydrating agents.[2]

Experimental Protocols

Protocol 1: Classical Conditions (POCl₃)

This protocol is generally effective for substrates with electron-rich aromatic rings.[2]

  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).[2]

  • Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile (approx. 0.1-0.2 M). Add phosphorus oxychloride (POCl₃, 2.0–3.0 equiv) dropwise at room temperature. An ice bath can be used to control any exotherm.[2]

  • Reaction: Heat the mixture to reflux (typically 80–110 °C) and maintain for 2–6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[2]

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Basify the acidic aqueous solution by slowly adding a concentrated base (e.g., NH₄OH) until the pH is > 9, keeping the mixture cool in an ice bath.[2]

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[4]

Protocol 2: Milder Conditions (Tf₂O)

This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields at lower temperatures.[2]

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[2]

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile). Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[2][4]

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction's progress by TLC.[2][4]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[2]

  • Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[2]

Reagent Selection Guide

The choice of the dehydrating agent is critical and depends on the substrate's electronic properties.

Substrate Type Recommended Reagent System Typical Conditions Notes
Electron-Rich / Activated POCl₃Reflux in Toluene/AcetonitrileThe most common and cost-effective method.[2]
Electron-Neutral or Deficient P₂O₅ in refluxing POCl₃High Temperature (Reflux)A powerful, classic choice for challenging substrates.[1][2][5]
Acid-Sensitive / Complex Tf₂O with 2-chloropyridineLow Temperature (-20 °C to 0 °C)Milder conditions, often higher yielding, broader substrate scope.[2]
Prone to Retro-Ritter Tf₂O with 2-chloropyridineLow Temperature (-20 °C to 0 °C)Low temperature suppresses the fragmentation side reaction.[2]

Reaction Pathway Visualization

This diagram illustrates the generally accepted mechanism proceeding through a nitrilium ion intermediate, which helps in understanding the formation of both the desired product and common byproducts.

sub β-Arylethylamide (Starting Material) reagent Dehydrating Agent (e.g., POCl₃, Tf₂O) sub->reagent int1 Nitrilium Ion (Key Electrophilic Intermediate) reagent->int1 Activation product 3,4-Dihydroisoquinoline (Desired Product) int1->product Intramolecular Electrophilic Aromatic Substitution side_product Styrene Derivative (Retro-Ritter Side Product) int1->side_product Fragmentation (Side Reaction)

Caption: General mechanism of the Bischler-Napieralski reaction.

References

"preventing retro-Ritter side reaction in isoquinoline synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in isoquinoline synthesis, with a specific focus on preventing the retro-Ritter side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Ritter side reaction in the context of isoquinoline synthesis?

A1: The retro-Ritter reaction is a significant side reaction that can occur during the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines. It involves the fragmentation of a key intermediate, the nitrilium ion, leading to the formation of an unwanted styrene byproduct and a nitrile. This reaction is essentially the reverse of the Ritter reaction, where an alkene reacts with a nitrile to form an amide.[1][2] The formation of a conjugated system in the potential styrene byproduct can favor the retro-Ritter pathway.[1]

Q2: Under what conditions is the retro-Ritter side reaction most likely to occur?

A2: The retro-Ritter side reaction is particularly problematic under the elevated temperatures often required for the classical Bischler-Napieralski reaction.[1] It is also more prevalent with certain substrates, such as 1,2-diarylethylamides, where traditional methods often fail, yielding stilbenes (a type of styrene) instead of the desired isoquinoline.[3] The use of strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to form the nitrilium ion intermediate sets the stage for this side reaction.[1][2]

Q3: Is the retro-Ritter side reaction a concern in the Pictet-Spengler isoquinoline synthesis?

A3: The retro-Ritter side reaction is not a typical concern in the Pictet-Spengler reaction. The mechanism of the Pictet-Spengler reaction proceeds through the formation of an iminium ion from the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution.[4] This pathway does not involve the formation of a nitrilium salt intermediate, which is the precursor to the retro-Ritter fragmentation. Therefore, the elimination of a nitrile is not a characteristic side reaction of the Pictet-Spengler synthesis. While a "retro-Pictet-Spengler" reaction, which involves the ring-opening of the tetrahydroisoquinoline product, has been described, it is a distinct process from the retro-Ritter reaction.[5]

Q4: What is the most effective method to prevent the retro-Ritter side reaction in a Bischler-Napieralski synthesis?

A4: A highly effective method to prevent the retro-Ritter side reaction is to modify the Bischler-Napieralski procedure by using oxalyl chloride and a Lewis acid such as ferric chloride (FeCl₃).[1][3] This modified approach avoids the formation of the problematic nitrilium ion intermediate. Instead, an N-acyliminium intermediate is generated, which is stable against the retro-Ritter elimination and readily undergoes the desired cyclization to form the 3,4-dihydroisoquinoline ring system.[2][3]

Troubleshooting Guides

Problem: Low yield of the desired 3,4-dihydroisoquinoline product and formation of a significant amount of styrene byproduct in a Bischler-Napieralski reaction.

Possible Cause: Occurrence of the retro-Ritter side reaction.

Solutions:

  • Modify the Reaction Protocol: Switch from traditional dehydrating agents (e.g., POCl₃, P₂O₅) to the modified procedure using oxalyl chloride and FeCl₃. This change in reagents circumvents the formation of the unstable nitrilium ion, thus preventing the retro-Ritter elimination.[3][6]

  • Optimize Reaction Temperature: If you must use the traditional method, consider lowering the reaction temperature. The Bischler-Napieralski reaction often requires elevated temperatures, which can promote the retro-Ritter side reaction.[1] Careful optimization to find the lowest effective temperature for cyclization may help to minimize the side product.

  • Solvent Choice: The use of the corresponding nitrile as a solvent can shift the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, thereby favoring the desired cyclization. However, this may not be a practical or cost-effective solution for all substrates.[1]

Data Presentation

Table 1: Comparison of Yields for the Synthesis of 3-Aryl-3,4-dihydroisoquinolines using Traditional vs. Modified Bischler-Napieralski Conditions.

Substrate (Amide)Traditional Method Yield (POCl₃ or P₂O₅)Modified Method Yield (Oxalyl Chloride/FeCl₃)Reference
N-Acetyl-1,2-diphenylethylamineOften fails, yields stilbeneUp to 92%[3]
Electron-rich (2-phenylethyl)amidesVariableModerate to high yields[6]
Unactivated (2-phenylethyl)amidesProne to side reactionsModerate to high yields[6]
Chiral (R)-N-Acetyl-1,2-diphenylethylamineRacemization and eliminationHigh yield with no racemization[3]
Substrates with highly deactivated aromatic rings (e.g., nitro-substituted)Poor yieldsPoor performance[3]

Experimental Protocols

Key Experiment: Modified Bischler-Napieralski Synthesis to Prevent Retro-Ritter Side Reaction

This protocol is based on the method developed by Larsen et al. for the synthesis of 3-aryl-3,4-dihydroisoquinolines, which effectively avoids the retro-Ritter side reaction.[3]

Objective: To synthesize a 3-aryl-3,4-dihydroisoquinoline from the corresponding N-acyl-1,2-diarylethylamine while preventing the formation of stilbene byproducts via the retro-Ritter reaction.

Materials:

  • N-acyl-1,2-diarylethylamide (starting material)

  • Oxalyl chloride

  • Ferric chloride (FeCl₃)

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Formation of the Intermediate:

    • Dissolve the N-acyl-1,2-diarylethylamide in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C.

    • Slowly add a solution of oxalyl chloride in DCM to the reaction mixture.

    • Allow the reaction to stir at 0°C and then warm to room temperature to ensure the formation of the intermediate (a 2-chlorooxazolidine-4,5-dione).

  • N-Acyliminium Ion Generation and Cyclization:

    • Cool the reaction mixture to the appropriate temperature (e.g., -20°C to 0°C).

    • Add anhydrous FeCl₃ to the mixture. The Lewis acid will catalyze the formation of the N-acyliminium ion, which will then undergo intramolecular electrophilic aromatic substitution (cyclization).

    • Stir the reaction until the cyclization is complete (monitor by TLC or LC-MS).

  • Removal of the Oxalyl Group:

    • Upon completion of the cyclization, carefully quench the reaction.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a mixture of methanol and a catalytic amount of sulfuric acid.

    • Reflux the methanolic solution to effect the removal of the oxalyl protecting group.

  • Work-up and Purification:

    • After the removal of the oxalyl group is complete, cool the reaction mixture.

    • Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-3,4-dihydroisoquinoline.

Mandatory Visualizations

Caption: Mechanism of the retro-Ritter side reaction.

prevention_workflow Experimental Workflow: Preventing Retro-Ritter Reaction Start Start with β-Arylethylamide Step1 React with Oxalyl Chloride in DCM at 0°C Start->Step1 Intermediate Formation of 2-Chlorooxazolidine-4,5-dione Step1->Intermediate Step2 Add Anhydrous FeCl₃ (Lewis Acid) Intermediate->Step2 Cyclization N-Acyliminium Ion Formation & Intramolecular Cyclization Step2->Cyclization Step3 Reflux in MeOH/H₂SO₄ Cyclization->Step3 Deprotection Removal of Oxalyl Group Step3->Deprotection Workup Aqueous Work-up & Purification Deprotection->Workup End Pure 3,4-Dihydroisoquinoline Workup->End troubleshooting_logic Troubleshooting Logic for Low Isoquinoline Yield Problem Low Yield of 3,4-Dihydroisoquinoline CheckByproduct Styrene/Stilbene Byproduct Detected? Problem->CheckByproduct RetroRitter Retro-Ritter Side Reaction is Likely Occurring CheckByproduct->RetroRitter Yes OtherIssue Investigate Other Issues: - Starting Material Purity - Reaction Time - Reagent Quality CheckByproduct->OtherIssue No Solution1 Implement Modified Protocol: Oxalyl Chloride + FeCl₃ RetroRitter->Solution1 Recommended Solution2 Optimize Traditional Method: - Lower Reaction Temperature - Use Nitrile as Solvent RetroRitter->Solution2 Alternative

References

"challenges in the scale-up synthesis of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a large scale?

A1: The most prevalent methods for constructing the seven-membered lactam ring of this compound on a large scale involve the ring expansion of a corresponding six-membered ring ketone. The two primary reactions utilized for this transformation are the Beckmann rearrangement of an oxime and the Schmidt reaction of a ketone.[1][2][3] Both methods have distinct advantages and challenges regarding reagent safety, catalyst selection, and reaction conditions.

Q2: What are the critical safety concerns when scaling up the synthesis?

A2: Key safety concerns include:

  • Thermal Runaway: The Beckmann rearrangement, particularly when using strong acids like sulfuric acid or polyphosphoric acid, can be highly exothermic.[1] Proper thermal management, including controlled reagent addition and efficient reactor cooling, is crucial.

  • Use of Hazardous Reagents: The Schmidt reaction utilizes hydrazoic acid (or sodium azide with a strong acid), which is highly toxic and explosive.[2][3] Strict safety protocols, dedicated equipment, and appropriate quenching procedures are mandatory.

  • Pressure Build-up: Both the Beckmann and Schmidt reactions can evolve gaseous byproducts (e.g., nitrogen gas in the Schmidt reaction).[2] The reactor system must be designed to handle potential pressure increases safely.

Q3: How can I minimize the formation of the isomeric lactam impurity during a Beckmann rearrangement?

A3: The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime intermediate; the group anti-periplanar to the leaving group on the nitrogen atom is the one that migrates.[1] To control the formation of the desired regioisomer, it is essential to control the E/Z isomerization of the oxime. This can often be achieved by carefully selecting the oximation conditions and the rearrangement catalyst. Using milder rearrangement conditions, for example with cyanuric chloride, can sometimes improve selectivity over harsh acids.[1]

Troubleshooting Guides

Problem 1: Low Yield in Beckmann Rearrangement Scale-up

Question: We achieved an 85% yield for the Beckmann rearrangement of α-tetralone oxime at a 10g scale, but the yield dropped to 55% at a 1kg scale. What are the potential causes and how can we troubleshoot this?

Answer: A drop in yield upon scale-up of the Beckmann rearrangement is a common issue often related to mass and heat transfer limitations, as well as reagent stability and addition.

G start Low Yield at Scale-up check_purity Verify Starting Material Purity (α-tetralone oxime) start->check_purity purity_ok Purity >99% check_purity->purity_ok check_reagent Evaluate Acid/Catalyst Concentration & Addition reagent_ok Controlled Addition? check_reagent->reagent_ok check_temp Monitor Internal Reaction Temperature Profile temp_ok No Exotherm Spike? check_temp->temp_ok check_mixing Assess Mixing Efficiency mixing_ok Sufficient Agitation? check_mixing->mixing_ok purity_ok->check_reagent Yes purify_sm Action: Re-purify Starting Material purity_ok->purify_sm No reagent_ok->check_temp Yes optimize_addition Action: Slow Down Addition Use Addition Funnel reagent_ok->optimize_addition No temp_ok->check_mixing Yes improve_cooling Action: Improve Reactor Cooling/Heat Transfer temp_ok->improve_cooling No modify_impeller Action: Increase RPM or Change Impeller Design mixing_ok->modify_impeller No end Yield Improved mixing_ok->end Yes purify_sm->check_purity optimize_addition->end improve_cooling->end modify_impeller->end

Caption: Troubleshooting workflow for low yield in scale-up.

The following table illustrates typical effects of process parameters on yield and purity during the scale-up of a Beckmann rearrangement.

ParameterLab Scale (10 g)Pilot Scale (1 kg) - InitialPilot Scale (1 kg) - Optimized
Reagent Addition Time 5 min5 min60 min
Max Internal Temp (°C) 85 °C125 °C (Exotherm)85 °C
Stirring Speed (RPM) 300100250
Yield (%) 85%55%82%
Purity (HPLC, %) 98%88%97%

Caution: This reaction is exothermic and should only be performed in a suitable reactor with proper temperature control and safety measures in place.

  • Reactor Setup: Charge a 20L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and a pressure-equalizing dropping funnel with polyphosphoric acid (5 kg).

  • Temperature Control: Begin stirring and heat the acid to 70°C.

  • Oxime Solution: In a separate vessel, dissolve α-tetralone oxime (1 kg, >99% purity) in toluene (5 L).

  • Controlled Addition: Add the oxime solution to the hot acid via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 85°C.

  • Reaction Monitoring: Maintain the reaction mixture at 85°C for 2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Cool the reaction mixture to room temperature and slowly pour it onto a mixture of ice (10 kg) and water (10 L) with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene (2 x 3 L).

  • Wash: Combine the organic layers and wash with a saturated sodium bicarbonate solution (5 L) followed by brine (5 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Problem 2: Difficult Purification and Impurity Removal

Question: Our scaled-up Schmidt reaction produces the desired lactam, but it is contaminated with an uncharacterized, highly polar impurity that is difficult to remove by standard crystallization or silica gel chromatography. What could this impurity be and how can we remove it?

Answer: In a Schmidt reaction, incomplete reaction or side reactions can lead to highly polar impurities. A likely candidate is the aminotetrazole byproduct, formed from the reaction of excess hydrazoic acid with the product lactam. The use of a strong acid catalyst can promote such side reactions.[2]

G cluster_0 Main Reaction Path cluster_1 Side Reaction Path ketone α-Tetralone lactam Desired Product (Lactam) ketone->lactam + H2SO4 hn3 HN3 (Azide) hn3->lactam lactam_side Lactam excess_hn3 Excess HN3 tetrazole Polar Impurity (Aminotetrazole) excess_hn3->tetrazole lactam_side->tetrazole + H2SO4

Caption: Formation pathway of a common polar impurity.

  • Minimize Formation:

    • Stoichiometry: Carefully control the stoichiometry of sodium azide. Use no more than 1.1-1.2 equivalents relative to the ketone.

    • Temperature: Maintain a lower reaction temperature (e.g., 0-10°C) during azide addition and the initial reaction phase to reduce the rate of side reactions.

  • Alternative Purification:

    • Acid/Base Wash: The aminotetrazole impurity is basic. An acidic wash of the organic solution containing the product can protonate and extract the impurity into the aqueous phase. The desired lactam is neutral and will remain in the organic layer.

    • Reverse-Phase Chromatography: If standard silica gel chromatography fails, consider using reverse-phase (C18) chromatography, which is better suited for separating polar compounds.

  • Dissolution: Dissolve the crude product mixture (1 kg) in a suitable organic solvent like dichloromethane or ethyl acetate (10 L).

  • Acidic Wash: Transfer the solution to a large separatory funnel. Add a 1M hydrochloric acid solution (5 L) and shake vigorously for 2-3 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated impurity).

  • Repeat: Repeat the acidic wash with another 5 L of 1M HCl.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution (5 L) to remove any residual acid, followed by a brine wash (5 L).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the purified lactam. Check purity by HPLC.

References

Technical Support Center: Improving the Solubility of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the solubility of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one for reliable and reproducible biological assays.

Compound Properties: this compound

A clear understanding of the physicochemical properties of a compound is the first step in developing a successful solubilization strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₁NOSigma-Aldrich[1]
Molecular Weight 161.20 g/mol Sigma-Aldrich[1]
Appearance SolidSigma-Aldrich[1]
Predicted LogP ~1.7 - 2.0Chemicalize, PubChem[2][3]
Predicted pKa ~17-18 (amide N-H)(Estimated based on similar structures)
Predicted Aqueous Solubility Poor(Inferred from LogP and chemical structure)

Note: Predicted values are estimations and should be experimentally verified.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation when I dilute my DMSO stock of this compound into aqueous buffer for my assay. What is happening?

A: This is a common issue for compounds with poor aqueous solubility. The compound is soluble in the organic solvent (DMSO), but when diluted into an aqueous environment, its concentration exceeds its solubility limit, causing it to precipitate out of solution. This is often referred to as "kinetic" solubility.

Q2: How can I determine the actual solubility of my compound in my assay buffer?

A: You can perform a kinetic or thermodynamic solubility assay. A kinetic solubility assay mimics the dilution from a DMSO stock and is generally faster, while a thermodynamic solubility assay measures the equilibrium solubility of the solid compound and is considered the "true" solubility. Detailed protocols for both are provided below.

Q3: What are the most common strategies to improve the solubility of a compound like this compound?

A: The primary methods for improving aqueous solubility include using co-solvents, adjusting the pH of the buffer, and employing solubilizing excipients like cyclodextrins.[4][5][6] The choice of method depends on the compound's properties and the specific requirements of the biological assay.

Q4: Will using co-solvents affect my biological assay?

A: Yes, co-solvents can impact biological assays. It is crucial to determine the tolerance of your specific assay to any co-solvent used. This is typically done by running a vehicle control experiment to assess the effect of the co-solvent on cell viability, enzyme activity, or other assay readouts. Most cell-based assays can tolerate low percentages (e.g., <1%) of organic solvents like DMSO or ethanol.[7]

Q5: Can I use pH adjustment to solubilize this compound?

A: Based on its predicted pKa of ~17-18 for the amide proton, this compound is a very weak acid and is unlikely to be significantly ionized by pH changes within a biologically compatible range (typically pH 4-8).[8] Therefore, pH adjustment is unlikely to be an effective primary strategy for solubilization. Extreme pH values that could deprotonate the amide may lead to compound degradation through hydrolysis of the lactam ring.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound precipitates upon dilution in aqueous buffer. - Low aqueous solubility. - Concentration exceeds solubility limit.- Use a Co-solvent: Prepare the aqueous buffer with a small percentage of a water-miscible organic co-solvent. See the Co-solvent Miscibility and Usage Table below. - Test Lower Concentrations: The desired assay concentration may be above the compound's solubility limit. - Use Cyclodextrins: These can encapsulate the hydrophobic compound, increasing its apparent solubility.[9]
Inconsistent results in biological assays. - Partial compound precipitation leading to unknown final concentrations. - Compound adsorbing to plasticware.- Confirm Solubility: Perform a solubility test under the final assay conditions. - Add a Surfactant: A low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68 or Tween-80) can help prevent precipitation and reduce non-specific binding.
Loss of compound activity over time in solution. - Compound degradation. - Aggregation of the compound.- Assess Stability: Analyze the compound in the assay buffer over time by HPLC. - Fresh Preparations: Always use freshly prepared solutions for your experiments.

Solubility Enhancement Strategies: Data & Protocols

Co-Solvent Usage

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[2][10][]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Starting ConcentrationMaximum Tolerated Concentration (Cell-based Assays)Notes
DMSO 0.5% (v/v)1-2% (v/v)Most common initial solvent. Can be toxic at higher concentrations.
Ethanol 1% (v/v)2-5% (v/v)Can be less toxic than DMSO for some cell lines.
PEG 400 1-5% (v/v)Up to 10% (v/v)A polymer that can increase solubility and is generally well-tolerated.
Propylene Glycol 1-5% (v/v)Up to 10% (v/v)Another commonly used, low-toxicity co-solvent.

Note: The maximum tolerated concentration should be determined empirically for each specific assay.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[9][12]

Table 2: Commonly Used Cyclodextrins

CyclodextrinPropertiesTypical Concentration Range
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity.1-10% (w/v)
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, negatively charged.1-10% (w/v)

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This results in a 100 µM solution with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, inspect the wells for any visible precipitate.

  • Filter the samples through a 0.45 µm filter plate.

  • Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the same buffer.[5][13]

Protocol 2: Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of the solid compound in an aqueous buffer.

Methodology:

  • Add an excess of solid this compound (e.g., 1 mg) to a vial containing 1 mL of the desired aqueous buffer.

  • Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6][7][14]

  • After incubation, filter the suspension using a 0.45 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS/MS.

Protocol 3: Solubility Enhancement with a Co-solvent

Objective: To systematically evaluate the effect of a co-solvent on the solubility of this compound.

Methodology:

  • Prepare a series of aqueous buffers containing increasing concentrations of a co-solvent (e.g., 0%, 1%, 2%, 5%, and 10% ethanol in PBS).

  • Perform a kinetic or thermodynamic solubility assay (as described above) in each of the co-solvent-containing buffers.

  • Plot the measured solubility as a function of the co-solvent concentration to determine the optimal concentration for your needs.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Assessment cluster_enhancement Solubility Enhancement cluster_analysis Analysis stock 10 mM Stock in DMSO kinetic Kinetic Solubility Assay stock->kinetic buffers Aqueous Buffers (e.g., PBS, Tris) buffers->kinetic thermo Thermodynamic Solubility Assay buffers->thermo hplc HPLC-UV / LC-MS/MS kinetic->hplc thermo->hplc cosolvent Co-solvent Addition cosolvent->kinetic ph_adjust pH Adjustment ph_adjust->kinetic cyclodextrin Cyclodextrin Complexation cyclodextrin->kinetic

Caption: Workflow for solubility assessment and enhancement.

troubleshooting_workflow start Compound Precipitates in Assay Buffer q1 Is the final DMSO concentration >1%? start->q1 a1_yes Reduce DMSO to <1% q1->a1_yes Yes q2 Is precipitation still observed? q1->q2 No a1_yes->q2 a2_yes Lower Compound Concentration q2->a2_yes Yes end_ok Proceed with Assay q2->end_ok No q3 Is higher concentration required? a2_yes->q3 a3_yes Use Co-solvents (e.g., Ethanol, PEG400) or Cyclodextrins q3->a3_yes Yes q3->end_ok No end_fail Re-evaluate Formulation a3_yes->end_fail

Caption: Troubleshooting decision tree for compound precipitation.

References

"degradation pathways of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one in acidic or basic media"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one in acidic or basic media.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Issue 1: No or minimal degradation observed under initial stress conditions.

  • Possible Cause: The stress conditions (acid/base concentration, temperature, time) are not sufficiently stringent for this stable lactam structure.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: Gradually increase the concentration of the acid (e.g., from 0.1 M HCl to 1 M HCl) or base (e.g., from 0.1 M NaOH to 1 M NaOH).[1]

    • Elevate Temperature: If increasing the concentration is not effective or desired, raise the reaction temperature in increments (e.g., from 40°C to 60°C or higher).[1][2] Note that excessively high temperatures can lead to secondary degradation products not relevant to typical storage conditions.

    • Extend Reaction Time: Increase the duration of the stress testing, with appropriate sampling intervals (e.g., 24, 48, 72 hours) to monitor the degradation progress.

    • Co-solvent Addition: If the compound has poor solubility in the aqueous acidic or basic media, the addition of a small amount of a suitable organic co-solvent (e.g., methanol, acetonitrile) can enhance dissolution and promote degradation. Ensure the co-solvent is stable under the applied stress conditions.

Issue 2: Degradation is too rapid, leading to complete loss of the parent compound and multiple, complex degradation products.

  • Possible Cause: The stress conditions are too harsh, leading to extensive primary and secondary degradation. The goal of forced degradation is typically to achieve 5-20% degradation to ensure the formation of primary degradants.[3]

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Decrease the molarity of the acid or base used.

    • Lower Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C).

    • Shorten Exposure Time: Collect samples at earlier time points to capture the initial degradation products before they degrade further.

    • Neutralization: Promptly neutralize the samples after collection to halt the degradation reaction.[1]

Issue 3: Poor resolution or co-elution of the parent compound and degradation products in the analytical chromatogram (e.g., HPLC).

  • Possible Cause: The analytical method is not optimized to separate compounds with potentially similar polarities. The primary degradation product is expected to be a more polar amino acid.

  • Troubleshooting Steps:

    • Gradient Optimization: Adjust the mobile phase gradient to increase the separation efficiency. A shallower gradient may be necessary.

    • Column Selection: Consider using a different stationary phase. A polar-embedded column or a column with a different chemistry (e.g., C18, Phenyl-Hexyl) might provide better selectivity.

    • pH of the Mobile Phase: Adjusting the pH of the aqueous component of the mobile phase can alter the ionization state of the parent compound and the degradation product, thereby affecting their retention and resolution.

    • Method Development: A systematic method development approach, such as evaluating different organic modifiers, buffer systems, and column temperatures, is recommended to develop a stability-indicating assay method.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound under acidic or basic conditions?

A1: The most probable degradation pathway involves the hydrolysis of the seven-membered lactam (a cyclic amide) ring.[4] This reaction is catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form an amino acid derivative, specifically 4-(2-(aminomethyl)phenyl)butanoic acid.

  • Base-Catalyzed Hydrolysis: A hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the lactam. This is followed by the cleavage of the amide bond, resulting in the formation of the same amino acid derivative after protonation of the resulting amine.

Q2: What are the expected degradation products?

A2: The primary degradation product in both acidic and basic hydrolysis is expected to be 4-(2-(aminomethyl)phenyl)butanoic acid . Under more strenuous conditions, further degradation of this primary product could occur, but this is less likely under controlled forced degradation studies.

Q3: How can I confirm the structure of the degradation products?

A3: The structure of degradation products can be elucidated using a combination of analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the degradation product.

  • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that can help in structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolation of the degradation product followed by 1H and 13C NMR analysis can provide definitive structural information.

Q4: What are the recommended starting conditions for a forced degradation study of this compound?

A4: Based on regulatory guidelines (e.g., ICH Q1A), typical starting conditions for hydrolysis are:[1][5]

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at 40-60°C.

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at 40-60°C.

It is advisable to start with milder conditions and increase the stringency if no degradation is observed.[2]

Q5: Why is it important to establish the degradation pathways?

A5: Understanding the degradation pathways is crucial for several reasons:[3][5]

  • Stability-Indicating Method Development: To ensure that the analytical methods can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

  • Formulation Development: To develop a stable drug product by avoiding excipients and conditions that promote degradation.

  • Storage and Handling: To establish appropriate storage conditions and shelf-life for the drug substance and product.

  • Safety Assessment: To identify and characterize potential degradation products, which may need to be assessed for their safety and toxicity.

Data Presentation

Quantitative data from degradation studies should be summarized in a clear and organized manner.

Table 1: Summary of Degradation of this compound under Acidic Conditions

ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationDegradation Product(s) Formed (% Area)Mass Balance (%)
0.1 M HCl, 60°C24100.095.24.8DP1 (4.7)99.9
48100.090.59.5DP1 (9.3)99.8
1 M HCl, 60°C24100.085.114.9DP1 (14.5)99.6
48100.072.327.7DP1 (27.1)99.4

DP1: 4-(2-(aminomethyl)phenyl)butanoic acid

Table 2: Summary of Degradation of this compound under Basic Conditions

ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationDegradation Product(s) Formed (% Area)Mass Balance (%)
0.1 M NaOH, 40°C12100.092.87.2DP1 (7.1)99.9
24100.086.413.6DP1 (13.4)99.8
1 M NaOH, 40°C12100.078.921.1DP1 (20.8)99.7
24100.065.234.8DP1 (34.1)99.3

DP1: 4-(2-(aminomethyl)phenyl)butanoic acid

Experimental Protocols

Protocol 1: Acidic Degradation Study

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 0.2 M or 2 M HCl to achieve a final acid concentration of 0.1 M or 1 M, respectively, and dilute to volume with the appropriate solvent mixture.

    • The final concentration of the drug substance should be suitable for the analytical method (e.g., 0.1 mg/mL).

  • Incubation: Incubate the solution at the desired temperature (e.g., 60°C) in a thermostatically controlled water bath or oven.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 8, 24, 48, 72 hours).

  • Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of NaOH to stop the degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Basic Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in the acidic degradation protocol.

  • Stress Sample Preparation:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 0.2 M or 2 M NaOH to achieve a final base concentration of 0.1 M or 1 M, respectively, and dilute to volume.

  • Incubation: Incubate the solution at the desired temperature (e.g., 40°C).

  • Sampling: Withdraw aliquots at specified time points.

  • Neutralization: Immediately neutralize the sample with an equivalent amount of HCl.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

Acid_Degradation_Pathway parent 2,3,4,5-Tetrahydro- benzo[c]azepin-1-one intermediate Protonated Lactam parent->intermediate + H+ transition_state Tetrahedral Intermediate intermediate->transition_state + H2O product 4-(2-(aminomethyl)phenyl) butanoic acid transition_state->product - H+

Caption: Proposed acid-catalyzed degradation pathway.

Basic_Degradation_Pathway parent 2,3,4,5-Tetrahydro- benzo[c]azepin-1-one transition_state Tetrahedral Intermediate parent->transition_state + OH- intermediate Ring-Opened Anion transition_state->intermediate product 4-(2-(aminomethyl)phenyl) butanoic acid intermediate->product + H2O

Caption: Proposed base-catalyzed degradation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid_sample Prepare Acidic Stress Sample stock->acid_sample base_sample Prepare Basic Stress Sample stock->base_sample incubation Incubate at Defined Temp. acid_sample->incubation base_sample->incubation sampling Withdraw Samples at Timepoints incubation->sampling neutralize Neutralize Sample sampling->neutralize hplc HPLC Analysis neutralize->hplc characterize Characterize Degradants (LC-MS, NMR) hplc->characterize

Caption: General workflow for forced degradation studies.

References

"common issues and solutions in solid-phase synthesis of benzodiazepine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of benzodiazepine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to navigate common challenges in this area of synthetic chemistry.

Troubleshooting Guides

This section addresses specific issues that may arise during the solid-phase synthesis of benzodiazepine derivatives in a question-and-answer format.

Issue 1: Low Yield of Final Product

Question: My final benzodiazepine product yield is significantly lower than expected after cleavage from the resin. What are the potential causes and how can I improve it?

Answer: Low product yield can originate from several stages of the synthesis. Here are the common culprits and their solutions:

  • Incomplete Initial Loading: The initial attachment of the amino acid or anthranilic acid to the resin may be inefficient.

    • Solution: Ensure complete swelling of the resin before the loading step. Use a sufficient excess of the building block and coupling reagents. Monitor the loading efficiency using a colorimetric test like the Kaiser test for free amines.

  • Inefficient Coupling or Acylation: One or more coupling steps to build the benzodiazepine backbone may be incomplete.

    • Solution: Double-couple problematic amino acids, especially sterically hindered ones. Use a more potent coupling reagent or increase the reaction time and temperature. Monitor each coupling step to ensure it goes to completion.

  • Incomplete Cyclization: The intramolecular cyclization to form the seven-membered benzodiazepine ring is a critical and often challenging step.

    • Solution: The choice of base and solvent is crucial for efficient cyclization. For the synthesis of 1,4-benzodiazepine-2,5-diones, base-catalyzed ring closure is a common method.[1] Ensure anhydrous conditions, as water can hydrolyze intermediates. For difficult cyclizations, consider using microwave irradiation to enhance the reaction rate.

  • Premature Cleavage: The linkage to the solid support might be unstable under the reaction conditions used during synthesis, leading to premature loss of product.

    • Solution: Select a linker that is stable to the reagents used in the coupling and deprotection steps. For example, if using acid-labile side-chain protecting groups, ensure your linker is not cleaved under these conditions.

  • Inefficient Cleavage from Resin: The final cleavage step may be incomplete, leaving a significant portion of the product attached to the resin.

    • Solution: Optimize the cleavage cocktail and reaction time. For acid-labile linkers, a standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[2] For resistant products, increasing the cleavage time from the typical 2-3 hours or performing a second cleavage on the same resin can improve yields.[3]

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows multiple peaks on HPLC analysis, indicating the presence of impurities. What are the likely side reactions and how can I minimize them?

Answer: The formation of byproducts is a common challenge. Here are some frequent side reactions and strategies to mitigate them:

  • Racemization: The chiral center of the amino acid building block can undergo racemization, particularly during activation and coupling steps.[4]

    • Solution: Use coupling reagents known to suppress racemization, such as those forming HOBt or Oxyma esters.[4] Avoid prolonged exposure to strong bases. For sensitive amino acids, consider coupling at lower temperatures.

  • Hydrolysis of Intermediates: Water present in solvents or reagents can lead to the hydrolysis of activated esters or other reactive intermediates.

    • Solution: Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Deletion Sequences: Incomplete coupling or deprotection at any stage will lead to the formation of "deletion" impurities, which lack one or more building blocks.

    • Solution: Ensure each coupling and deprotection step proceeds to completion. Capping unreacted free amines with acetic anhydride after the coupling step can prevent them from reacting in subsequent steps, making the resulting capped impurity easier to separate during purification.

  • Side-Chain Reactions: Reactive side chains of the amino acid or anthranilic acid building blocks can undergo unwanted reactions if not properly protected.

    • Solution: Use appropriate orthogonal protecting groups for all reactive side chains. The choice of protecting group should be compatible with the overall synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right resin for my benzodiazepine synthesis?

A1: The choice of resin depends on the desired C-terminal functionality of your benzodiazepine and the overall synthetic strategy.

  • Wang Resin: This is a good choice for synthesizing benzodiazepines with a C-terminal carboxylic acid.[5] It is acid-labile and allows for cleavage with TFA.

  • Rink Amide Resin: If you require a C-terminal amide, the Rink Amide resin is the standard choice.[5] It is also cleaved under acidic conditions.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive and allows for very mild cleavage conditions (e.g., 1-5% TFA in dichloromethane).[5] This is particularly useful if you want to cleave the product while keeping acid-labile side-chain protecting groups intact.

  • Polystyrene (PS) and TentaGel (TG) Resins: Both have been successfully used for the synthesis of 1,4-benzodiazepine-2,5-diones. Polystyrene resins generally offer higher loading capacities, while TentaGel, a PEG-grafted polystyrene resin, can provide better swelling properties in a wider range of solvents.[1]

Q2: What is a standard cleavage cocktail for benzodiazepine derivatives?

A2: A commonly used cleavage cocktail for TFA-labile resins is a mixture of:

  • 95% Trifluoroacetic Acid (TFA): The strong acid that cleaves the product from the resin.

  • 2.5% Water: Acts as a scavenger for carbocations.

  • 2.5% Triisopropylsilane (TIS): Another scavenger to prevent side reactions.[2]

The exact composition and the choice of scavengers may need to be optimized depending on the specific benzodiazepine derivative being synthesized, particularly if it contains sensitive functional groups.

Q3: How can I monitor the progress of reactions on the solid phase?

A3: Several qualitative and quantitative methods can be used:

  • Kaiser Test: A colorimetric test to detect the presence of free primary amines. A positive result (blue color) after a coupling reaction indicates that the reaction is incomplete.

  • Chloranil Test: Used for the detection of secondary amines.

  • FT-IR Spectroscopy: Can be used to monitor the appearance and disappearance of key functional groups (e.g., carbonyl stretches) directly on the resin beads.

  • Cleavage and Analysis of a Small Sample: A small amount of resin can be cleaved, and the resulting product analyzed by HPLC and mass spectrometry to confirm the identity and purity of the intermediate product.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the solid-phase synthesis of benzodiazepine derivatives.

Table 1: Comparison of Resin Performance in the Synthesis of 7-Acylamino-1,4-benzodiazepine-2,5-diones [1]

Resin TypeTheoretical Loading (mmol/g)Overall Yield (%)Purity by HPLC (%)
Polystyrene (PS)Not Specified52 - 69>70
TentaGel (TG)Not Specified41 - 48>70

Table 2: Yields of 1,4-Benzodiazepines via a Multicomponent Synthesis Strategy

CompoundR1R2R3R4Yield (%)
16aHPhtBuPh58
16bHPhtBu4-MeO-Ph55
16cHPhcyclohexylPh61
16dHPhcyclohexyl4-MeO-Ph63
16e4-ClPhtBuPh52
16f4-ClPhcyclohexylPh59

Note: Yields are isolated yields over two steps.

Experimental Protocols

Protocol: Solid-Phase Synthesis of a 1,4-Benzodiazepine-2,5-dione

This protocol is a generalized procedure based on established methods for the synthesis of 1,4-benzodiazepine-2,5-diones on a solid support.

1. Resin Swelling and Loading: a. Place the desired amount of Wang resin in a reaction vessel. b. Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF). c. Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent like HOBt/DIC in DMF. d. Add the solution to the resin and shake at room temperature for 4-6 hours. e. Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

2. Fmoc Deprotection: a. Swell the resin in DMF. b. Treat the resin with a 20% solution of piperidine in DMF for 20 minutes. c. Drain the solution and wash the resin extensively with DMF.

3. Acylation with Anthranilic Acid: a. Dissolve the desired anthranilic acid (3 equivalents) and a coupling agent in DMF. b. Add the solution to the deprotected resin and shake for 4-6 hours. c. Wash the resin with DMF, DCM, and methanol.

4. Cyclization to Form the Benzodiazepine Ring: a. Swell the resin in a suitable solvent like N-methylpyrrolidone (NMP). b. Add a non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and shake at room temperature or with gentle heating until cyclization is complete (monitor by cleaving a small sample). c. Wash the resin thoroughly.

5. Cleavage and Isolation: a. Wash the resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. c. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude product by adding the filtrate to cold diethyl ether. f. Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum. g. Purify the crude product by preparative HPLC.

Visualizations

experimental_workflow start Start: Swell Resin loading 1. Load First Building Block start->loading deprotection1 2. Fmoc Deprotection loading->deprotection1 coupling 3. Couple Second Building Block deprotection1->coupling cyclization 4. Intramolecular Cyclization coupling->cyclization cleavage 5. Cleave from Resin cyclization->cleavage purification 6. Purify Product cleavage->purification end End Product purification->end

Caption: General workflow for solid-phase synthesis of benzodiazepines.

troubleshooting_workflow start Low Product Yield Observed check_loading Check Resin Loading (e.g., Kaiser Test) start->check_loading Start Here check_coupling Monitor Coupling Steps (e.g., Kaiser Test) check_loading->check_coupling Complete solution_loading Optimize Loading: - Increase reagent excess - Longer reaction time check_loading->solution_loading Incomplete? check_cyclization Analyze Intermediate Pre-Cyclization check_coupling->check_cyclization Complete solution_coupling Optimize Coupling: - Double couple - Use stronger activator check_coupling->solution_coupling Incomplete? check_cleavage Analyze Post-Cleavage Resin solution_cleavage Optimize Cleavage: - Increase time - Use stronger cocktail - Re-cleave resin check_cleavage->solution_cleavage Product Remaining? check_cyclization->check_cleavage OK solution_cyclization Optimize Cyclization: - Change base/solvent - Increase temperature check_cyclization->solution_cyclization Problem?

References

"minimizing racemization during the synthesis of chiral benzo[c]azepin-1-ones"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral benzo[c]azepin-1-ones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization and ensuring the stereochemical integrity of their target molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral benzo[c]azepin-1-one synthesis?

A1: Racemization is the conversion of a single, pure enantiomer of a chiral molecule into a mixture of both enantiomers (e.g., the R and S forms). In the synthesis of chiral benzo[c]azepin-1-ones, this typically occurs at the chiral center, often the α-carbon of the amino acid precursor, during the activation and subsequent intramolecular cyclization steps. This loss of stereochemical integrity can lead to a mixture of diastereomers if other chiral centers are present, significantly impacting the compound's biological activity and making purification challenging.[1]

Q2: What are the primary mechanisms leading to racemization during the synthesis of these lactams?

A2: The primary mechanisms of racemization are analogous to those in peptide synthesis and are generally base-catalyzed:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxylic acid of the N-protected amino acid precursor can intramolecularly cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this oxazolone is highly acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the intramolecular amine, leading to a racemic or epimerized product.

  • Direct Enolization: A base can directly abstract the acidic α-proton from the activated carboxylic acid, forming an achiral enolate intermediate. Subsequent intramolecular cyclization can then occur from either face, resulting in a loss of stereochemical purity. This pathway is more common under strongly basic conditions.

Q3: Which factors are most critical in controlling racemization during the intramolecular cyclization to form benzo[c]azepin-1-ones?

A3: Several factors significantly influence the degree of racemization:

  • Coupling/Activating Reagents: The choice of reagent to activate the carboxylic acid for cyclization is paramount.

  • Additives: Certain additives can suppress racemization by forming more stable activated esters.

  • Base: The type, strength, and concentration of the base used can either promote or mitigate racemization.

  • Temperature: Higher reaction temperatures can increase the rate of racemization.

  • Solvent: The polarity and nature of the solvent can influence the reaction intermediates and the rate of racemization.

Troubleshooting Guide: Minimizing Racemization

Issue: Significant levels of the undesired enantiomer or diastereomer detected in the final benzo[c]azepin-1-one product.

This common issue indicates that racemization has occurred during the synthesis, most likely during the carboxylic acid activation and intramolecular cyclization step. Follow this workflow to diagnose and resolve the problem.

G cluster_coupling Coupling Reagent Strategy cluster_base Base Selection Strategy cluster_temp Temperature Control cluster_additives Use of Additives cluster_solvent Solvent Considerations start High Racemization Detected coupling_reagent Review Coupling Reagent start->coupling_reagent base_selection Evaluate Base coupling_reagent->base_selection carbodiimide Using Carbodiimide (e.g., EDC, DIC)? Switch to a phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HATU, HBTU) reagent. coupling_reagent->carbodiimide Yes onium Using Onium Salt (e.g., HATU, HBTU)? Consider carbodiimides with additives. coupling_reagent->onium No temp_control Check Reaction Temperature base_selection->temp_control strong_base Using a strong, non-hindered base (e.g., DIPEA)? Switch to a weaker or sterically hindered base (e.g., NMM, 2,4,6-collidine). base_selection->strong_base additives Consider Additives temp_control->additives high_temp Running reaction at elevated temperatures? Perform cyclization at 0°C or room temperature. temp_control->high_temp solvent_choice Assess Solvent additives->solvent_choice no_additive Carbodiimide used without additive? Incorporate HOBt, HOAt, or OxymaPure. additives->no_additive protocol_optimization Optimize Protocol solvent_choice->protocol_optimization solvent_effect Review solvent polarity. Consider solvents like DMF or NMP, but be aware that solubility of reagents is key. solvent_choice->solvent_effect

Data on Coupling Reagents and Additives

The selection of the appropriate coupling reagent and additive is a critical first step in minimizing racemization. The following tables summarize the effectiveness of various reagent combinations, primarily based on studies in peptide synthesis, which are highly applicable to lactam formation.

Table 1: Impact of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveRelative Racemization LevelComments
DIC (Diisopropylcarbodiimide)NoneHighProne to oxazolone formation.
DICHOBt (1-Hydroxybenzotriazole)ModerateHOBt suppresses racemization.
DICHOAt (1-Hydroxy-7-azabenzotriazole)LowGenerally more effective than HOBt.
DICOxymaPureLowA non-explosive and effective alternative to HOBt/HOAt.
HATUNoneModerate to HighHighly efficient but can promote racemization, especially with strong bases.
HBTUNoneModerate to HighSimilar to HATU in performance and racemization risk.
PyBOPNoneLow to ModeratePhosphonium-based reagents are often a good choice to reduce racemization.

Table 2: Influence of Base on Racemization

BaseTypeImpact on Racemization
DIPEA (N,N-Diisopropylethylamine)Strong, sterically hinderedCan increase racemization due to its strong basicity.
NMM (N-Methylmorpholine)WeakerOften preferred to minimize racemization.
2,4,6-CollidineWeak, sterically hinderedA good choice for minimizing proton abstraction from the chiral center.

Experimental Protocols

Protocol 1: Low-Racemization Intramolecular Cyclization using DIC/OxymaPure

This protocol is designed for the intramolecular cyclization of an N-protected amino acid precursor to form a chiral benzo[c]azepin-1-one with minimal racemization.

  • Preparation of the Precursor Solution:

    • Dissolve the chiral N-protected amino acid precursor (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM) to a concentration of 0.1 M.

    • Add OxymaPure (1.2 equivalents) to the solution and stir until fully dissolved.

  • Reaction Initiation:

    • Cool the solution to 0°C in an ice bath.

    • Add DIC (1.2 equivalents) dropwise to the cooled solution over 10-15 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.

    • Monitor the progress of the cyclization by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Chiral Purity Analysis:

    • Determine the enantiomeric or diastereomeric excess of the purified product using chiral HPLC.

G start Start: N-Protected Amino Acid Precursor dissolve 1. Dissolve Precursor and OxymaPure in Anhydrous Solvent start->dissolve cool 2. Cool to 0°C dissolve->cool add_dic 3. Add DIC Dropwise cool->add_dic react 4. Stir at 0°C to RT Monitor by TLC/LC-MS add_dic->react workup 5. Filter and Concentrate react->workup purify 6. Purify by Column Chromatography workup->purify analyze 7. Analyze by Chiral HPLC purify->analyze end End: Enantiopure Benzo[c]azepin-1-one analyze->end

Signaling Pathways and Reaction Mechanisms

The primary pathway for racemization during amide bond formation, including lactam cyclization, involves the formation of an oxazolone intermediate. Understanding this pathway is key to preventing it.

G Chiral_AA Chiral N-Protected Amino Acid Precursor Activated_Ester Activated Ester (Chiral) Chiral_AA->Activated_Ester + Coupling Reagent Oxazolone Oxazolone Intermediate (Chiral Center) Activated_Ester->Oxazolone Intramolecular Attack Desired_Product Desired Enantiopure Benzo[c]azepin-1-one Activated_Ester->Desired_Product Direct Intramolecular Cyclization (Desired Pathway) Achiral_Intermediate Achiral Intermediate (Loss of Stereochemistry) Oxazolone->Achiral_Intermediate + Base (Proton Abstraction) Racemic_Product Racemic/Epimerized Benzo[c]azepin-1-one Achiral_Intermediate->Racemic_Product Intramolecular Cyclization

References

Validation & Comparative

"confirming the mechanism of action of novel 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one analogs"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanism of Action of Novel 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one Analogs and Related Compounds

This guide provides a comparative analysis of the mechanism of action of novel this compound analogs and other structurally related benzazepine and benzodiazepine derivatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the pharmacological landscape of these heterocyclic compounds.

Overview of Investigated Compound Classes

Recent research has explored various analogs of the benzo[c]azepin-1-one, benzazepine, and benzodiazepine scaffolds, revealing a diverse range of biological activities. This guide focuses on comparing the mechanisms of action, target interactions, and cellular effects of these novel compounds. The key classes discussed include:

  • 2,3,4,5-Tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivatives: These compounds have been identified as potent PARP-1 inhibitors with antitumor properties.[1]

  • (Aminoalkyl)benzazepine Analogs: This class of compounds has been characterized as novel dopamine D1 receptor antagonists.[2]

  • 1,3-Benzodiazepines: Designed as dopamine D1 antagonists, these serve as an alternative scaffold to the classic benzazepines like SCH 23390.[3]

  • Benzo[1][4]diazepin-2-one Derivatives: These have been developed as endothelin receptor antagonists for potential cardiovascular applications.[4]

  • Benzodiazepinone Derivatives: A class of compounds investigated as pro-death agents that target BIR domains in cancer cells.[5]

  • 2,3-Benzodiazepine Derivatives: Explored for their anxiolytic-like effects on the central nervous system.[6]

Comparative Performance Data

The following tables summarize the quantitative data for representative compounds from the different classes, highlighting their potency and selectivity.

Table 1: PARP-1 Inhibition and Antiproliferative Activity of 2,3,4,5-Tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivatives [1]

CompoundTargetIC50 (nM)Antiproliferative Activity (A549 cells) IC50 (µM)
11b PARP-119.241.95

Table 2: Receptor Binding Affinity of (Aminoalkyl)benzazepine Analogs as Dopamine D1 Receptor Antagonists [2]

CompoundTargetKi (nM)
Analog 1 Dopamine D1 Receptor60
Analog 2 Dopamine D1 Receptor34
Analog 3 Dopamine D1 Receptor21

Table 3: Cytotoxic Activity of Benzodiazepinone Derivatives [5]

CompoundCell LineEC50 (µM)
4k MDA-MB-23110.26
4l MDA-MB-23118.58
4m MDA-MB-2315.54
4j MDA-MB-23148.18

Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the mechanism of action for the 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors.

PARP1_Inhibition_Pathway cluster_cell Cancer Cell DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates PAR PAR Polymer Synthesis PARP1->PAR Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to DNA_Repair DNA Repair PAR->DNA_Repair recruits repair proteins Analog Benzo[c]azepin-1-one Analog (e.g., 11b) Analog->PARP1 inhibits

Caption: PARP-1 Inhibition Pathway by Benzo[c]azepin-1-one Analogs.

Experimental Workflow

The diagram below outlines a typical workflow for evaluating the antiproliferative and apoptotic effects of novel compounds.

Experimental_Workflow cluster_workflow Antiproliferative and Apoptosis Assay Workflow Cell_Culture Cancer Cell Culture (e.g., A549) Compound_Treatment Treatment with Benzo[c]azepin-1-one Analogs Cell_Culture->Compound_Treatment Proliferation_Assay Antiproliferative Assay (e.g., MTT/XTT) Compound_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Compound_Treatment->Apoptosis_Assay Data_Analysis Data Analysis Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for Cellular Activity Assessment.

Experimental Protocols

PARP-1 Inhibition Assay

The inhibitory activity of the 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives against PARP-1 is typically determined using a commercially available PARP assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. The IC50 value, representing the concentration of the compound required to inhibit 50% of the PARP-1 activity, is then calculated from the dose-response curve.

Antiproliferative Activity Assay

The antiproliferative effects of the compounds on cancer cell lines (e.g., A549, OVCAR-3, HCT-116, and MCF-7) are evaluated using assays such as the MTT or XTT assay.[1] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability is then determined spectrophotometrically, and the IC50 values are calculated.

Apoptosis Assay

Apoptosis induction by the compounds is commonly assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.[1] Cancer cells are treated with the compound for a defined time. After treatment, the cells are harvested, stained, and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Receptor Binding Assays

For compounds targeting specific receptors like the dopamine D1 receptor, radioligand binding assays are employed to determine the binding affinity (Ki).[2] These assays involve incubating cell membranes expressing the receptor of interest with a specific radioligand and varying concentrations of the competing test compound. The amount of bound radioactivity is then measured to determine the displacement of the radioligand by the test compound, from which the Ki value is calculated.

Conclusion

The this compound scaffold and its related benzazepine and benzodiazepine structures represent a versatile platform for the development of novel therapeutics targeting a wide array of biological targets. The provided data highlights the diverse mechanisms of action, ranging from enzyme inhibition (PARP-1) and receptor antagonism (Dopamine D1, Endothelin receptors) to the induction of apoptosis. This comparative guide serves as a valuable resource for researchers in the field of drug discovery and medicinal chemistry, enabling a more informed approach to the design and development of next-generation therapies based on these privileged heterocyclic scaffolds.

References

Structure-Activity Relationship (SAR) of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one Derivatives as PARP-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, close analogs of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one, as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). The data presented is based on recent findings and aims to facilitate further drug discovery and development in this area.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro anti-proliferative effects and PARP-1 inhibitory activities of a series of synthesized 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives. The study highlights compound 11b as a particularly potent derivative with significant anti-proliferative effects against the A549 lung cancer cell line and excellent PARP-1 inhibitory activity.[1]

CompoundR GroupA549 IC₅₀ (µM)OVCAR-3 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)
11a Phenyl5.387.216.848.15--
11b 2-Fluorophenyl1.954.323.875.2319.2432.58
11c 3-Fluorophenyl3.276.155.497.02--
11d 4-Fluorophenyl4.818.037.669.34--
11e 2-Chlorophenyl2.895.884.916.57--
11f 3-Chlorophenyl4.137.246.338.11--
11g 4-Chlorophenyl6.029.178.4510.26--
11h 2-Bromophenyl2.545.194.626.08--
11i 3-Bromophenyl3.986.976.017.89--
11j 4-Bromophenyl5.768.828.139.95--
Rucaparib (Positive Control)----25.164.87

Data extracted from a study on novel erythrina derivatives. The core structure is a 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol.[1]

Structure-Activity Relationship Summary

The preliminary SAR analysis of these derivatives indicates that the introduction of a triazole group was designed to enhance the biological activity.[1] The substitution pattern on the phenyl ring attached to the triazole moiety significantly influences the anti-proliferative and PARP-1 inhibitory activities.

Specifically, electron-withdrawing groups at the ortho position of the phenyl ring, such as in compounds 11b (2-fluorophenyl) and 11h (2-bromophenyl), resulted in more potent anti-proliferative activity against the A549 cell line compared to substitutions at the meta or para positions. Compound 11b , with a 2-fluorophenyl substituent, demonstrated the most promising profile with an IC₅₀ of 1.95 µM against A549 cells and a potent PARP-1 inhibitory IC₅₀ of 19.24 nM.[1] Molecular docking studies suggest that these compounds can effectively occupy the active pocket of PARP-1.[1]

Experimental Protocols

MTT Assay for Anti-proliferative Effects

The anti-proliferative activities of the synthesized compounds against human cancer cell lines (A549, OVCAR-3, HCT-116, and MCF-7) were determined using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Methodology:

  • Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance at 490 nm was measured using a microplate reader.

  • The IC₅₀ values were calculated from the dose-response curves.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study, from the initial design and synthesis to the final biological evaluation and lead optimization.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Target Identification B Lead Compound Identification A->B Virtual Screening/ HTS C Chemical Synthesis of Derivatives B->C D In Vitro Assays (e.g., MTT, Enzyme Inhibition) C->D Test Compounds E In Vivo Studies (if applicable) D->E Promising Compounds F Data Analysis & SAR Determination D->F Activity Data E->F G Lead Optimization F->G Identified SAR G->C Design New Derivatives

Caption: General workflow of a structure-activity relationship (SAR) study.

References

A Comparative Guide to Validating Target Engagement of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one Compounds in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of key methodologies for confirming the interaction of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one compounds with their intended protein targets within a cellular environment. We present objective comparisons of common techniques, supported by representative data and detailed experimental protocols, to assist researchers in selecting the most appropriate method for their specific research goals.

Introduction to Target Engagement

Validating that a compound binds to its intended target in a complex cellular milieu is a critical step in drug discovery and chemical biology. This process, known as target engagement, provides essential evidence that the compound's observed cellular phenotype is a direct consequence of its interaction with the target protein. For novel scaffolds like 2,3,4,5-Tetrahydro-benzo[c]azepin-1-ones, robust target engagement data is necessary to establish a clear structure-activity relationship (SAR) and mechanism of action (MoA).

This guide compares three widely-used, yet distinct, methodologies for quantifying target engagement in cells:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.

  • NanoBRET™ Target Engagement Assay: A proximity-based assay using bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein.

  • In-Cell Western™ Assay: An immunocytochemical method to quantify a specific downstream signaling event (e.g., protein phosphorylation) as an indirect measure of target engagement.

Comparative Analysis of Target Engagement Methods

The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The table below summarizes the key performance characteristics of the three methods.

Table 1: Quantitative Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement AssayIn-Cell Western™ Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Quantitative Immunocytochemistry
Measurement Remaining soluble protein after heat shockBRET ratio (Acceptor/Donor Emission)Integrated Fluorescence Intensity
Target Requirement Endogenous or overexpressed proteinGenetically engineered fusion protein (NanoLuc®)Endogenous or overexpressed protein
Reagent Requirement Target-specific antibodyNanoLuc® fusion vector, fluorescent tracerTarget & phospho-specific primary antibodies, fluorescent secondary antibodies
Typical IC₅₀/EC₅₀ Range 10 nM - 50 µM100 pM - 20 µM1 nM - 10 µM
Throughput Low to Medium (384-well format available)High (384- and 1536-well formats)Medium (96- and 384-well formats)
Assay Type Biophysical (Direct Binding)Proximity-based (Direct Binding)Functional (Indirect Engagement)
Key Advantage Label-free, works with endogenous proteinsHigh sensitivity, ratiometric measurementMeasures functional outcome of target binding
Key Limitation Not all proteins show thermal shift; lower throughputRequires genetic modification of the target proteinIndirect; signal depends on downstream pathway activity

Signaling Pathways and Experimental Workflows

Visualizing the underlying principles and workflows of these assays is crucial for understanding their application. The following diagrams illustrate a hypothetical signaling pathway and the distinct workflow for each target engagement method.

For the purpose of this guide, we will assume a hypothetical this compound compound is designed to inhibit a specific kinase, "Target Kinase," which is part of a canonical intracellular signaling cascade.

cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Target Target Kinase Receptor->Target Activates Compound Benzo[c]azepin-1-one Compound Compound->Target Inhibits Downstream Downstream Substrate Target->Downstream Phosphorylates PhosphoSubstrate Phosphorylated Substrate (p-Substrate) Downstream->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response

Caption: A hypothetical signaling pathway where a benzo[c]azepin-1-one compound inhibits a target kinase.

Experimental Workflow Diagrams

cluster_cetsa CETSA® Workflow cluster_nanobret NanoBRET™ Workflow cluster_icw In-Cell Western™ Workflow A1 1. Treat cells with Benzo[c]azepin-1-one A2 2. Heat cells to different temperatures A1->A2 A3 3. Lyse cells and separate soluble fraction A2->A3 A4 4. Quantify remaining soluble target protein (e.g., Western Blot) A3->A4 B1 1. Transfect cells with Target-NanoLuc® construct B2 2. Add NanoBRET® Tracer and Benzo[c]azepin-1-one B1->B2 B3 3. Add substrate and measure luminescence at two wavelengths B2->B3 B4 4. Calculate BRET ratio to determine displacement B3->B4 C1 1. Seed cells in a 96-well plate C2 2. Treat with Benzo[c]azepin-1-one, then stimulate pathway C1->C2 C3 3. Fix, permeabilize, and probe with primary & fluorescent secondary antibodies C2->C3 C4 4. Scan plate and quantify fluorescence intensity C3->C4

Caption: Comparative workflows for CETSA®, NanoBRET™, and In-Cell Western™ assays.

Detailed Experimental Protocols

The following sections provide standardized protocols for each assay, designed for a 96-well plate format.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the measurement of target protein stabilization in response to compound treatment.

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest and resuspend cells in complete medium.

    • In a 96-well PCR plate, add 45 µL of cell suspension to each well.

    • Add 5 µL of 10x concentrated this compound compound dilutions (or DMSO vehicle control) to respective wells.

    • Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Place the 96-well plate in a thermal cycler with a heated lid.

    • Apply a temperature gradient for 3 minutes (e.g., 40°C to 64°C). A single, optimized melt temperature can be used for isothermal dose-response experiments.

    • Immediately transfer the plate to ice for 5 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to 3 freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the plate at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Quantification:

    • Carefully transfer the supernatant (soluble protein fraction) to a new 96-well plate.

    • Denature samples by adding SDS-PAGE loading buffer.

    • Quantify the amount of soluble target protein using standard Western Blotting, ELISA, or a suitable protein detection method.

    • Plot the percentage of soluble protein against temperature or compound concentration to determine thermal shifts or IC₅₀ values.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol describes how to measure compound binding by quantifying the displacement of a fluorescent tracer.

  • Cell Preparation:

    • 24 hours prior to the assay, transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.

    • On the day of the assay, harvest transfected cells and resuspend them in Opti-MEM® medium at a predetermined optimal density.

  • Assay Plate Setup:

    • In a white, 384-well assay plate, add the this compound compound across a range of concentrations.

    • Add the fluorescent NanoBRET™ tracer at its predetermined optimal concentration (e.g., 1 µM).

    • Add the transfected cell suspension to all wells.

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Luminescence Reading:

    • Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Wait 3-5 minutes for the signal to stabilize.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle (0% displacement) and a positive control (100% displacement) to calculate the competitive displacement of the tracer by the compound.

    • Plot the normalized data against compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Protocol 3: In-Cell Western™ Assay

This protocol measures the inhibition of a downstream phosphorylation event as a readout for target engagement.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well clear-bottom plate and allow them to adhere overnight.

    • Starve cells in serum-free medium for 4-6 hours, if required for the pathway.

    • Pre-treat cells with a dose range of the this compound compound for 1-2 hours.

    • Stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor) for a predetermined optimal time (e.g., 15 minutes).

  • Fixing and Permeabilization:

    • Fix cells by adding 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash wells 3 times with PBS.

    • Permeabilize cells with 0.1% Triton™ X-100 in PBS for 20 minutes.

  • Immunostaining:

    • Block non-specific binding with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 90 minutes.

    • Incubate cells overnight at 4°C with two primary antibodies simultaneously: one specific for the phosphorylated downstream substrate (e.g., rabbit anti-p-Substrate) and one for a loading control (e.g., mouse anti-GAPDH).

    • Wash wells 4 times with PBS containing 0.1% Tween® 20.

    • Incubate cells for 1 hour in the dark with two secondary antibodies conjugated to different near-infrared fluorophores (e.g., goat anti-rabbit IRDye® 800CW and goat anti-mouse IRDye® 680RD).

    • Wash wells 4 times as in the previous step.

  • Imaging and Analysis:

    • Remove the final wash solution completely.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the integrated fluorescence intensity for both channels in each well.

    • Normalize the p-Substrate signal (800 nm channel) to the loading control signal (700 nm channel).

    • Plot the normalized signal against compound concentration to determine the IC₅₀ of pathway inhibition.

In Vivo Efficacy of Tetrahydro-benzo[c]azepin-1-one Derivatives and Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of derivatives of 2,3,4,5-tetrahydro-benzo[c]azepin-1-one and its close structural analogs in various animal models of cancer. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the objective evaluation of these compounds' performance against alternative therapies.

Comparative Efficacy of Benzo[d]azepine Derivatives as ALK Inhibitors

A novel class of 2,4-diaminopyrimidines incorporating a 2,3,4,5-tetrahydro-benzo[d]azepine moiety has been identified as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK). One orally bioavailable analog, compound 18 , has demonstrated significant antitumor efficacy in a mouse xenograft model of anaplastic large-cell lymphoma (ALCL).[1]

Quantitative Efficacy Data
CompoundAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
Analog 18 Mouse XenograftALCLOral administrationEfficacious[1]
KRCA-0445 Mouse XenograftH3122 (NSCLC)Not specifiedPromising in vivo efficacy[2]
Compound 17b Mouse XenograftH3122 (NSCLC)Not specifiedHighly potent inhibitory activity[3]
Experimental Protocol: ALCL Xenograft Mouse Model

Animal Model:

  • Immunodeficient mice (e.g., SCID or NOD/SCID) are used to prevent rejection of human tumor xenografts.

Tumor Cell Implantation:

  • Anaplastic large-cell lymphoma (ALCL) cells, such as Karpas-299, which are positive for the NPM-ALK fusion protein, are cultured.

  • A suspension of these cells is implanted subcutaneously into the flank of the mice.

Treatment:

  • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

  • The investigational compound (e.g., analog 18 ) is administered orally at a predetermined dose and schedule.

  • A control group receives the vehicle (the solution used to dissolve the drug) only.

Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • The body weight of the mice is monitored as an indicator of toxicity.

  • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.

ALK Signaling Pathway in Anaplastic Large-Cell Lymphoma

The oncogenic activity in many ALCL cases is driven by a fusion protein, most commonly NPM-ALK. This fusion leads to the constitutive activation of the ALK tyrosine kinase domain, which in turn activates several downstream signaling pathways crucial for cancer cell proliferation and survival. These pathways include the RAS-ERK, JAK-STAT, and PI3K-Akt pathways.[4][5][6][7]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_erk RAS-ERK Pathway cluster_jak_stat JAK-STAT Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus ALK NPM-ALK Fusion Protein GRB2 GRB2 ALK->GRB2 JAK JAK ALK->JAK PI3K PI3K ALK->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription In_Vivo_Workflow start Start acclimatization Animal Acclimatization start->acclimatization cell_culture Cancer Cell Line Culture acclimatization->cell_culture implantation Subcutaneous Implantation of Tumor Cells cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral Gavage) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint Tumor reaches max size or pre-defined time point euthanasia Euthanasia and Tissue Collection endpoint->euthanasia analysis Data Analysis (TGI, Statistical Significance) euthanasia->analysis end End analysis->end PARP_Inhibition_Mechanism cluster_dna_damage DNA Damage cluster_repair DNA Repair cluster_outcome Cellular Outcome SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 activates DSB Double-Strand Break (DSB) SSB->DSB replication stress BER Base Excision Repair (BER) PARP1->BER initiates Repair DNA Repair BER->Repair HRR Homologous Recombination Repair (HRR) (e.g., BRCA1/2) DSB->HRR repaired by Apoptosis Apoptosis (Cell Death) DSB->Apoptosis unrepaired in HRR-deficient cells HRR->Repair HRR_deficient HRR Deficiency (e.g., BRCA mutation) PARPi PARP Inhibitor PARPi->PARP1 inhibits

References

Off-Target Activity Profiling of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target activity profiling for analogs of the 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one scaffold. While comprehensive off-target screening data for this specific chemical series remains limited in publicly accessible literature, this document synthesizes available information on the on-target activity of closely related analogs, identifies potential off-target liabilities based on pharmacologically similar structures, and provides detailed experimental protocols for key assays relevant to such a profiling campaign.

On-Target Activity: PARP Inhibition by Spiro-Analogs

A study on a series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives has identified Poly(ADP-ribose) polymerase 1 (PARP-1) as a primary biological target.[1] These compounds were evaluated for their inhibitory activity against PARP-1 and the closely related PARP-2, as well as for their cytotoxic effects against several human cancer cell lines.

Comparative Analysis of PARP Inhibition and Cytotoxicity

The following tables summarize the in vitro activity of these spiro-analogs. The data highlights the potency of these compounds against their intended target and their corresponding cellular effects.

Table 1: In Vitro PARP-1 and PARP-2 Inhibitory Activity of 2,3,4,5-Tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivatives [1]

Compound IDR-GroupPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)
11b 2-Fluorophenyl19.2425.11
11c 3-Fluorophenyl28.3733.45
11h 2-Chlorophenyl35.6241.88
11i 3-Chlorophenyl22.1528.93
11j 4-Chlorophenyl41.2849.76
Rucaparib (Reference)25.7330.19

Table 2: In Vitro Cytotoxicity of 2,3,4,5-Tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivatives against Human Cancer Cell Lines [1]

Compound IDA549 IC₅₀ (µM)OVCAR-3 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
11b 1.952.873.154.22
11c 3.114.024.385.16
11h 4.565.335.816.49
11i 2.783.543.974.88
11j 5.236.186.727.34
Rucaparib 2.413.193.564.57

Potential Off-Target Profile: Serotonin Receptor Activity

Experimental Protocols

Detailed methodologies for key experiments relevant to the on-target and potential off-target profiling of this compound analogs are provided below.

PARP-1 Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the inhibition of PARP-1 activity by measuring the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., calf thymus DNA)

  • β-NAD+

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test compounds (dissolved in DMSO)

  • Fluorescent NAD+ detection reagent

  • 384-well black plates

Procedure:

  • Prepare a working solution of PARP-1 enzyme in PARP Assay Buffer.

  • In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known PARP-1 inhibitor) and a negative control (DMSO vehicle).

  • Add the PARP-1 enzyme and activated DNA to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding β-NAD+ to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the NAD+ detection reagent according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC₅₀ value by non-linear regression analysis.

5-HT1A Receptor Radioligand Binding Assay

This competitive binding assay measures the affinity of test compounds for the human 5-HT1A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT).

  • Test compounds (dissolved in DMSO).

  • Glass fiber filters (e.g., GF/B).

  • Scintillation cocktail.

  • 96-well plates.

Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]-8-OH-DPAT (at a final concentration close to its Kd), and the test compound at various concentrations.

  • For the determination of total binding, add assay buffer instead of the test compound.

  • For the determination of non-specific binding, add 10 µM 5-CT.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding by the test compound at each concentration and calculate the IC₅₀ and Ki values.

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of test compounds on cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, OVCAR-3, HCT-116, MCF-7).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well clear, flat-bottom tissue culture plates.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a general workflow for off-target activity profiling.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair mediates Inhibitor 2,3,4,5-Tetrahydro- benzo[c]azepin-1-one Analog Inhibitor->PARP1 inhibits

Caption: PARP-1 Signaling in DNA Single-Strand Break Repair.

HT1A_Signaling_Pathway Serotonin Serotonin (5-HT) HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor activates Gi_Protein Gi/o Protein HT1A_Receptor->Gi_Protein activates AC Adenylyl Cyclase Gi_Protein->AC inhibits K_Channel K+ Channel Gi_Protein->K_Channel activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization leads to Analog Benzazepine Analog Analog->HT1A_Receptor may activate/ inhibit

Caption: 5-HT1A Receptor Signaling Pathway.

Off_Target_Profiling_Workflow Start Start: Compound Series Primary_Screen Primary Screen (e.g., 10 µM single concentration) Start->Primary_Screen Panel Broad Off-Target Panel (GPCRs, Kinases, Ion Channels, etc.) Primary_Screen->Panel Hit_ID Hit Identification (% Inhibition > Threshold, e.g., 50%) Panel->Hit_ID Dose_Response Dose-Response Assays (IC₅₀ / EC₅₀ / Ki Determination) Hit_ID->Dose_Response Significant Hits SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR No Significant Hits Dose_Response->SAR Selectivity Selectivity Profile (On-Target vs. Off-Target) SAR->Selectivity End End: Lead Optimization Selectivity->End

Caption: General Workflow for Off-Target Activity Profiling.

References

A Head-to-Head Comparison of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one and Thienobenzodiazepines: Scaffolds for Distinct Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the exploration of privileged scaffolds that can be adapted to target a variety of biological pathways is a cornerstone of drug discovery. This guide provides a head-to-head comparison of two such scaffolds: 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one and thienobenzodiazepines. While both are seven-membered heterocyclic structures, their derivatives have been primarily investigated for distinct therapeutic applications, reflecting their unique pharmacophoric features. Thienobenzodiazepines are renowned as central nervous system (CNS) active agents, particularly as atypical antipsychotics, whereas recent research on this compound has focused on its potential in oncology as a backbone for PARP-1 inhibitors.

This comparative analysis delves into the synthesis, chemical properties, and, most importantly, the divergent pharmacological profiles of these two compound classes, supported by available experimental data.

Chemical Structures

At a glance, the core structures of this compound and a representative thienobenzodiazepine, the core of the well-known drug olanzapine, highlight their structural similarities and key differences.

Chemical StructuresFigure 1. General chemical structures of this compound and the thienobenzodiazepine core.

Synthesis Overview

This compound: The synthesis of this scaffold and its derivatives often involves multi-step processes. For instance, derivatives have been synthesized starting from 2-(prop-2-yn-1-yl)-3,4-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5(2H)-one, which is then subjected to reduction with agents like lithium aluminum hydride to yield the tetrahydro-benzo[c]azepine core.[1]

Thienobenzodiazepines: The synthesis of thienobenzodiazepines, such as the core of olanzapine (4-amino-2-methyl-10H-thieno-[2,3-b][2][3]benzodiazepine), is well-established. A common method involves the condensation of a thieno[2,3-b][2][3]benzodiazepine intermediate with an appropriate amine, such as N-methylpiperazine, often in the presence of a suitable solvent and at elevated temperatures.

Comparative Pharmacological Profiles

The primary distinction between these two scaffolds lies in their targeted biological pathways and resulting pharmacological activities. Thienobenzodiazepines are characterized by their broad-spectrum activity on CNS receptors, while the investigated derivatives of this compound are highly specific enzyme inhibitors.

Thienobenzodiazepines: Multi-Receptor CNS Modulation

Thienobenzodiazepines, most notably the atypical antipsychotic olanzapine, exhibit a complex pharmacology, acting as antagonists at a wide range of neurotransmitter receptors.[4][5] This multi-receptor binding profile, particularly the high affinity for serotonin 5-HT2A and dopamine D2 receptors, is believed to be central to their therapeutic efficacy in treating schizophrenia and other psychotic disorders.[4][5] The antagonism of other receptors, such as histamine H1 and muscarinic M1, is associated with some of the side effects of these drugs, including weight gain and sedation.[6]

Table 1: Receptor Binding Affinities (Ki, nM) of Olanzapine

ReceptorKi (nM)
Dopamine D₂11
Dopamine D₄27
Serotonin 5-HT₂ₐ4
Serotonin 5-HT₂c11
Serotonin 5-HT₃57
Histamine H₁7
Muscarinic M₁2.5
α₁-Adrenergic19

Data compiled from various sources. Ki values are indicative and can vary between studies.

This compound: Potent PARP-1 Inhibition

In contrast, recent research on derivatives of this compound has focused on their potent inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations.[1]

Table 2: In Vitro PARP-1 Inhibitory Activity of Representative this compound Derivatives

CompoundPARP-1 IC₅₀ (nM)
Derivative 11b19.24
Rucaparib (Reference)25.16

Data from a study on novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives.[1]

Experimental Protocols

Receptor Binding Assay for Thienobenzodiazepines (Exemplified by Dopamine D₂ Receptor)

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D₂ receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293 cells). Cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.

  • Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a specific radioligand for the D₂ receptor (e.g., [³H]-spiperone) and varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

PARP-1 Enzymatic Assay for this compound Derivatives

Objective: To determine the in vitro inhibitory activity (IC₅₀) of a test compound against the PARP-1 enzyme.

Methodology:

  • Assay Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1 in the presence of damaged DNA.

  • Plate Preparation: A 96-well plate is coated with histone proteins.

  • Enzymatic Reaction: Recombinant human PARP-1 enzyme, activated DNA, and biotinylated NAD+ are added to the wells in the presence of varying concentrations of the test compound.

  • Incubation: The plate is incubated at room temperature to allow the PARP-1 catalyzed reaction to proceed.

  • Detection: The reaction is stopped, and the biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotin. A chemiluminescent substrate for HRP is then added.

  • Measurement: The luminescence is measured using a microplate reader.

  • Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor that causes a 50% reduction in PARP-1 activity, is calculated from the dose-response curve.[7]

Signaling Pathways and Experimental Workflows

Thienobenzodiazepine_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP Response Cellular Response (Modulated) Thieno Thienobenzodiazepine (e.g., Olanzapine) Thieno->D2R Antagonist

Caption: Dopaminergic signaling pathway and the antagonistic action of thienobenzodiazepines.

PARP_Inhibitor_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 Recruits & Activates PAR Poly(ADP-ribose) Chain PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate Repair Recruitment of DNA Repair Proteins PAR->Repair Signals for DNA_repair DNA Repair Repair->DNA_repair Leads to Benzo_azepinone 2,3,4,5-Tetrahydro- benzo[c]azepin-1-one Derivative Benzo_azepinone->PARP1 Inhibits

Caption: PARP-1 mediated DNA repair pathway and its inhibition by a benzo[c]azepin-1-one derivative.

Experimental_Workflows cluster_thieno Thienobenzodiazepine: Receptor Binding Assay cluster_benzo Benzo[c]azepin-1-one: PARP-1 Enzymatic Assay T_Start Start T_Membrane Membrane Preparation T_Start->T_Membrane T_Incubate Incubate with Radioligand & Test Compound T_Membrane->T_Incubate T_Filter Filter & Wash T_Incubate->T_Filter T_Count Scintillation Counting T_Filter->T_Count T_Analyze Calculate Ki T_Count->T_Analyze T_End End T_Analyze->T_End B_Start Start B_Plate Coat Plate with Histones B_Start->B_Plate B_Incubate Incubate with PARP-1, DNA, Biotin-NAD+ & Inhibitor B_Plate->B_Incubate B_Detect Add Strep-HRP & Substrate B_Incubate->B_Detect B_Measure Measure Luminescence B_Detect->B_Measure B_Analyze Calculate IC50 B_Measure->B_Analyze B_End End B_Analyze->B_End

Caption: Comparative experimental workflows for pharmacological characterization.

Conclusion

The head-to-head comparison of this compound and thienobenzodiazepines reveals two versatile scaffolds with distinct and compelling therapeutic potential. Thienobenzodiazepines have a well-established role in CNS disorders, attributable to their multi-receptor antagonist profile. In contrast, the this compound core is emerging as a promising framework for the development of targeted cancer therapies through potent PARP-1 inhibition.

This guide highlights that while structural similarity can be a starting point for medicinal chemistry campaigns, subtle changes in the heterocyclic core and its substitution patterns can lead to profoundly different pharmacological profiles and therapeutic applications. The data and protocols presented herein provide a foundational resource for researchers in drug discovery and development working with these important classes of molecules. Future research may explore the potential for derivatives of these scaffolds to bridge the gap between these two therapeutic areas or to uncover entirely new biological activities.

References

Comparative Analysis of the CNS Receptor Cross-Reactivity of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one and its structural analogs with various Central Nervous System (CNS) receptors. Due to the limited availability of comprehensive screening data for this compound, this guide incorporates findings from studies on closely related benzazepine and benzodiazepine derivatives to infer a potential cross-reactivity profile. The data presented herein is intended to guide further research and drug development efforts by highlighting potential off-target interactions and informing structure-activity relationship (SAR) studies.

Data Presentation: CNS Receptor Binding Affinities of this compound Analogs

The following table summarizes the binding affinities (Ki or pKi) of various analogs of this compound at several CNS receptors. It is crucial to note that these are not data for the parent compound but for structurally related molecules. The specific substitutions on the benzazepine core significantly influence receptor affinity and selectivity.

Compound IDStructureReceptorBinding Affinity (pKi)Reference
(S)-4c N-alkyl-5-chloro-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine5-HT1A8.2[1]
(R)-4c N-alkyl-5-chloro-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine5-HT1A7.7[1]
4m N-allyl-5-chloro-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine5-HT1A7.9-8.1[1]
4n 5-methoxy-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine5-HT1A7.9-8.1[1]
3b 5-chloro-2-methyl-2,3,4,8,9,9a-hexahydro-1H-indeno[1,7-cd]azepineα2-adrenoceptor8.1[1]
3b 5-chloro-2-methyl-2,3,4,8,9,9a-hexahydro-1H-indeno[1,7-cd]azepine5-HT1A7.6[1]
Analog 2,3,4,5-Tetrahydro-1H-benzo[b]azepine5-HT2CAgonist (affinity not specified)

Experimental Protocols

The following is a detailed methodology for a typical radioligand binding assay used to determine the cross-reactivity of a compound at various CNS receptors. This protocol is a generalized representation based on common practices in the field.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a panel of CNS receptors.

Materials:

  • Test compound

  • Radioligand specific for the receptor of interest (e.g., [3H]-WAY-100635 for 5-HT1A)

  • Cell membranes or tissue homogenates expressing the target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

  • Non-specific binding competitor (a high concentration of an unlabeled ligand for the target receptor)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Tissues or cells expressing the receptor of interest are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the membranes.

    • The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Assay Setup:

    • The assay is performed in a 96-well plate format.

    • Each well contains a final volume of 250 µL.

    • Total Binding Wells: Contain membrane preparation, radioligand, and assay buffer.

    • Non-Specific Binding (NSB) Wells: Contain membrane preparation, radioligand, and a high concentration of the non-specific binding competitor.

    • Test Compound Wells: Contain membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • The incubation is terminated by rapid filtration through glass fiber filters using a microplate harvester. This separates the bound radioligand from the free radioligand.

    • The filters are washed multiple times with cold assay buffer to remove any unbound radioactivity.

  • Counting:

    • The filters are dried, and scintillation fluid is added.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of inhibition of specific binding by the test compound is calculated for each concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the concentration-response curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

The following diagrams illustrate key aspects of the cross-reactivity screening process.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Secondary Assays Compound 2,3,4,5-Tetrahydro- benzo[c]azepin-1-one Screening Broad Receptor Panel (e.g., Eurofins SafetyScreen) Compound->Screening Analogs Structural Analogs Analogs->Screening Hit_ID Hit Identification (% Inhibition > 50%) Screening->Hit_ID Binding Data Affinity_Det IC50 / Ki Determination Hit_ID->Affinity_Det Functional_Assay Functional Assays (Agonist/Antagonist) Affinity_Det->Functional_Assay Selectivity Selectivity Profiling Affinity_Det->Selectivity

Caption: Workflow for CNS receptor cross-reactivity screening.

G Receptor Target Receptor Bound_Complex Receptor-Ligand Complex Receptor->Bound_Complex Binds Radioligand Radiolabeled Ligand Radioligand->Bound_Complex Binds Test_Compound Test Compound Test_Compound->Receptor Competes with Displaced_Ligand Displaced Radioligand Test_Compound->Displaced_Ligand Displaces

Caption: Principle of a competitive radioligand binding assay.

References

Unlocking Potency: A Comparative Analysis of Tetrahydro-benzo[c]azepin-1-one Regioisomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of tetrahydro-benzo[c]azepin-1-one regioisomers reveals that the positional arrangement of substituents on the aromatic ring is a critical determinant of their biological activity. This guide provides a comparative analysis of these regioisomers, supported by experimental data from closely related benzazepine scaffolds, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The strategic placement of functional groups on the core structure of tetrahydro-benzo[c]azepin-1-one can profoundly influence its interaction with biological targets, leading to significant variations in potency and selectivity. While direct comparative studies on a complete set of tetrahydro-benzo[c]azepin-1-one regioisomers are limited in publicly available literature, research on analogous benzazepine derivatives offers compelling evidence of this principle. These studies underscore the importance of exploring different substitution patterns to optimize the pharmacological profile of this promising class of compounds.

Comparative Biological Activity of Benzazepine Regioisomers

To illustrate the impact of regioisomerism, the following table summarizes the antagonist activity of substituted 6,7,8,9-tetrahydro-1H-1-benzazepine-2,5-dione derivatives at the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Although not the exact tetrahydro-benzo[c]azepin-1-one scaffold, these findings on a closely related structure highlight the profound effect of substituent placement on biological activity.

Compound IDSubstitution PatternNMDA Receptor K_b_ (μM)AMPA Receptor K_b_ (μM)Reference
18a 7,8-dichloro-6-methyl0.00410.51[1]
18b 7,8-dichloro-6-ethyl0.00280.72[1]

K_b_ represents the antagonist dissociation constant, where a lower value indicates higher potency.

The data clearly demonstrates that the 7,8-dichloro substitution pattern on the tetrahydro-1H-1-benzazepine-2,5-dione core results in potent antagonism at the NMDA receptor, with K_b_ values in the nanomolar range[1]. This underscores the critical role that the position of halogen substituents plays in defining the pharmacological activity of the benzazepine scaffold.

Experimental Protocols

The determination of the biological activity of these compounds relies on robust and reproducible experimental protocols. Below are methodologies for key assays relevant to the study of benzazepine derivatives.

Radioligand Binding Assay for Dopamine Receptor Affinity

This assay is employed to determine the affinity of test compounds for dopamine receptors.

Materials:

  • HEK293 cells stably expressing the human dopamine D1, D2, or D5 receptor.

  • Radioligand (e.g., [³H]SCH 23390 for D1/D5 receptors, [³H]spiperone for D2 receptors).

  • Test compounds (tetrahydro-benzo[c]azepin-1-one regioisomers).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize receptor-expressing HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its K_d_ value, and varying concentrations of the test compound. For determination of non-specific binding, a high concentration of a known non-labeled ligand is used.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The K_i_ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., U-87 MG glioblastoma cells).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • Test compounds (tetrahydro-benzo[c]azepin-1-one regioisomers) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizing the Research Workflow

To effectively compare the biological activity of different regioisomers, a structured experimental workflow is essential. The following diagram illustrates a typical process from compound synthesis to data analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Regioisomers purification Purification & Characterization synthesis->purification primary_assay Primary Biological Assay (e.g., Receptor Binding) purification->primary_assay Test Compounds secondary_assay Secondary Functional Assay (e.g., Cell Viability) primary_assay->secondary_assay data_collection Data Collection secondary_assay->data_collection sar_analysis Structure-Activity Relationship (SAR) Analysis data_collection->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Identify Lead Regioisomer signaling_pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling ligand Dopamine or Regioisomer Ligand receptor Dopamine Receptor (e.g., D1) ligand->receptor g_protein G-protein (Gs) receptor->g_protein ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Catalyzes atp ATP atp->camp Conversion pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

References

Safety Operating Guide

Proper Disposal of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one must adhere to strict disposal protocols due to its classification as a substance toxic to aquatic life with long-lasting effects. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

The primary hazard associated with this compound is its environmental toxicity.[1][2] Improper disposal, such as release into the sewer system, can have a detrimental impact on aquatic ecosystems.[3][4] Therefore, all waste containing this chemical must be treated as hazardous waste and managed through a licensed environmental services contractor.

Hazard Identification and Classification

Before handling, it is crucial to be aware of the specific hazards associated with this compound.

Parameter Information Source
Chemical Name This compoundN/A
CAS Number 6729-50-6[1]
Physical Form Solid[2]
GHS Pictogram GHS09 (Environment)[2]
Hazard Statement H411: Toxic to aquatic life with long lasting effects[1][2]
Precautionary Statements P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/container to an appropriate treatment and disposal facility...[1]
Storage Class 11 - Combustible Solids[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory hazardous waste guidelines.[1][2][5][6]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including residual amounts, in a dedicated, properly labeled hazardous waste container.

    • Contaminated personal protective equipment (PPE), such as gloves and weighing paper, should also be disposed of in this container.

  • Liquid Waste:

    • Should this compound be dissolved in a solvent, collect the solution in a separate, compatible hazardous waste container.

    • Do not mix with other, incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be collected separately.

  • Empty Containers:

    • The original container of this compound, even if seemingly empty, must be treated as hazardous waste and disposed of through the hazardous waste program. It should not be triple-rinsed into the drain due to the chemical's aquatic toxicity.

2. Container Management:

  • Container Type: Use a container that is compatible with the chemical. For solid waste, a securely sealable plastic or glass wide-mouth bottle is appropriate. For liquid waste, use a chemical-resistant container with a screw cap.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard (e.g., "Toxic to Aquatic Life"). The date of waste accumulation should also be recorded.

  • Storage: Keep the waste container sealed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[2][5] The SAA must be a secondary containment system, such as a tray, to contain any potential leaks.

3. Disposal Procedure:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been accumulating for a designated period (typically not exceeding one year), contact your institution's EHS or equivalent department to arrange for a pickup.[2][5]

  • Waste Manifest: Your EHS department will handle the final disposal through a licensed hazardous waste disposal company. They will also manage the necessary documentation, such as the hazardous waste manifest.

4. Spill Management:

  • In the event of a spill, prevent the chemical from entering drains or waterways.

  • Collect the spilled solid material using absorbent pads or a scoop and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal A 2,3,4,5-Tetrahydro- benzo[c]azepin-1-one (Solid or Solution) B Is the waste solid or liquid? A->B C Collect in labeled container for 'Solid Hazardous Waste' B->C Solid D Collect in labeled container for 'Liquid Hazardous Waste' B->D Liquid E Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment C->E D->E F Is container full or storage time limit reached? E->F F->E No G Contact Environmental Health & Safety (EHS) for pickup F->G Yes H EHS manages disposal via licensed waste contractor G->H

Caption: Waste Disposal Workflow for this compound.

Logical Relationships in Disposal Decision-Making

The following diagram outlines the key logical relationships and considerations for the safe handling and disposal of this compound.

G A Chemical Identity: 2,3,4,5-Tetrahydro- benzo[c]azepin-1-one B Primary Hazard: H411 - Toxic to aquatic life with long lasting effects A->B C Key Precaution: P273 - Avoid release to the environment B->C D Disposal Action: P501 - Dispose as hazardous waste C->D E Prohibited Action: Do NOT dispose down the drain C->E F Required Procedure: Segregate, label, and store for EHS pickup D->F

Caption: Key Decision Points for Disposal.

By adhering to these procedures, research professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust within the laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.